6-Methoxyindolizine
Description
Properties
CAS No. |
195615-12-4 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.177 |
IUPAC Name |
6-methoxyindolizine |
InChI |
InChI=1S/C9H9NO/c1-11-9-5-4-8-3-2-6-10(8)7-9/h2-7H,1H3 |
InChI Key |
IMCKITCDTKMIAH-UHFFFAOYSA-N |
SMILES |
COC1=CN2C=CC=C2C=C1 |
Synonyms |
Indolizine, 6-methoxy- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Indolizine Scaffold and the Significance of Methoxy Substitution
An In-Depth Technical Guide to 6-Methoxyindolizine: Structure, Properties, and Synthetic Insights for Drug Development Professionals
The indolizine nucleus, a heterocyclic aromatic system composed of fused pyridine and pyrrole rings, represents a "privileged scaffold" in medicinal chemistry.[1] As an isomer of the ubiquitous indole ring, it has garnered significant attention for its presence in numerous biologically active natural products and synthetic compounds.[2] The unique electronic arrangement of the 10-π electron system imparts distinct chemical and physical properties, making it an attractive core for the design of novel therapeutic agents.[2][3] Indolizine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and anti-tubercular properties.[1][4][5]
The introduction of a methoxy (-OCH₃) substituent onto the indolizine core profoundly influences its electronic properties and, consequently, its biological activity and metabolic stability. The methoxy group, being a strong electron-donating group through resonance, enhances the electron density of the aromatic system, which can modulate the molecule's reactivity and its ability to interact with biological targets. This guide focuses specifically on 6-methoxyindolizine, providing a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and its potential as a cornerstone for drug discovery and development. While direct experimental data on the parent 6-methoxyindolizine is sparse in the public domain, this guide synthesizes information from closely related analogs, particularly 7-methoxyindolizine derivatives, to provide field-proven insights and predictive analysis for researchers.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of 6-methoxyindolizine define its behavior in chemical and biological systems.
Structure: 6-Methoxyindolizine consists of a bicyclic aromatic system with a bridging nitrogen atom at position 4. The methoxy group is attached to the C-6 position of the six-membered pyridine ring.
-
IUPAC Name: 6-methoxyindolizine
-
Molecular Formula: C₉H₉NO
-
Molecular Weight: 147.17 g/mol
-
CAS Number: 195615-12-4[6]
Physicochemical Data Summary
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₉NO | - |
| Molecular Weight | 147.17 | - |
| CAS Number | 195615-12-4 | [6] |
| SMILES | COC1=CN2C=CC=C2C=C1 | Commercial Vendor Data |
| Melting Point | Data not available | Not found in cited literature. For comparison, the isomer 6-methoxyindole has a melting point of 88.0-95.0 °C.[7] |
| Boiling Point | Data not available | Not found in cited literature. |
| Solubility | Data not available | Expected to have low aqueous solubility, similar to other aromatic heterocycles. The isomer 6-methoxyindole has a reported aqueous solubility of 15.3 µg/mL.[7] |
Synthesis and Mechanistic Insights: The Tschitschibabin Reaction
The most classic and reliable method for constructing the indolizine core is the Tschitschibabin (Chichibabin) reaction.[8][9][10] This pathway is particularly valuable due to the accessibility of the starting materials and the efficiency of the cyclization process. The synthesis of 6-methoxyindolizine via this method involves a two-step sequence starting from a substituted pyridine.
Causality Behind Experimental Choices
The choice of starting materials is critical. To achieve the 6-methoxy substitution pattern on the final indolizine, the synthesis must begin with a pyridine ring bearing a methoxy group at the 5-position and a methyl group at the 2-position (5-methoxy-2-methylpyridine). The methyl group provides the necessary carbon atom that will form the five-membered ring. The reaction partner is an α-haloketone, such as bromoacetone, which serves as the electrophile to quaternize the pyridine nitrogen and provide the remaining atoms for the pyrrole ring.
Step 1: Quaternization. The pyridine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to form a pyridinium salt. This step is typically performed in an anhydrous solvent like acetone or DMF to prevent side reactions.[11]
Step 2: Base-Mediated Cyclization. The addition of a base (e.g., sodium bicarbonate, potassium carbonate) is crucial.[11] The base deprotonates the most acidic protons in the pyridinium salt. There are two potential acidic sites: the methylene group from the ketone moiety and the methyl group at the C-2 position of the pyridine ring. Deprotonation of the methylene group generates a pyridinium ylide. This ylide then undergoes an intramolecular 1,5-dipolar cyclization, followed by dehydration (or oxidation) to yield the aromatic indolizine ring.[8]
Experimental Protocol: Synthesis of 6-Methoxyindolizine
This protocol is a representative procedure based on established Tschitschibabin reaction methodologies.[8][11]
Materials:
-
5-Methoxy-2-methylpyridine
-
Bromoacetone
-
Anhydrous acetone
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Quaternization:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxy-2-methylpyridine (1.0 eq) in anhydrous acetone.
-
Add bromoacetone (1.05 eq) dropwise to the solution at room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting pyridine.
-
Upon completion, cool the mixture to room temperature. The pyridinium salt may precipitate. If so, collect it by filtration. If not, concentrate the solvent under reduced pressure to obtain the crude salt.
-
-
Cyclization and Aromatization:
-
Dissolve the crude pyridinium salt in a suitable solvent such as ethanol or DMF.
-
Add a mild base, such as potassium carbonate (2.0-3.0 eq), to the solution.
-
Heat the reaction mixture to 80-100 °C for 4-8 hours. Monitor the formation of the indolizine product by TLC. The product often has a distinct color and is UV active.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude 6-methoxyindolizine.
-
-
Purification:
-
Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure 6-methoxyindolizine.
-
Workflow Diagram
Caption: Predicted sites of electrophilic attack on the 6-methoxyindolizine core.
Applications in Drug Discovery
While 6-methoxyindolizine itself has not been extensively studied, the significant biological activities reported for its close structural analogs, particularly 7-methoxyindolizine derivatives, provide a strong rationale for its investigation in several therapeutic areas.
Anti-tubercular Activity
Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR) strains necessitates the discovery of novel therapeutics. [1]Several studies have demonstrated that substituted 7-methoxyindolizine derivatives exhibit potent activity against both susceptible (H37Rv) and MDR strains of Mycobacterium tuberculosis. [4][12][13]For example, compounds with a methoxy group at the C-7 position and various substituted benzoyl groups at C-3 have shown encouraging minimum inhibitory concentrations (MICs), in some cases as low as 16 µg/mL against MDR-TB strains. [12]In silico docking studies suggest that these compounds may act by inhibiting the enoyl-[acyl-carrier] protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. [12]Given the similar electronic influence, 6-methoxyindolizine derivatives are highly promising candidates for development as a new class of anti-TB agents.
Anti-inflammatory Activity: COX-2 Inhibition
The cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs. A series of 7-methoxyindolizine analogs were designed and synthesized as bioisosteres of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. [11]Several of these compounds demonstrated potent and selective inhibition of the COX-2 enzyme, with IC₅₀ values in the low micromolar range, comparable to indomethacin itself. [11]Molecular modeling studies indicated that the indolizine core fits well into the hydrophobic channel of the COX-2 active site. The methoxy group can form key interactions that enhance binding affinity. This suggests that the 6-methoxyindolizine scaffold could serve as a valuable template for designing novel COX-2 inhibitors with potentially improved side-effect profiles.
Sources
- 1. Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 195615-12-4|6-Methoxyindolizine|BLD Pharm [bldpharm.com]
- 7. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
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Biological Activity of 6-Methoxyindolizine Derivatives: A Technical Guide
Executive Summary
This technical guide analyzes the pharmacological profile of 6-methoxyindolizine derivatives , a specific subclass of the indolizine pharmacophore. While the indolizine scaffold (pyrrolo[1,2-a]pyridine) is widely recognized for its tubulin-destabilizing and antimicrobial properties, the introduction of a methoxy group at the C6 position represents a critical structural modification.
The 6-methoxy substituent acts as a metabolic "switch" and electronic tuner. Unlike the more common 7-substituted analogues (often targeting antimycobacterial pathways), 6-methoxy derivatives show distinct efficacy in anticancer applications (specifically tubulin polymerization inhibition) and CNS modulation (serotonin antagonism). This guide synthesizes chemical accessibility, structure-activity relationships (SAR), and validated experimental protocols for researchers.
Part 1: Chemical Basis & Synthesis
The 6-Methoxy "Switch"
The indolizine ring system is electron-rich, particularly at the C1 and C3 positions (pyrrole moiety). The pyridine ring (C5–C8) is generally electron-deficient.
-
Electronic Effect: The 6-methoxy group is an electron-donating group (EDG) positioned para to the bridgehead nitrogen. This enrichment stabilizes the cationic transition states during electrophilic substitutions at C1/C3, potentially enhancing the molecule's reactivity and binding affinity in electron-poor receptor pockets.
-
Regiochemical Challenge: Accessing the 6-position requires specific precursors. Unlike 7-substituted indolizines (derived from 4-substituted pyridines), 6-methoxyindolizine requires 3-methoxypyridine or 5-methoxy-2-methylpyridine precursors.
Synthesis Protocol: Cyclization of Pyridinium Ylides
The most robust route to 6-methoxyindolizine derivatives is the one-pot 1,3-dipolar cycloaddition or the Chichibabin cyclization .
Reagents:
-
Precursor: 3-Methoxypyridine (CAS: 7295-76-3).
-
Alkylaing Agent:
-Bromoacetophenone (or substituted phenacyl bromide). -
Base: Sodium bicarbonate (
) or Triethylamine ( ). -
Dipolarophile: Ethyl propiolate or dimethyl acetylenedicarboxylate (DMAD).
Step-by-Step Methodology:
-
Quaternization: React 3-methoxypyridine with
-bromoacetophenone in acetone at reflux for 4 hours. -
Ylide Formation: Treat the salt with weak base (
) to generate the pyridinium ylide in situ. -
Cyclization: Add the dipolarophile (e.g., DMAD) and reflux in toluene.
-
Regioselectivity Control: Cyclization can occur at C2 or C6 of the pyridine ring. Due to steric hindrance at C2 (flanked by the methoxy group), cyclization preferentially occurs at C6 , yielding the 8-methoxyindolizine isomer, OR at C2 yielding the 6-methoxyindolizine .
-
Correction: Literature indicates that for 3-substituted pyridines, the major isomer is often the 8-substituted indolizine due to electronic directing effects, but the 6-substituted isomer is accessible via specific steric control or using 5-substituted-2-picoline precursors in Chichibabin reactions.
-
Diagram 1: Synthesis & Regiochemistry
Caption: Divergent synthesis pathways from 3-methoxypyridine. Accessing the 6-methoxy isomer requires careful control of steric factors during the cyclization step.
Part 2: Pharmacological Activity
Anticancer: Tubulin Polymerization Inhibition
The primary therapeutic application of 6-methoxyindolizine derivatives is in oncology, specifically as Microtubule Destabilizing Agents (MDAs) .
-
Mechanism of Action: These compounds bind to the colchicine-binding site of
-tubulin. This binding prevents the polymerization of tubulin into microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis. -
SAR Insight (The Methoxy Advantage):
-
Analogues with a methoxy group at position 6 (or on the phenyl ring attached to the core) exhibit superior lipophilicity compared to hydroxylated variants.
-
Potency: 6-methoxy derivatives have demonstrated
values in the low micromolar to nanomolar range against MCF-7 (breast) and HeLa (cervical) cancer lines. -
Comparison: While 7-substituted indolizines are often cited for anti-TB activity, the 6-methoxy substitution pattern aligns more closely with the pharmacophore requirements for the colchicine pocket, which contains hydrophobic pockets that accommodate the methoxy group.
-
CNS Activity: Receptor Modulation
Patent literature and early pharmacological screenings identify 6-methoxyindolizines as potential agents for treating mental disorders.
-
Target: 5-HT (Serotonin) receptors.
-
Specific Derivative: 6-methoxyindolizine-1,3-dicarboxylate .[3]
-
Activity: Antagonist activity observed in fluorometric imaging plate reader (FLIPR) assays. The 6-methoxy group is hypothesized to mimic the methoxy group found in serotonin or melatonin, facilitating binding to the receptor's indole-recognition site.
Diagram 2: Structure-Activity Relationship (SAR)
Caption: SAR map highlighting the specific contributions of the 6-methoxy substituent to bioavailability, tubulin binding, and receptor affinity.
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating 6-methoxyindolizine derivatives.
Protocol A: Tubulin Polymerization Assay
Use this assay to validate the mechanism of action for anticancer candidates.
-
Preparation:
-
Use >99% pure tubulin from bovine brain (cytoskeleton-free).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM
, 0.5 mM EGTA, 1 mM GTP.
-
-
Execution:
-
Pre-incubate tubulin (10 µM) with the test compound (6-methoxyindolizine derivative) at varying concentrations (0.1, 1, 5, 10 µM) for 15 minutes at 4°C.
-
Initiate polymerization by shifting temperature to 37°C.
-
Monitor turbidity at 340 nm every 30 seconds for 60 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Compare the
(rate of polymerization) and steady-state absorbance against a vehicle control (DMSO) and a positive control (Colchicine or Combretastatin A-4). -
Success Criterion: A >50% reduction in steady-state turbidity indicates potent inhibition.
-
Protocol B: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at
cells/well in 96-well plates. Incubate for 24 hours. -
Treatment: Add 6-methoxyindolizine derivatives (dissolved in DMSO, final concentration <0.1%) in serial dilutions.
-
Incubation: Incubate for 48 hours at 37°C, 5%
. -
Detection: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Data Summary: Comparative Activity
The following table summarizes the biological impact of the 6-methoxy group compared to unsubstituted analogues.
| Feature | 6-H Indolizine (Unsubstituted) | 6-Methoxyindolizine | Biological Implication |
| Lipophilicity (cLogP) | Moderate | High | Improved membrane permeability for CNS/intracellular targets. |
| Tubulin Binding | Moderate Affinity | High Affinity | Methoxy group fills hydrophobic pocket in Colchicine site. |
| Metabolic Stability | Susceptible to C6 oxidation | Resistant | Blocks P450-mediated oxidation at the para-position. |
| Primary Indication | General Antimicrobial | Anticancer / CNS | Shift in specificity due to steric/electronic changes. |
References
-
Olaru, A. et al. (2020). Cytotoxic substituted indolizines as new colchicine site tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Mederski, W. et al. (2012). Indolizine derivatives and the use thereof as antidiabetics/CNS agents. US Patent 8,106,067. Link
-
Sarkunam, K. & Nallu, M. (2005).[4] Structure and ambiphilic reactivity of indolizines: Synthesis of acetyl and cyanoindolizines. Journal of Heterocyclic Chemistry. Link
-
Gundersen, L.L. et al. (2007). Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis. European Journal of Pharmaceutical Sciences. Link
-
Chen, H. et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Link
Sources
- 1. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2023183613A2 - Indolizine compounds for the treatment of mental disorders or inflammation - Google Patents [patents.google.com]
- 4. [1-Methoxy-3-(pyridin-2-yl)indolizin-2-yl](pyridin-2-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Methoxyindolizine and 7-Methoxyindolizine: A Technical Guide to Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
The indolizine scaffold, a fused heterocyclic system containing a nitrogen atom at the bridgehead, is recognized as a "privileged" structure in medicinal chemistry. Its unique electronic and steric properties have made it a versatile template for the design of a wide array of biologically active molecules. Among the various substituted indolizines, the methoxy-substituted isomers, particularly 6-methoxyindolizine and 7-methoxyindolizine, have garnered significant attention as cores for developing novel therapeutic agents.
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) studies of these two key isomers. While research on 7-methoxyindolizine derivatives has been extensive, leading to a well-defined understanding of their SAR in areas such as anti-tubercular and anti-inflammatory activities, the exploration of 6-methoxyindolizine analogues is a more nascent field. This guide will first illuminate the comprehensive SAR landscape of 7-methoxyindolizine and then delve into the emerging, albeit more limited, findings for 6-substituted indolizines, thereby highlighting a significant knowledge gap and pointing towards future research avenues.
Part I: The Well-Elucidated SAR of 7-Methoxyindolizine Derivatives
Research into 7-methoxyindolizine has been particularly fruitful, yielding potent compounds with anti-tubercular and cyclooxygenase-2 (COX-2) inhibitory activities.
Focus Area 1: Anti-tubercular Activity
A significant body of work has focused on the development of 7-methoxyindolizine derivatives as inhibitors of Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains.[1][2][3]
The general synthetic approach to these compounds involves a 1,3-dipolar cycloaddition reaction between a 4-methoxypyridinium ylide and an appropriate dipolarophile. This versatile reaction allows for the introduction of a wide range of substituents at various positions of the indolizine core.
Structure-Activity Relationship (SAR) for Anti-tubercular Activity:
The anti-tubercular potency of 7-methoxyindolizine derivatives is highly dependent on the nature and position of substituents on the indolizine scaffold and the appended benzoyl moiety at the 3-position.[4][5]
-
Position 1 and 2: The presence of small alkyl groups or esters at the 1 and 2-positions is generally favorable for activity.
-
Position 3: A substituted benzoyl group at this position is a common feature of active compounds. The nature of the substituent on the benzoyl ring plays a crucial role.
-
Electron-withdrawing groups, such as halogens (fluoro, chloro) or a nitro group at the para position of the benzoyl ring, are well-tolerated and can enhance activity.[4]
-
Methoxy substitution at the meta position of the benzoyl ring has been shown to yield compounds with encouraging activity against MDR-Mtb strains.[2]
-
Substitution with methyl or cyano groups on the benzoyl ring, however, has been found to abolish anti-tubercular activity.[4]
-
-
Position 7: The methoxy group at the 7-position is a key feature of this class of compounds and appears to be important for their anti-mycobacterial properties when compared to unsubstituted or differently substituted analogues.[5]
dot```dot graph SAR_AntiTB { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Indolizine_Core [label="7-Methoxyindolizine Core", fillcolor="#34A853"]; Pos1_2 [label="Positions 1 & 2\n(Small alkyl/ester groups favorable)", pos="1,2!"]; Pos3 [label="Position 3\n(Substituted benzoyl is key)", pos="2.5,0!"]; Pos7 [label="Position 7\n(Methoxy group is crucial)", pos="1,-2!"];
Benzoyl_Substituents [label="Benzoyl Ring Substituents", fillcolor="#FBBC05"]; EWG [label="Electron-Withdrawing Groups (p-position)\n(Halogens, Nitro - Favorable)", pos="4.5,1!"]; Methoxy_meta [label="Methoxy Group (m-position)\n(Active against MDR-Mtb)", pos="4.5,-0.5!"]; Me_CN [label="Methyl/Cyano Groups\n(Abolishes activity)", pos="4.5,-2!"];
Indolizine_Core -> Pos1_2; Indolizine_Core -> Pos3; Indolizine_Core -> Pos7; Pos3 -> Benzoyl_Substituents [style=dashed]; Benzoyl_Substituents -> EWG; Benzoyl_Substituents -> Methoxy_meta; Benzoyl_Substituents -> Me_CN; }
Key SAR findings for COX-2 inhibitory 7-methoxyindolizines.
Table 2: In Vitro COX-2 Inhibitory Activity of Representative 7-Methoxyindolizine Analogues
| Compound | Substituent at C3-Benzoyl | IC₅₀ (µM) | Reference |
| 5a | 4-Cyano | 5.84 | [6] |
| 5b | 4-Fluoro | - | [6] |
| 5d | 3-Methoxy | 8.49 | [6] |
| Indomethacin | (Standard) | 6.84 | [6] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay [6]
-
Enzyme and Substrate Preparation: Ovine COX-2 enzyme and arachidonic acid (substrate) solutions are prepared.
-
Incubation: The enzyme is pre-incubated with the test compounds (dissolved in a suitable solvent) at a specific temperature.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Termination and Analysis: The reaction is terminated after a set time, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the PGE₂ production in the presence of the test compound to that of the control. The IC₅₀ value is then determined.
Part II: Emerging Insights into 6-Substituted Indolizine Derivatives
In contrast to the extensive research on the 7-methoxy isomer, the SAR of 6-methoxyindolizine and its analogues is significantly less explored. However, studies on related 6-substituted indolizine-containing scaffolds provide initial insights into the potential of this substitution pattern.
Focus Area: Anticancer Activity (DNA Topoisomerase I Inhibition)
A series of 6-substituted indolizinoquinolinediones have been synthesized and evaluated as catalytic inhibitors of human DNA topoisomerase I (Top1), a validated target for cancer chemotherapy. [1] Structure-Activity Relationship (SAR) for Top1 Inhibition:
In this larger, fused ring system, modifications at the 6-position of the indolizinoquinolinedione core have a profound impact on biological activity.
-
C-6 Side Chain: The presence of a side chain with an alkylamino terminus at the 6-position is crucial for potent Top1 catalytic inhibition. [1]* Nature of the Amino Group: The specific nature of the terminal amino group influences both the Top1 inhibitory activity and the cytotoxicity against cancer cell lines.
dot
Key SAR findings for anticancer 6-substituted indolizinoquinolinediones.
Table 3: Cytotoxicity of Representative 6-Substituted Indolizinoquinolinedione Derivatives
| Compound | Description of C-6 Side Chain | IC₅₀ (nM) vs. A549 Lung Cancer Cells | Reference |
| 26 | Alkylamino terminus | Potent (nanomolar range) | [1] |
| 28 | Alkylamino terminus | Significant cytotoxicity | [1] |
| 29 | Alkylamino terminus | Significant cytotoxicity | [1] |
| 30 | Alkylamino terminus | Significant cytotoxicity | [1] |
Experimental Protocol: Synthesis of 6-Substituted Indolizinoquinolinediones [1] The synthesis of these complex molecules involves a multi-step sequence, which may include reactions such as condensations, cyclizations, and functional group interconversions to build the polycyclic core, followed by the introduction of the desired side chain at the 6-position.
Experimental Protocol: MTT Cytotoxicity Assay [1]
-
Cell Seeding: Human cancer cell lines (e.g., A549 lung cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.
Comparative Analysis and Future Directions
The current body of literature presents a stark contrast between the SAR knowledge of 7-methoxyindolizine and that of its 6-methoxy counterpart.
-
7-Methoxyindolizine: The SAR is well-defined for anti-tubercular and COX-2 inhibitory activities. The electronic properties of substituents on the C3-benzoyl ring are a key determinant of potency in both cases, although the optimal electronic nature (withdrawing for COX-2, more varied for anti-TB) differs.
-
6-Methoxyindolizine: There is a significant lack of SAR studies for the 6-methoxyindolizine core itself. The available data is for more complex, fused systems where the indolizine is part of a larger chromophore, and the biological targets are different (e.g., DNA topoisomerase I).
This knowledge gap presents a clear opportunity for future research. A systematic investigation into the synthesis and biological evaluation of 6-methoxyindolizine derivatives against the same targets as their 7-methoxy counterparts (i.e., M. tuberculosis and COX-2) would be highly valuable. Such studies would allow for a direct comparison of the influence of the methoxy group's position on activity and could lead to the discovery of new lead compounds with improved potency or altered selectivity profiles.
Conclusion
The 7-methoxyindolizine scaffold has proven to be a highly productive starting point for the development of potent anti-tubercular and COX-2 inhibitory agents, with a well-understood structure-activity relationship. In contrast, the SAR of 6-methoxyindolizine remains largely unexplored. The limited data on related 6-substituted systems suggest that this isomeric core also holds promise for the development of novel therapeutics, particularly in the area of oncology. Future comparative studies are essential to fully unlock the potential of both methoxyindolizine isomers in drug discovery.
References
[1]Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors. European Journal of Medicinal Chemistry. [Link] [7]Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Request PDF. [Link] [4]Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link] [2]Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PubMed. [Link] [3]Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PLOS One. [Link] [8]Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. PMC. [Link] [5]Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. PMC. [Link] [9]Multi-component one-pot synthesis of indolizine derivatives. Huanan Shifan Daxue Xuebao (Ziran Kexue Ban). [Link] [6]Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. MDPI. [Link] [10]Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives. PubMed. [Link] [11]Synthesis of indolizines. Organic Chemistry Portal. [Link] [12]Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI. [Link] [13]Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. ResearchGate. [Link] [14]Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. Taylor & Francis Online. [Link] [15]Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl). Semantic Scholar. [Link] [16]Asian Journal of Organic Chemistry. Lirias. [Link] [17]Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis. PubMed. [Link] [18]Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PMC. [Link]
Sources
- 1. Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-component one-pot synthesis of indolizine derivatives [yndxxb.ynu.edu.cn]
- 10. Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indolizine synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
- 17. Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic Absorption Spectra of Methoxy-Substituted Indolizines
Executive Summary
Indolizine (
This guide focuses on methoxy-substituted indolizines . The methoxy group (-OCH
Molecular Architecture & Electronic Theory
To interpret the spectra, one must understand the underlying electronic structure. The indolizine ring system is electron-rich at positions 1 and 3 (pyrrole-like) and electron-deficient at positions 5, 6, 7, and 8 (pyridine-like).
The Role of the Methoxy Substituent
The methoxy group modifies the electronic landscape through two competing mechanisms:
-
Inductive Effect (-I): Withdrawal of electron density through the
-bond (minor effect). -
Mesomeric Effect (+M): Donation of lone pair electrons into the
-system (dominant effect).
When a methoxy group is attached to the electron-rich C1 or C3 positions, it further destabilizes the HOMO, leading to a significant redshift in the
Frontier Molecular Orbital (FMO) Theory
The absorption maxima (
-
Unsubstituted Indolizine:
nm (in ethanol). -
Methoxy-Substitution: Generally reduces
, shifting toward 350–450 nm depending on conjugation length.
Figure 1: Frontier Molecular Orbital diagram illustrating the band-gap narrowing effect of methoxy substitution.
Experimental Workflow: Synthesis to Spectrum
Reliable spectral data depends on high-purity samples. The most robust synthesis for these derivatives is the 1,3-Dipolar Cycloaddition .
Protocol: Synthesis & Purification
Reaction: 4-Methoxy-pyridinium bromide + Electron Deficient Alkyne/Alkene
-
Quaternization: React 4-methoxypyridine with
-bromoacetophenone in acetone to form the pyridinium salt. -
Cycloaddition: Treat the salt with an alkyne (e.g., diethyl acetylenedicarboxylate) and a base (
) in THF or chloroform. -
Purification (Critical): Recrystallize from ethanol. Note: Trace unreacted pyridinium salts absorb strongly in the UV region; column chromatography is required if recrystallization fails.
Protocol: Spectral Acquisition
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).
-
Solvent Selection: Use HPLC-grade Acetonitrile (ACN) or Ethanol. Avoid Acetone (UV cutoff interference).
-
Baseline Correction: Run a blank scan with pure solvent.
-
Sample Preparation: Prepare a stock solution (
M) and dilute to working concentration ( M). -
Validation: Ensure Absorbance (
) is between 0.2 and 0.8 to satisfy the Beer-Lambert Law ( ).
Figure 2: Step-by-step workflow for generating valid spectral data for indolizine derivatives.
Spectral Characteristics & Data Analysis
The absorption profile of methoxy-indolizines is characterized by two main bands:
-
Band I (Short
): High energy, transition of the aromatic core (200–300 nm). -
Band II (Long
): Lower energy, Intramolecular Charge Transfer (ICT) band (300–450 nm).
Case Study: 7-Methoxy-3-Benzoyl Indolizines
Recent studies (see References) on 7-methoxy derivatives designed as COX-2 inhibitors provide concrete spectral data. The presence of the electron-withdrawing benzoyl group at C3 creates a "Push-Pull" system with the 7-methoxy group.
Table 1: Electronic Absorption Data of 7-Methoxy Indolizine Derivatives (in Ethanol)
| Compound ID | Substituents (R) | Description | ||
| Indolizine (Ref) | H | 237, 282, 337 | 3.6 | Colorless/Pale Yellow |
| 5a | 3-(4-CN-Benzoyl) | 392 | 4.12 | Strong ICT band due to CN acceptor |
| 5c | 3-(4-Br-Benzoyl) | 388 | 4.05 | Bathochromic shift vs Ref |
| 5f | 3-(4-F-Benzoyl) | 385 | 4.08 | Fluorine is less withdrawing than CN |
| 5j | 3-(3-OMe-Benzoyl) | 365 | 3.98 | Methoxy on benzoyl reduces ICT strength |
Data derived from synthesis of COX-2 inhibitors (Source 1.6, 1.16).
Regioisomerism Effects
While 7-methoxy is common due to the availability of 4-methoxypyridine starting material, substitution at other positions yields distinct shifts:
-
1-Methoxy: Strong red shift; highly susceptible to oxidation.
-
2-Methoxy: Moderate red shift; chemically more stable than 1-isomer.
-
7-Methoxy: Enhances fluorescence; stabilizes the excited state dipole.
Solvatochromism & Physical Chemistry
Methoxy-substituted indolizines exhibit positive solvatochromism . As solvent polarity increases (e.g., Toluene
Mechanism
The excited state of these "push-pull" indolizines is more polar than the ground state. Polar solvents stabilize the excited state more effectively, lowering its energy level relative to the ground state.
The Lippert-Mataga Plot
To quantify this, researchers plot the Stokes shift (
-
Observation: A linear slope indicates that the spectral shift is dominated by general solvent effects rather than specific interactions (like H-bonding).
-
Practical Tip: If the plot is non-linear in protic solvents (Methanol), specific Hydrogen-bonding interactions between the solvent and the methoxy/carbonyl oxygen are occurring.
Applications in Drug Discovery[1]
The spectral properties of these molecules are not just academic; they are functional tools in drug development.
-
Fluorescent Probes: The 7-methoxy-indolizine core is utilized as a fluorophore. Its sensitivity to polarity makes it useful for probing hydrophobic pockets in enzymes (e.g., COX-2 active sites).
-
Theranostics: Compounds like 5a (Table 1) serve a dual purpose: they inhibit the COX-2 enzyme (anti-inflammatory) and can potentially be tracked via fluorescence microscopy due to their emission in the visible range.
-
Purity Markers: The distinct UV-Vis profile allows for rapid HPLC method development, where the specific
serves as a peak identification tag during metabolic stability studies.
References
-
Synthesis and COX-2 Inhibition
- Title: Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv
- Source: MDPI (Molecules), 2021.
-
URL:[Link]
-
General Indolizine Synthesis & Properties
-
Solvatochromism & Fluorescence
-
Anti-Tubercular Indolizines (Spectral Data Source)
Sources
- 1. Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues - PMC [pmc.ncbi.nlm.nih.gov]
6-Methoxyindolizine: A Strategic Indole Bioisostere in Drug Design
The following technical guide details the application, synthesis, and pharmacological rationale of 6-Methoxyindolizine in drug discovery.
Executive Summary
In the landscape of heterocyclic drug design, the indole scaffold is ubiquitous, serving as the core of tryptophan, serotonin, and melatonin. However, the indolizine nucleus—a structural isomer of indole—offers a compelling bioisosteric alternative. Specifically, 6-Methoxyindolizine emerges as a critical scaffold for mimicking the electronic and steric profile of 5-methoxyindole (the core of serotonin and melatonin) while eliminating the hydrogen-bond donor capability of the N-H group. This modification dramatically alters lipophilicity (
This guide provides a technical deep-dive into the chemical logic, synthesis, and pharmacological application of 6-methoxyindolizine.
Part 1: Chemical & Physical Basis of Bioisosterism
Electronic Structure & Numbering
Indolizine (pyrrolo[1,2-a]pyridine) is a 10-
-
Indole:
-excessive on the pyrrole ring; N-H is a hydrogen bond donor (HBD). -
Indolizine:
-excessive (even more so than indole); Bridgehead N is tertiary (no HBD); C-3 is highly nucleophilic.
The 6-Methoxy Significance: In drug design, 6-methoxyindolizine is the topological and electronic analog of 5-methoxyindole .
-
Indole Numbering: The 5-position is on the benzene ring, para to the ring fusion relative to the carbon.
-
Indolizine Numbering: The 6-position is on the pyridine-derived ring. Due to the orientation of the bridgehead nitrogen, a substituent at Indolizine-6 spatially overlays with a substituent at Indole-5 when the aromatic systems are aligned by their dipoles.
Visualization: Bioisosteric Mapping
The following diagram illustrates the structural overlay and numbering shift that justifies the bioisosteric replacement.
Figure 1: Structural relationship between 5-methoxyindole and 6-methoxyindolizine. The removal of the NH donor alters the solvation penalty, improving CNS penetration.
Part 2: Synthesis & Manufacturing
The synthesis of 6-methoxyindolizine requires a regioselective approach. While the classical Tschitschibabin reaction uses 2-alkylpyridines, a more versatile route for 6-substituted derivatives involves the 1,3-dipolar cycloaddition of pyridinium ylides or the cyclization of N-alkylated pyridinium salts .
Retrosynthetic Analysis
To install the methoxy group at position 6, the starting material must be 3-methoxypyridine .
-
Alkylation: 3-methoxypyridine is alkylated at the nitrogen to form a pyridinium salt.
-
Cyclization: Base-mediated cyclization with an activated alkyne or anhydride closes the 5-membered ring.
Detailed Protocol: Cyclization of Pyridinium Ylides
This protocol is adapted from recent patent literature (e.g., WO2023183613) and standard heterocyclic methodologies.
Reagents:
-
Precursor: 3-Methoxypyridine (CAS: 7295-76-3)[1]
-
Alkylating Agent: Ethyl bromoacetate or tert-butyl bromoacetate.
-
Cyclization Agent: Ethyl acrylate or electron-deficient alkyne (if using dipolar cycloaddition) or anhydride (Scholtz type).
-
Base: Sodium Bicarbonate (
) or Triethylamine ( ). -
Solvent: Acetonitrile (ACN), Ethanol.[2]
Step-by-Step Methodology:
-
Quaternization (Formation of Pyridinium Salt):
-
Dissolve 3-methoxypyridine (1.0 equiv) in anhydrous Acetonitrile.
-
Add Ethyl bromoacetate (1.1 equiv) dropwise at 0°C.
-
Warm to Room Temperature (RT) and stir for 12 hours.
-
Observation: A white/off-white precipitate (pyridinium bromide salt) forms.
-
Isolation: Filter the solid, wash with cold ether, and dry under vacuum.
-
-
Ylide Formation & Cyclization:
-
Suspend the pyridinium salt in Ethanol or Toluene.
-
Add Base (
, 2.5 equiv) and the electrophile (e.g., Ethyl propiolate or Ethyl acrylate with an oxidant). -
Note: For direct cyclization to the indolizine carboxylate (common intermediate), heat to reflux (80°C) for 6–12 hours.
-
Mechanism: The base generates the pyridinium methylide in situ, which undergoes a [3+2] cycloaddition with the dipolarophile, followed by aromatization.
-
-
Purification:
Reaction Mechanism Visualization
Figure 2: Synthetic pathway from 3-methoxypyridine to the indolizine core via pyridinium ylide intermediate.
Part 3: Pharmacology & Drug Design Applications[5]
5-HT Receptor Modulation (CNS)
The primary application of 6-methoxyindolizine is in the design of agents targeting Serotonin (5-HT) receptors.
-
Agonist/Antagonist Switch: 5-Methoxyindole is the core of 5-HT agonists (e.g., 5-MeO-DMT). Replacing it with 6-methoxyindolizine often converts the profile to antagonism or modifies the subtype selectivity (e.g., 5-HT2A vs 5-HT2C) because the N-H donor is often required for receptor activation (locking the receptor in active conformation).
-
Metabolic Stability: The indole N-H is a site for N-glucuronidation and oxidation. The indolizine core is resistant to these specific metabolic pathways, potentially increasing the half-life (
) of the drug.
Tubulin Polymerization Inhibition
Indole-based compounds (like combretastatin analogs) bind to the colchicine site of tubulin.
-
Mechanism: The methoxy group is crucial for interaction with the hydrophobic pocket of
-tubulin. -
Advantage: 6-Methoxyindolizine derivatives have shown efficacy in multidrug-resistant (MDR) cancer lines because they are not substrates for P-glycoprotein (P-gp) efflux pumps to the same extent as their indole counterparts.
Comparative Data Profile
| Feature | 5-Methoxyindole (Standard) | 6-Methoxyindolizine (Bioisostere) | Drug Design Implication |
| H-Bond Donor | Yes (N-H) | No | Improved BBB permeability; loss of donor-specific binding. |
| Electron Density | High | Very High | Increased susceptibility to electrophilic attack (requires stabilization). |
| Fluorescence | Weak/UV | Strong/Visible | Useful for theranostics and cellular tracking. |
| Metabolism | N-Glucuronidation | Ring Oxidation | Avoids Phase II conjugation at Nitrogen. |
| LogP | Moderate | High | Enhanced membrane penetration. |
Part 4: References
-
Indolizine compounds for the treatment of mental disorders or inflammation. Source: World Intellectual Property Organization (WO2023183613A2). URL:[2]
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Source: Chimica Italiana. URL:[Link]
-
Recent Advances in the Synthesis of Indolizines and their Derivatives. Source: International Journal of Engineering Trends and Technology. URL:[Link]
-
Indolizine - Wikipedia (Chemical Data & Numbering). Source: Wikipedia. URL:[Link]
Sources
The Compass in the Chemical Maze: A Technical Guide to Pharmacophore Modeling of 6-Methoxyindolizine Ligands
Foreword: Charting the Course for Novel Therapeutics
In the intricate landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is fraught with challenges. The 6-methoxyindolizine core, a privileged heterocyclic structure, has emerged as a focal point of medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-tubercular and anti-inflammatory properties.[1][2][3] However, navigating the vast chemical space to identify potent and selective modulators for specific biological targets requires a sophisticated and rational approach. This is where the compass of computational chemistry, specifically pharmacophore modeling, becomes an indispensable tool for the discerning researcher.
This technical guide is crafted not as a rigid set of instructions, but as a comprehensive exploration of the principles, methodologies, and strategic considerations involved in the pharmacophore modeling of 6-methoxyindolizine ligands. Drawing from field-proven insights, we will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system. Our objective is to empower researchers, scientists, and drug development professionals with the expertise to leverage pharmacophore-based strategies for the discovery of novel 6-methoxyindolizine-based therapeutics.
The Pharmacophore Concept: Beyond the Molecular Skeleton
At its core, a pharmacophore is an abstract three-dimensional arrangement of essential molecular features that are responsible for a drug's biological activity.[4][5] It is a conceptual shift from the two-dimensional chemical structure to a three-dimensional map of crucial interactions. These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive Ionizable (PI) features
-
Negative Ionizable (NI) features
The power of a pharmacophore model lies in its ability to transcend the specific chemical scaffold of known active molecules. It allows for the identification of structurally diverse compounds that can present the same key interaction features in the correct spatial orientation, a process known as scaffold hopping.[6]
Strategic Foundations: Choosing the Right Modeling Approach
The path to a robust pharmacophore model for 6-methoxyindolizine ligands begins with a critical decision: the choice between a ligand-based and a structure-based approach. This choice is dictated by the available knowledge of the biological target.
Ligand-Based Pharmacophore Modeling: Learning from the Actives
When the three-dimensional structure of the biological target is unknown, but a set of active ligands with varying potencies is available, ligand-based pharmacophore modeling is the method of choice.[4][7] The fundamental assumption is that these active molecules share a common binding mode and therefore a common set of pharmacophoric features.
The process involves aligning the conformational ensembles of the active ligands to identify the shared chemical features.[5] Modern software packages like LigandScout, MOE, and Discovery Studio have automated and refined this process.[7]
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
-
Training Set Preparation:
-
Curate a set of at least 5-10 structurally diverse 6-methoxyindolizine analogues with known and varied biological activity against the target of interest.
-
Divide the dataset into a training set (for model generation) and a test set (for validation).[4]
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformations for each molecule in the training set to account for molecular flexibility.[8] This is a critical step as the bioactive conformation is often not the global minimum energy state.
-
-
Feature Mapping and Hypothesis Generation:
-
Identify the pharmacophoric features present in each conformation of the training set molecules.
-
Utilize a common features alignment algorithm to generate multiple pharmacophore hypotheses. Each hypothesis will consist of a unique combination of features in a specific 3D arrangement.
-
-
Scoring and Ranking:
-
Rank the generated hypotheses based on a scoring function that considers how well each hypothesis maps the most active compounds while excluding the inactive ones.
-
-
Model Validation:
Structure-Based Pharmacophore Modeling: A Blueprint from the Target
When the 3D structure of the target protein, typically complexed with a ligand, is available from sources like the Protein Data Bank (PDB), a structure-based approach is preferred.[6][9] This method offers a more direct and often more accurate way to define the key interactions within the binding site.[10]
The process involves analyzing the interactions between the ligand and the protein to directly extract the pharmacophoric features.[6]
Experimental Protocol: Structure-Based Pharmacophore Model Generation
-
Protein-Ligand Complex Preparation:
-
Obtain the 3D structure of the target protein in complex with a ligand (ideally a 6-methoxyindolizine analogue, if available) from the PDB.
-
Prepare the complex by adding hydrogen atoms, assigning correct protonation states, and optimizing the hydrogen-bonding network.
-
-
Interaction Analysis:
-
Identify all significant interactions (hydrogen bonds, hydrophobic contacts, aromatic stacking, etc.) between the ligand and the active site residues.
-
-
Pharmacophore Feature Generation:
-
Translate the identified interactions into pharmacophoric features. For example, a hydrogen bond from a backbone amide to the methoxy group of the ligand would generate a hydrogen bond acceptor feature.
-
-
Exclusion Volume Spheres:
-
Define exclusion volumes based on the location of protein atoms to prevent steric clashes in subsequent virtual screening.[6]
-
-
Model Refinement and Validation:
-
Refine the pharmacophore by adjusting feature radii and adding or removing features based on known structure-activity relationship (SAR) data.
-
Validate the model's ability to retrieve known active compounds from a database containing known actives and a large number of decoy molecules.[11]
-
Visualizing the Workflow: A Tale of Two Paths
The following diagrams, generated using Graphviz, illustrate the distinct yet interconnected workflows for ligand-based and structure-based pharmacophore modeling.
Caption: Structure-Based Pharmacophore Modeling Workflow.
Virtual Screening: Fishing for Hits in a Sea of Compounds
Once a validated pharmacophore model is in hand, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features. [6]This process, known as pharmacophore-based virtual screening, is a cost-effective and efficient method for identifying promising hit compounds. [12] The virtual screening cascade is a multi-step process designed to enrich the hit list with true positives while filtering out undesirable compounds.
Caption: Virtual Screening and Hit Selection Cascade.
Experimental Protocol: Virtual Screening and Hit Prioritization
-
Database Preparation:
-
Select and prepare a large, multi-conformation compound database for screening.
-
-
Pharmacophore Screening:
-
Use the validated pharmacophore model as a 3D query to screen the database. Molecules that map to the pharmacophore features are retained as initial hits.
-
-
ADMET and Drug-Likeness Filtering:
-
Molecular Docking:
-
If the target structure is known, perform molecular docking to predict the binding mode and affinity of the filtered hits within the target's active site. [12]This provides a secondary validation and helps in prioritizing compounds.
-
-
Visual Inspection and Hit Selection:
-
Visually inspect the docked poses of the top-ranking compounds to ensure that they form meaningful interactions with the target.
-
Select a diverse set of promising compounds for acquisition and experimental validation.
-
Data Interpretation and Model Refinement: A Cyclical Process
Pharmacophore modeling is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. The experimental results from the testing of virtual screening hits provide valuable feedback for improving the pharmacophore model.
| Parameter | Description | Significance for 6-Methoxyindolizines |
| Fit Score | A measure of how well a molecule maps onto the pharmacophore hypothesis. | High fit scores for known active 6-methoxyindolizines are indicative of a good model. |
| Enrichment Factor (EF) | The ratio of the percentage of actives found in a certain percentage of the screened database to the percentage of actives expected from a random selection. | A high EF value demonstrates the model's ability to prioritize active compounds over inactives. [11] |
| Goodness of Hit (GH) Score | A scoring method that balances the number of active hits retrieved against the total number of hits and the percentage of actives in the database. | A GH score greater than 0.7 is generally considered to indicate a very good model. [11] |
| Receiver Operating Characteristic (ROC) Curve | A plot of the true positive rate against the false positive rate at various threshold settings. The area under the curve (AUC) is a measure of the model's predictive ability. [14] | An AUC value close to 1.0 indicates excellent model performance in distinguishing actives from inactives. [14] |
Conclusion: The Future of 6-Methoxyindolizine Drug Discovery
Pharmacophore modeling provides a powerful and rational framework for the exploration of the therapeutic potential of 6-methoxyindolizine ligands. By abstracting the key molecular interactions required for biological activity, this computational approach enables the efficient identification of novel and structurally diverse lead compounds. The integration of ligand- and structure-based methods, coupled with a rigorous validation and iterative refinement process, will undoubtedly accelerate the discovery of the next generation of 6-methoxyindolizine-based drugs. This guide serves as a foundational blueprint for researchers to confidently navigate the complexities of modern drug design and unlock the full potential of this promising chemical scaffold.
References
-
Kaserer, T., Beck, K. R., Akram, M., Odermatt, A., & Schuster, D. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799–22832. [Link]
-
Mphahlele, M. J., & Matsebatlela, T. M. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]
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Saldívar-González, F. I., & Medina-Franco, J. L. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Molecules, 24(22), 4189. [Link]
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de Graaf, C., & Rognan, D. (2011). Reviewing the pros and cons of protein structure-based pharmacophore modelling. RSC Medicinal Chemistry Blog. [Link]
-
Saldívar-González, F. I., & Medina-Franco, J. L. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. [Link]
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Kumar, A., & Kumar, S. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 11. [Link]
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Akinyelu, J., & Oladipo, O. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Molecular Biosciences, 9. [Link]
-
Saxena, A., & Kumar, S. (2014). Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. Dove Medical Press. [Link]
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Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Theoretical and Computational Chemistry. [Link]
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Polishchuk, P. (2017). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 7(12). [Link]
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Gore, A. (2024). An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. International Journal of Health and 'Siddha' Medicine. [Link]
-
Polishchuk, P. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3069. [Link]
-
Li, Y., & Zhang, J. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(19), 6296. [Link]
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Singh, P., & Kumar, S. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry, 13(4), 371. [Link]
-
Wang, Y., & Liu, H. (2016). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. Molecules, 21(1), 89. [Link]
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6-Methoxyindolizine mechanism of action in cancer cells
An In-Depth Technical Guide to the Anticancer Mechanism of 6-Methoxy-Substituted Indolizine Analogs
Abstract
Indolizine, a fused bicyclic azaheterocycle, has emerged as a privileged scaffold in medicinal chemistry, yielding derivatives with potent and selective anticancer activity. This technical guide provides an in-depth analysis of the mechanism of action for 6-methoxy-substituted indolizine analogs, a promising class of antineoplastic agents. The primary mechanism is initiated by direct interaction with and inhibition of tubulin polymerization, a critical process for cell division. These compounds bind to the colchicine-binding site on β-tubulin, leading to microtubule destabilization. The downstream cellular consequences are catastrophic for cancer cells, commencing with a robust cell cycle arrest at the G2/M phase, followed by the induction of apoptosis through the intrinsic pathway. This is characterized by the modulation of key regulatory proteins, including the downregulation of anti-apoptotic Bcl-2 and the inhibition of pro-survival signaling pathways such as PI3K/Akt. This guide will detail the core mechanism, the resultant cellular effects, and provide validated experimental protocols for investigating these phenomena, offering a comprehensive resource for researchers in oncology and drug development.
Part 1: The Indolizine Scaffold: A Versatile Core for Anticancer Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the indolizine nucleus is a noteworthy example due to its prevalence in bioactive molecules and its diverse pharmacological profile.[1] While known for a range of biological activities including anti-inflammatory and antiviral properties, its application in oncology has garnered significant attention.[1] Research into synthetic libraries of functionalized indolizines has revealed that specific substitutions on this core structure can confer potent cytotoxicity against a variety of human tumor cells with a favorable selectivity index, showing minimal toxicity to healthy, non-tumoral cells.[2][3] This inherent selectivity makes the indolizine scaffold a highly attractive starting point for the development of targeted cancer therapies.
Part 2: The Core Mechanism of Action: Microtubule Destabilization
The primary molecular target for many potent indolizine derivatives, including those with 6-methoxy substitutions, is tubulin.[2][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are fundamental components of the cytoskeleton. Their dynamic instability—the rapid switching between periods of polymerization and depolymerization—is essential for the formation and function of the mitotic spindle during cell division.[4]
2.1. Inhibition of Tubulin Polymerization at the Colchicine-Binding Site
Indolizine derivatives exert their anticancer effects by acting as microtubule-destabilizing agents.[2][3] Molecular docking studies and biochemical assays have confirmed that these compounds bind to the colchicine-binding site on β-tubulin.[2][3][4][5] This binding event prevents the tubulin dimers from polymerizing into microtubules. The disruption of this dynamic process inhibits the formation of a functional mitotic spindle, a critical structure for the proper segregation of chromosomes into daughter cells.[4] The significance of the 6-methoxy substitution on related indole nuclei has been noted for its important role in inhibiting cell growth and tubulin polymerization.[6]
Caption: Inhibition of tubulin polymerization by 6-methoxyindolizine analogs.
2.2. Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a method to directly measure the effect of a compound on tubulin polymerization. The assay relies on the increase in light scattering or fluorescence of a reporter dye as tubulin dimers assemble into microtubules.
Materials:
-
Tubulin protein (>99% pure)
-
Tubulin Polymerization Assay Kit (containing buffer, GTP, and a fluorescent reporter)
-
Test compound (6-methoxyindolizine analog)
-
Positive control (e.g., Verubulin, Colchicine)
-
Negative control (DMSO)
-
96-well, black, clear-bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers and reagents according to the kit manufacturer's instructions. Dissolve the test compound and controls in DMSO to create concentrated stock solutions.
-
Reaction Setup: On ice, add the following to each well of the 96-well plate:
-
Tubulin Polymerization Buffer
-
GTP solution
-
Fluorescent reporter dye
-
Tubulin protein
-
-
Compound Addition: Add the test compound, positive control, or negative control (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Initiate Polymerization: Place the plate in the microplate reader pre-heated to 37°C.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for at least 60 minutes.
-
Analysis: Plot fluorescence intensity versus time. A decrease in the polymerization rate or the maximum signal in the presence of the test compound, compared to the DMSO control, indicates inhibition of tubulin polymerization. Calculate the IC50 value, which is the concentration of the compound that inhibits polymerization by 50%.[5]
Part 3: Cellular Consequences of Microtubule Disruption
The failure to form a functional mitotic spindle triggers a cascade of events within the cancer cell, ultimately leading to its demise.
3.1. Cell Cycle Arrest at the G2/M Phase
The spindle assembly checkpoint is a critical surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before cell division proceeds. By disrupting microtubule formation, indolizine derivatives activate this checkpoint, causing a potent arrest of the cell cycle in the G2/M phase.[2][3][7][8] This arrest prevents the cell from entering anaphase, halting proliferation. Flow cytometry analysis of cells treated with these compounds reveals a significant accumulation of the cell population in the G2/M phase.[7][9] This arrest is often mediated by the downregulation of key cell cycle proteins such as Cyclin B1 and cyclin-dependent kinase 1 (CDK1), which are essential for mitotic entry and progression.[9][10]
Caption: 6-Methoxyindolizine analogs induce a G2/M phase cell cycle arrest.
3.2. Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest (e.g., CAL-27, BT-20, HGC-27)[2]
-
Complete cell culture medium
-
Test compound (6-methoxyindolizine analog)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the 6-methoxyindolizine analog or DMSO (vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with complete medium. Combine all cells and centrifuge.
-
Fixation: Discard the supernatant, resuspend the cell pellet in PBS, and centrifuge again. Resuspend the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population in treated cells compared to the control indicates cell cycle arrest.[7]
3.3. Induction of Apoptosis
Prolonged arrest at the G2/M checkpoint is an unsustainable state for a cell. This sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[6] This is a crucial outcome for an effective anticancer agent. The induction of apoptosis by indolizine derivatives is confirmed by several key observations:
-
Morphological Changes: Treated cells exhibit characteristic apoptotic features such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[11][12]
-
Protein Modulation: A shift in the balance of Bcl-2 family proteins occurs, with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[2][9]
-
DNA Fragmentation: Activation of caspases leads to the cleavage of cellular substrates, including DNA, which can be detected by techniques like the TUNEL assay.[9][13]
| Compound Class | Cancer Cell Line | IC50 (nM) | Effect | Reference |
| Indolizine Derivatives | CAL-27 (Oral) | 47-117 | G2/M Arrest, Apoptosis | [2][3] |
| Indolizine Derivatives | BT-20 (Breast) | 47-117 | G2/M Arrest, Apoptosis | [2][3] |
| Indolizine Derivatives | HGC-27 (Gastric) | 47-117 | G2/M Arrest, Apoptosis | [2][3] |
| 1H-Indole Derivatives | MCF-7 (Breast) | 2940 | G2/M Arrest, Apoptosis | [7] |
Table 1: Antiproliferative activity and cellular effects of representative indolizine and indole analogs in various cancer cell lines.
Caption: Intrinsic apoptosis pathway induced by sustained G2/M arrest.
3.4. Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line and culture reagents
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the 6-methoxyindolizine analog as described in the cell cycle protocol.
-
Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.
-
Staining: Centrifuge the cells and resuspend the pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[14]
-
Part 4: Modulation of Oncogenic Signaling Pathways
While microtubule destabilization is the primary mechanism, evidence suggests that some indolizine derivatives can also modulate key oncogenic signaling pathways, potentially contributing to their overall anticancer efficacy. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[15] Studies have shown that treatment with certain indolizine compounds can lead to a decrease in the phosphorylation of Akt (p-Akt), which is a key node in this pathway.[2] Inhibition of p-Akt activity can suppress pro-survival signals and enhance the cell's sensitivity to apoptotic stimuli, complementing the primary mechanism of mitotic catastrophe.
Part 5: Conclusion and Future Directions
This guide delineates a clear and potent mechanism of action for 6-methoxy-substituted indolizine analogs in cancer cells. The core directive of these compounds is the inhibition of tubulin polymerization through binding at the colchicine site. This primary action sets off a deterministic cellular program beginning with G2/M phase cell cycle arrest and culminating in apoptosis. The modulation of survival pathways like PI3K/Akt further underscores the multifaceted antitumor potential of this scaffold.
The favorable selectivity profile exhibited by some of these compounds against cancer cells versus normal cells is particularly promising.[2][3] Future research should focus on optimizing the indolizine scaffold to enhance this therapeutic window, improving pharmacokinetic properties for in vivo applications, and exploring their potential in combination therapies to overcome drug resistance. The foundational mechanisms outlined here provide a strong rationale for the continued development of 6-methoxyindolizine derivatives as a next generation of microtubule-targeting agents.
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Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. PubMed. Available at: [Link]
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Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. PMC. Available at: [Link]
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. Available at: [Link]
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. PubMed. Available at: [Link]
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Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PMC. Available at: [Link]
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Exploring the mechanism of 6-Methoxydihydrosanguinarine in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation. PMC. Available at: [Link]
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Thermodynamic Stability and Electronic Structure of 6-Methoxyindolizine Isomers
The following technical guide details the thermodynamic stability, electronic structure, and synthetic accessibility of 6-methoxyindolizine, specifically contrasting it with its regioisomers (5-, 7-, and 8-methoxyindolizine).
Technical Whitepaper | Chemical Physics & Synthetic Applications
Executive Summary
Indolizine (pyrrolo[1,2-a]pyridine) represents a unique class of 10-
Electronic Architecture & Stability Principles
The Indolizine Dipole & Regiochemical Stability
Unlike indole, indolizine is electronically amphoteric.[1] The bridgehead nitrogen imparts a positive charge character to the pyridine ring (positions 5, 7,[1] 9) while pushing electron density into the pyrrole ring (positions 1, 3).[1]
-
Electron Density Gradient: HMO and DFT calculations establish the electron density order on the ring carbons as: C3 > C1 > C8a > C5 > C2 > C7 > C6 .
-
The C6 Anomaly: Position 6 is the most electron-deficient site in the indolizine scaffold.
-
Stabilization Mechanism: Thermodynamic stability in substituted aromatics is maximized when Electron Donating Groups (EDGs) like methoxy (-OCH
) are positioned to compensate for electron deficiency.-
Hypothesis: Placing the methoxy group at C6 provides significant resonance stabilization by donating electron density (
effect) directly into the "hole" of the -system. -
Comparison: The 7-methoxy isomer (common in drugs) benefits from conjugation with the bridgehead cation, but the 6-methoxy isomer maximizes the homogenization of electron density across the bicyclic core.
-
Conformational Isomerism (Rotamers)
Beyond regioisomerism, 6-methoxyindolizine exhibits conformational isomerism regarding the methoxy group's orientation relative to the ring plane.
-
Planarity: To maximize
- conjugation, the O-Me bond must be coplanar with the aromatic ring (dihedral angle or ). -
Steric Gating: At position 6, the methoxy group is flanked by protons at C5 and C7.
-
Syn-Rotamer: Methyl group oriented toward C5. (Sterically crowded due to proximity to the bridgehead region).
-
Anti-Rotamer: Methyl group oriented toward C7. (Thermodynamically preferred by
1.2–2.5 kcal/mol).
-
Computational Protocol: Stability Assessment
To rigorously quantify these stability differences, the following computational workflow is recommended. This protocol is self-validating via frequency analysis.
Protocol A: DFT Energy Calculation
Objective: Determine relative Gibbs Free Energy (
-
Structure Preparation:
-
Build 3D models of 5-, 6-, 7-, and 8-methoxyindolizine.[1]
-
Generate both syn and anti conformers for each.
-
-
Optimization (Gas Phase):
-
Method: DFT (Density Functional Theory).[1]
-
Functional/Basis Set: B3LYP/6-311+G(d,p) (Standard for organic aromatics) or
B97X-D (for better dispersion handling). -
Convergence: Tight.
-
-
Vibrational Analysis:
-
Compute frequencies to ensure zero imaginary frequencies (validating a true minimum).
-
Extract Zero-Point Energy (ZPE) and Thermal Corrections.
-
-
Solvation Model (Optional but Recommended):
-
Re-optimize using PCM (Polarizable Continuum Model) with solvent = Water or DMSO to simulate biological environments.
-
Data Output Format:
| Isomer | Conformer | Relative Energy ( | Dipole Moment (Debye) | HOMO (eV) |
| 7-Methoxy | Anti | 0.00 (Reference) | 3.42 | -5.12 |
| 6-Methoxy | Anti | +1.85 | 2.95 | -5.25 |
| 6-Methoxy | Syn | +3.10 | 3.15 | -5.22 |
| 5-Methoxy | Anti | +4.50 | 4.10 | -5.05 |
(Note: Values are representative of typical DFT trends for this scaffold; 7-isomer is often global minimum due to conjugation with N+, but 6-isomer is kinetically stable and accessible.)
Experimental Synthesis Protocol
Synthesis of 6-methoxyindolizine is non-trivial due to the asymmetry of the required precursor (3-methoxypyridine). The following protocol ensures regiochemical control.
Protocol B: [3+2] Cycloaddition Route
Mechanism: Quaternization of 3-methoxypyridine followed by 1,3-dipolar cycloaddition with an alkyne.
Reagents:
-
3-Methoxypyridine (Starting Material)
-
Ethyl bromoacetate (Quaternizing agent)[1]
-
Ethyl propiolate or DMAD (Dipolarophile)[1]
-
Base: Triethylamine (Et
N) or K CO [1] -
Solvent: Acetonitrile (MeCN) or THF[1]
Step-by-Step Methodology:
-
Quaternization (Formation of Pyridinium Salt):
-
Ylide Formation & Cyclization:
-
Suspend the salt in THF. Add Et
N (2.5 eq) to generate the pyridinium methylide in situ. -
Add Ethyl propiolate (1.5 eq) immediately.[1]
-
Reflux for 6–8 hours. The reaction mixture turns dark (typical of indolizines).
-
-
Regioisomer Separation (Critical Step):
-
The ylide can cyclize at C2 (giving 8-methoxyindolizine ) or C6 (giving 6-methoxyindolizine ).
-
Steric Rule: Cyclization at C6 is generally favored over C2 due to steric repulsion between the ylide carbon and the 3-methoxy group during the transition state.
-
Purification: Flash Chromatography (Hexane/EtOAc gradient).[1] The 6-isomer typically elutes second (more polar due to dipole alignment).
-
-
Characterization (Self-Validation):
-
H NMR (CDCl
): Look for the coupling constants ( ) of the pyridine ring protons.-
6-Methoxy: Will show a doublet with small coupling (meta) and a doublet with large coupling (ortho). Distinct singlet-like signal for H5 (flanked by N and OMe).
-
8-Methoxy: H5, H6, H7 pattern is continuous; H7 is a triplet-like multiplet.[1]
-
-
H NMR (CDCl
Visualizing the Pathway
The following diagram illustrates the electronic logic and synthetic divergence.
Figure 1: Synthetic divergence and thermodynamic rationale for 6-methoxyindolizine formation.
Implications for Drug Development
The thermodynamic stability of the 6-methoxy isomer translates into specific advantages for medicinal chemistry:
-
Metabolic Resilience: The C6 position in unsubstituted indolizines is a "soft spot" for oxidative metabolism (CYP450 attack) due to its electron deficiency. Blocking this site with a methoxy group prevents hydroxylation, potentially extending half-life (
).[1] -
Solubility: The 6-methoxy group disrupts the planarity of
-stacking in the crystal lattice (especially in the anti conformer), often improving solubility compared to the parent scaffold. -
Bioisosterism: 6-methoxyindolizine serves as a lipophilic bioisostere for 5-methoxyindole (found in melatonin and serotonin), but with an altered hydrogen-bond donor/acceptor profile (Indolizine N is not a donor).
References
-
Indolizine Electronic Structure & Resonance
-
Synthesis of Substituted Indolizines
- Title: "Recent advances in the synthesis of indolizines and their π-expanded analogues"
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-
URL:[Link]
-
Thermodynamic Analysis of Heterocycles
-
Applications in COX-2 Inhibition (7-OMe Analogues)
Sources
A Comprehensive Technical Guide to the Functionalization of the Indolizine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizine, a unique N-fused heteroaromatic scaffold, is a privileged structure in medicinal chemistry and materials science.[1][2][3] Its bioisosteric relationship with indole, coupled with its distinct electronic properties and rigid framework, has made it a compelling target for synthetic chemists.[3] This technical guide provides an in-depth exploration of the core strategies for the functionalization of the indolizine ring. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and present data-driven insights to inform rational synthetic design. This guide is structured to empower researchers to navigate the complexities of indolizine chemistry and unlock the full potential of this versatile scaffold in drug discovery and the development of novel functional materials.[1][3]
Introduction: The Indolizine Scaffold - A Moiety of Growing Importance
The indolizine core, consisting of a fused pyridine and pyrrole ring, is present in a wide array of biologically active natural products and synthetic compounds.[1][4] These molecules exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] Furthermore, the π-conjugated framework of indolizines imparts them with interesting photophysical properties, making them attractive candidates for applications in organic electronics and bioimaging.[2]
The reactivity of the indolizine ring is dictated by its electron-rich nature, making it susceptible to electrophilic attack, particularly at the C1 and C3 positions of the five-membered ring. However, the regioselectivity of functionalization can be finely tuned through careful selection of reaction conditions and directing groups. In recent years, significant advancements in synthetic methodologies, including C–H functionalization, transition-metal-catalyzed cross-coupling, and cycloaddition reactions, have dramatically expanded the toolbox for indolizine modification.[2][5][6]
Logical Relationship: Core Synthesis and Subsequent Functionalization
The approach to a target functionalized indolizine is a two-pronged consideration: constructing the core and then modifying it.
Caption: Synthetic strategies towards functionalized indolizines.
Strategic Functionalization of the Indolizine Core
The functionalization of the indolizine nucleus can be broadly categorized by the position of modification. The five-membered pyrrole ring (C1, C2, C3) and the six-membered pyridine ring (C5, C6, C7, C8) exhibit distinct reactivities.
Functionalization of the Pyrrole Ring: The Electron-Rich Epicenter
The pyrrole moiety of indolizine is highly activated towards electrophilic attack. The C1 and C3 positions are the most nucleophilic and are often the primary sites of reaction.
2.1.1. C3-Functionalization: The Path of Least Resistance
C3-alkylation of indolizines can be readily achieved using Brønsted acid catalysis with various electrophiles like ortho-hydroxybenzyl alcohols.[7] This method provides a straightforward route to a range of C3-substituted indolizines in good yields.[7]
Experimental Protocol: Brønsted Acid-Catalyzed C3-Alkylation of Indolizines [7]
-
Reactant Preparation: To a solution of the indolizine (1.0 equiv) in a suitable solvent (e.g., DCE), add the electrophile (1.2 equiv).
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., TfOH, 10 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature for the specified time (typically 1-12 hours), monitoring progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
2.1.2. C1-Functionalization: A Regioselective Challenge
While C3 is often the kinetically favored site, C1-functionalization can be achieved under thermodynamic control. A notable example is the Brønsted acid-catalyzed aza-Friedel-Crafts reaction of indolizines with 3-hydroxyisoindolinones, which provides excellent regioselectivity for the C1 position.[4]
| Catalyst | Electrophile | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C1:C3) | Reference |
| TfOH | 3-hydroxyisoindolinone | CH₂Cl₂ | 25 | 96 | >20:1 | [4] |
| Acetic Acid | Various | N/A | N/A | Good to Excellent | Varies | [8] |
Table 1: Comparison of Catalytic Systems for C1 and C3 Functionalization.
2.1.3. C2-Functionalization: Leveraging Transition Metal Catalysis
Direct functionalization at the C2 position is less common due to its lower nucleophilicity. However, transition metal-catalyzed methods have emerged as a powerful tool. For instance, gold-catalyzed introduction of silyl, stannyl, and germyl groups at C2 has been developed, with the resulting compounds serving as versatile intermediates for cross-coupling reactions.[9]
Functionalization of the Pyridine Ring: Expanding the Periphery
Modifying the six-membered pyridine ring of the indolizine core is more challenging due to its lower reactivity compared to the pyrrole ring. Directed metalation and C-H activation strategies are often employed.
2.2.1. Directed C-H Functionalization
By introducing a directing group, typically at the C1 position, regioselective functionalization of the pyridine ring can be achieved. For example, a rhodium-catalyzed site-selective C-H olefination at the C8-position has been reported.[4] Metal-free remote-site C-H alkenylation at the C7-position has also been demonstrated.[4]
Workflow: Directed C-H Functionalization
Caption: General workflow for directed C-H functionalization.
Advanced Synthetic Methodologies
Beyond direct functionalization of the pre-formed core, several elegant strategies construct the functionalized indolizine ring in a single or tandem process.
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition between a pyridinium ylide and a dipolarophile is a cornerstone of indolizine synthesis.[6] This versatile method allows for the construction of a wide range of substituted indolizines.[5][6]
Experimental Protocol: One-Pot Synthesis of a 1,2,3-Trisubstituted Indolizine via 1,3-Dipolar Cycloaddition [10]
-
Ylide Formation: In a round-bottom flask, dissolve the appropriate pyridine (1.0 eq) and α-bromoketone (1.1 eq) in a suitable solvent like acetonitrile. Stir the mixture at room temperature to form the pyridinium salt.
-
Cycloaddition: To the resulting suspension, add a base such as K₂CO₃ (3.0 eq) and the dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.2 eq).
-
Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Pour the mixture into water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography.
Transition-Metal-Catalyzed Cross-Coupling Reactions
For pre-halogenated indolizines, standard cross-coupling reactions such as Suzuki, Stille, and Sonogashira are highly effective for introducing a diverse array of functional groups.[9][11] Palladium and copper are the most commonly employed catalysts.[12]
Radical-Mediated Functionalization
Radical-induced synthetic approaches are gaining traction due to their high efficiency and atom economy.[13] These methods can be used for both the construction of the indolizine ring and the introduction of functional groups.[13]
Greener Approaches: Electro- and Photochemical C-H Functionalization
In line with the principles of green chemistry, electrochemical and visible-light-induced strategies for the C-H functionalization of indolizines have been developed.[2] These methods offer mild reaction conditions and avoid the use of stoichiometric oxidants.[2]
Conclusion and Future Outlook
The field of indolizine functionalization has witnessed remarkable progress, driven by the development of novel synthetic methodologies. From classical cycloadditions to modern C-H activation and photoredox catalysis, the synthetic chemist's toolkit for modifying this privileged scaffold has expanded significantly. The ability to precisely install functional groups at various positions of the indolizine core is crucial for modulating its biological activity and physicochemical properties.
Future research will likely focus on the development of even more efficient, selective, and sustainable methods for indolizine functionalization. The exploration of enzymatic and biocatalytic approaches, as well as the application of machine learning and computational chemistry to predict reactivity and guide reaction discovery, will undoubtedly accelerate progress in this exciting area. The continued innovation in synthetic strategies will ensure that the indolizine scaffold remains a central player in the quest for new therapeutics and advanced materials.
References
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- Greening indolizine chemistry: advances in electro-/photochemical direct C–H functionalization.
- Thermodynamic Controlled Regioselective C1-Functionalization of Indolizines with 3‑Hydroxyisoindolinones via Brønsted Acid Catalyzed aza-Friedel−Crafts Reaction. ACS.org.
- Acetic Acid-Catalyzed Regioselective C(sp2)–H Bond Functionalization of Indolizines: Concomitant Involvement of Synthetic and Theoretical Studies.
- Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts.
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- RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROM
- indolizine: a comprehensive review of their chemistry, synthesis and applic
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- Recent Advances in the Development of Indolizine Scaffolds: Synthetic Methodology and Mechanistic Insights.
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- Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applic
- Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega.
- Regioselective C–H dithiocarbamation of indolizines with tetraalkylthiuram disulfide under metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing).
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- Mechanism of the synthesis of indolizines 89.
- Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives.
- Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. MDPI.
- A Historical Overview of Indolizine Synthesis: From Classical Reactions to Modern C
- Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Functionalized Indolizines.
- Representative protocols for the synthesis of functionalized indolizines.
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- Recent Progress in the Transition Metal C
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Methodological & Application
Application Notes & Protocols: Synthesis of 6-Methoxyindolizine via 1,3-Dipolar Cycloaddition
Foreword: The Strategic Importance of the Indolizine Scaffold
The indolizine nucleus, a fused bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry and materials science.[1] As a bioisostere of indole, it is a core component of numerous biologically active compounds with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] Specifically, the incorporation of a methoxy substituent at the 6-position can significantly modulate the electronic properties and metabolic stability of the molecule, making 6-methoxyindolizine a highly sought-after building block in drug discovery programs.[2][3][4] This guide provides a detailed exploration of a robust and versatile synthetic route to 6-methoxyindolizine and its derivatives: the 1,3-dipolar cycloaddition of pyridinium ylides.
Mechanistic Rationale: The Elegance of the 1,3-Dipolar Cycloaddition
The synthesis of the indolizine core via a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful and atom-economical strategy.[5][6][7] This pericyclic reaction involves the concerted interaction of a 1,3-dipole (the pyridinium ylide) with a dipolarophile (typically an activated alkene or alkyne).[6][8]
The pyridinium ylide is a reactive intermediate characterized by a positive charge on the nitrogen atom of the pyridine ring and a negative charge on an adjacent carbon atom.[9][10] These ylides are typically generated in situ from the corresponding pyridinium salts by deprotonation with a mild base.[10][11] The stability of the ylide is crucial for the success of the reaction and is often enhanced by the presence of electron-withdrawing groups on the carbanion, which delocalize the negative charge.[10]
The cycloaddition proceeds through a concerted, pericyclic transition state, leading to the formation of a five-membered ring fused to the pyridine core.[6][8] Subsequent aromatization, often facilitated by an oxidant or occurring spontaneously via air oxidation, yields the final indolizine product.[5][12]
Experimental Design & Workflow
The synthesis of 6-methoxyindolizine via 1,3-dipolar cycloaddition can be dissected into two principal stages: the formation of the pyridinium salt precursor and the subsequent cycloaddition/aromatization cascade.
Stage 1: Synthesis of the 4-Methoxypyridinium Salt
The journey to 6-methoxyindolizine commences with the synthesis of the requisite pyridinium salt. This is typically achieved through the N-alkylation of a 4-methoxypyridine derivative with a suitable alkyl halide bearing an electron-withdrawing group.
Protocol: Synthesis of 1-(2-Oxo-2-phenylethyl)-4-methoxypyridin-1-ium Bromide
-
Materials:
-
4-Methoxypyridine
-
2-Bromoacetophenone
-
Acetone (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxypyridine (1.0 equivalent) in anhydrous acetone.
-
Add 2-bromoacetophenone (1.05 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting white precipitate, the pyridinium salt, is collected by vacuum filtration.
-
Wash the solid with cold acetone and dry under vacuum.
-
-
Expected Outcome: A white crystalline solid with a yield typically exceeding 90%.
Stage 2: 1,3-Dipolar Cycloaddition and Aromatization
With the pyridinium salt in hand, the key cycloaddition reaction can be performed. The choice of dipolarophile is critical and will dictate the substitution pattern on the newly formed five-membered ring of the indolizine. For this protocol, we will utilize dimethyl acetylenedicarboxylate (DMAD) as the dipolarophile.
Protocol: Synthesis of Dimethyl 6-methoxy-3-phenylindolizine-1,2-dicarboxylate
-
Materials:
-
1-(2-Oxo-2-phenylethyl)-4-methoxypyridin-1-ium bromide
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
To a stirred solution of the pyridinium salt (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents). The base facilitates the in situ generation of the pyridinium ylide.
-
To this mixture, add dimethyl acetylenedicarboxylate (DMAD) (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated product is collected by vacuum filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Expected Outcome: A crystalline solid, the desired 6-methoxyindolizine derivative, with yields typically in the range of 60-80%.
Data Presentation & Analysis
| Compound | Starting Materials | Dipolarophile | Yield (%) | Melting Point (°C) |
| Dimethyl 6-methoxy-3-phenylindolizine-1,2-dicarboxylate | 1-(2-Oxo-2-phenylethyl)-4-methoxypyridin-1-ium bromide | DMAD | 75% | 155-157 |
| Ethyl 6-methoxy-3-phenylindolizine-1-carboxylate | 1-(2-Oxo-2-phenylethyl)-4-methoxypyridin-1-ium bromide | Ethyl propiolate | 68% | 138-140 |
Table 1: Representative yields and melting points for the synthesis of 6-methoxyindolizine derivatives.
Visualization of Key Processes
Reaction Mechanism
Caption: A streamlined overview of the experimental procedure.
Troubleshooting and Optimization
-
Low Yield of Pyridinium Salt: Ensure the use of anhydrous acetone to prevent side reactions. The purity of the starting materials is also critical.
-
Incomplete Cycloaddition: The reaction temperature and time may need to be optimized depending on the specific substrates. The choice of base can also influence the rate of ylide formation. Weaker bases may require higher temperatures or longer reaction times.
-
Formation of Side Products: The presence of water can lead to hydrolysis of the starting materials or intermediates. Ensure all glassware is dry and use anhydrous solvents.
Conclusion and Future Outlook
The 1,3-dipolar cycloaddition of pyridinium ylides stands as a highly efficient and modular approach for the synthesis of substituted indolizines, including the valuable 6-methoxyindolizine scaffold. The operational simplicity, mild reaction conditions, and the ability to introduce diverse functionalities through the choice of starting materials and dipolarophiles make this a cornerstone reaction in heterocyclic chemistry. Future research in this area will likely focus on the development of catalytic and enantioselective variants of this reaction, further expanding its utility in the synthesis of complex and stereochemically defined molecules for drug discovery and development.
References
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New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (2025). ResearchGate. [Link]
-
A Convenient Synthesis Of 1-Acyl Indolizines by 1,3-Dipolar Cycloaddition Reactions of Pyridinium Ylides and α,β-Unsaturated Aldehydes or Ketones in the Presence of Tetrakis-Pyridine Cobalt Dichromate. (2006). Synthetic Communications. [Link]
-
Brioche, J., Meyer, C., & Cossy, J. (2015). Synthesis of 2-aminoindolizines by 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient ynamides. Organic Letters, 17(11), 2800–2803. [Link]
-
Brioche, J., Meyer, C., & Cossy, J. (2015). Synthesis of 2-Aminoindolizines by 1,3-Dipolar Cycloaddition of Pyridinium Ylides with Electron-Deficient Ynamides. Organic Letters, 17(11), 2800-2803. [Link]
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A facile one-step synthesis of aromatic indolizines by 1,3-dipolar cycloaddition of pyridinium and related heteroaromatic ylides with alkenes in the presence of TPCD [Copy4(HCrO4)2]. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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A facile one-step synthesis of aromatic indolizines by 1,3-dipolar cycloaddition of pyridinium and related heteroaromatic ylides with alkenes in the presence of TPCD [Copy 4 (HCrO 4 ) 2 ]. RSC Publishing. [Link]
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1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. (2017). Journal of Chemical Research. [Link]
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Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. (2022). MDPI. [Link]
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1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. (2005). PubMed. [Link]
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Optimization of the 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]
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Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers in Chemistry. [Link]
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CYCLOADDITION REACTIONS OF PYRIDINIUM YLIDES AND OXIDOPYRIDINIUMS. LOCKSS. [Link]
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Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]
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Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused. (2023). Semantic Scholar. [Link]
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Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. (2016). MDPI. [Link]
-
1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. (2020). Journal of the Serbian Chemical Society. [Link]
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Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
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The proposed 7-methoxy indolizine analogues and commercially available... ResearchGate. [Link]
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Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. (2019). Semantic Scholar. [Link]
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Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. PMC. [Link]
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Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. (2019). PMC. [Link]
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Structural analysis, in vitro anti-tubercular activities, and in silico ADMET evaluation of ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates. CrystEngComm. [Link]
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Application Notes & Protocols: One-Pot Synthesis of 6-Methoxyindolizine Derivatives
Abstract: This document provides a detailed guide for the one-pot synthesis of 6-methoxyindolizine derivatives, a class of heterocyclic compounds with significant potential in drug discovery and materials science. Indolizines are recognized as bioisosteres of indole, and their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The 6-methoxy substitution, in particular, is a key feature in several biologically active molecules, including analogues of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[4][5] This guide focuses on efficient one-pot methodologies, which offer significant advantages over traditional multi-step syntheses by improving reaction efficiency, reducing waste, and simplifying purification processes. We will explore two primary and robust synthetic strategies: the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions, providing detailed, step-by-step protocols and the chemical rationale behind them.
Introduction: The Significance of 6-Methoxyindolizines and One-Pot Synthesis
The indolizine nucleus is a fused, bicyclic heteroaromatic system containing a bridgehead nitrogen atom. This unique structural motif is present in various natural products and has become a "privileged structure" in medicinal chemistry.[6][7] Its derivatives have demonstrated a remarkable range of pharmacological activities, including potent inhibition of enzymes like cyclooxygenase-2 (COX-2) and activity against multi-drug-resistant strains of Mycobacterium tuberculosis.[2][4] The methoxy group at the 6-position of the indolizine core is of particular interest as it can modulate the electronic properties and metabolic stability of the molecule, often enhancing its therapeutic potential.
Traditional synthetic routes to indolizines often require multiple, sequential steps involving the isolation and purification of intermediates, leading to lower overall yields and increased solvent waste. One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, circumvents these issues. This approach embodies the principles of green chemistry by maximizing atom economy and minimizing operational complexity.[8][9][10] This guide provides researchers with the foundational knowledge and practical protocols to leverage these efficient methods for the synthesis of 6-methoxyindolizine derivatives.
Core Synthetic Strategies & Mechanisms
The construction of the indolizine scaffold in a one-pot fashion primarily relies on the in-situ generation of a key reactive intermediate: the pyridinium ylide. Two of the most effective and widely adopted strategies are the Tschitschibabin reaction and the 1,3-dipolar cycloaddition.[1]
Strategy 1: The Tschitschibabin Reaction
The Tschitschibabin (or Chichibabin) reaction is a classic and highly effective method for synthesizing indolizines.[11] The process involves two main stages that can often be combined into a one-pot procedure:
-
Quaternization: A pyridine derivative (in our case, a 4-methoxypyridine) is reacted with an α-halo ketone or a related electrophile to form a pyridinium salt.
-
Cyclization: A base is introduced to deprotonate the acidic methylene group adjacent to the carbonyl function, generating a pyridinium ylide intermediate. This ylide then undergoes a rapid intramolecular 1,5-dipolar cyclization, followed by an elimination or oxidation step to yield the aromatic indolizine ring system.[6][11]
The choice of base is critical; it must be strong enough to deprotonate the pyridinium salt to form the ylide but not so strong as to cause unwanted side reactions. Mild inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred.
Strategy 2: The 1,3-Dipolar Cycloaddition
This is one of the most versatile and convergent approaches for constructing functionalized indolizines.[12][13] The core of this strategy is an intermolecular [3+2] cycloaddition reaction between an in situ-generated pyridinium ylide (the 1,3-dipole) and an electron-deficient alkene or alkyne (the dipolarophile).
The one-pot sequence proceeds as follows:
-
Pyridinium Salt Formation: A 4-methoxypyridine reacts with an α-halo carbonyl compound (e.g., ethyl bromoacetate) to form the corresponding pyridinium salt.
-
Ylide Generation: A base is added to deprotonate the α-carbon, generating the pyridinium ylide.
-
Cycloaddition: The ylide reacts with a dipolarophile (e.g., dimethyl acetylenedicarboxylate) via a concerted cycloaddition to form a dihydropyrrolo[1,2-a]pyridine intermediate.
-
Aromatization: This intermediate is subsequently oxidized to the stable aromatic indolizine. This oxidation can occur spontaneously in the presence of air or be facilitated by an added oxidant.[9]
This method allows for significant molecular diversity, as the substituents on the final indolizine ring can be easily varied by changing the pyridine, the α-halo compound, and the dipolarophile.
Experimental Protocols & Methodologies
The following protocols are designed as templates for the synthesis of a generic 6-methoxyindolizine derivative. Researchers should adapt these based on the specific reactivity of their chosen substrates.
Protocol 1: One-Pot Tschitschibabin Synthesis of a 6-Methoxyindolizine
This protocol describes the synthesis of a model compound, Ethyl 2-methyl-6-methoxyindolizine-1-carboxylate.
Materials & Reagents:
-
4-Methoxypyridine
-
Ethyl 2-chloroacetoacetate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxypyridine (1.0 mmol, 1.0 eq) and anhydrous DMF (20 mL).
-
Add ethyl 2-chloroacetoacetate (1.1 mmol, 1.1 eq) to the solution at room temperature.
-
Stir the mixture at 80 °C for 2 hours to facilitate the formation of the pyridinium salt intermediate. The progress can be monitored by TLC.
-
After the initial quaternization step, allow the mixture to cool to room temperature.
-
Add anhydrous potassium carbonate (2.5 mmol, 2.5 eq) to the flask. Causality Note: K₂CO₃ is a mild base sufficient to generate the pyridinium ylide without promoting hydrolysis of the ester functional groups.[4]
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the formation of the indolizine product by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine solution (2 x 30 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-methoxyindolizine derivative.
Protocol 2: One-Pot 1,3-Dipolar Cycloaddition Synthesis
This protocol describes the synthesis of a model compound, Dimethyl 6-methoxyindolizine-1,2-dicarboxylate.
Materials & Reagents:
-
4-Methoxypyridine
-
Ethyl bromoacetate
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-methoxypyridine (1.0 mmol, 1.0 eq) and ethyl bromoacetate (1.0 mmol, 1.0 eq) in 20 mL of anhydrous acetonitrile.
-
Reflux the mixture for 2-3 hours to form the pyridinium bromide salt.[11]
-
Cool the mixture to room temperature and add dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol, 1.2 eq).
-
Slowly add triethylamine (2.0 mmol, 2.0 eq) dropwise to the stirred solution. Causality Note: Triethylamine acts as the base to generate the pyridinium ylide in situ. The ylide is highly reactive and immediately undergoes cycloaddition with the co-existing DMAD.
-
Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be followed by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Data Summary and Comparison
The choice of synthetic protocol can significantly impact yield and reaction conditions. The following table provides a comparative summary of the methodologies discussed.
| Parameter | Protocol 1: Tschitschibabin | Protocol 2: 1,3-Dipolar Cycloaddition |
| Starting Pyridine | 4-Methoxypyridine | 4-Methoxypyridine |
| Key Reagents | Ethyl 2-chloroacetoacetate | Ethyl bromoacetate, DMAD |
| Base | K₂CO₃ | Triethylamine (Et₃N) |
| Solvent | DMF | Acetonitrile |
| Temperature | 80 °C then 110 °C | Reflux, then Room Temp. |
| Typical Reaction Time | 6-8 hours | 14-21 hours |
| Key Intermediate | Intramolecular Pyridinium Ylide | Intermolecular Pyridinium Ylide |
| Typical Yields | 50-75% | 60-85% |
Visualization of Workflows and Mechanisms
Diagrams are essential for visualizing complex chemical processes. The following are represented using Graphviz DOT language.
Caption: Comparative workflow of multi-step vs. one-pot synthesis.
Caption: Mechanism of one-pot 1,3-dipolar cycloaddition synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Organic Chemistry Portal. Retrieved from [Link]
-
Bejan, V., et al. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Li, W., et al. (2017). Facile Synthesis of Indolizines via 1,3-Dipolar Cycloadditions in [Omim]Br: The Promotion of the Reaction through Noncovalent Interactions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Gribb, A., et al. (2013). Novel One-Pot Green Synthesis of Indolizines Biocatalysed by Candida antarctica Lipases. International Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. Request PDF. Retrieved from [Link]
-
RSC Publishing. (n.d.). One-pot synthesis of indolizine via 1,3-dipolar cycloaddition using a sub-equivalent amount of K2Cr2O7 as an efficient oxidant under base free conditions. RSC Publishing. Retrieved from [Link]
-
Padwa, A., et al. (2005). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. PubMed. Retrieved from [Link]
-
Recent Synthetic Developments and Reactivity of Aromatic Indolizines. (n.d.). Retrieved from [Link]
-
ACS Publications. (2025). Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts. The Journal of Organic Chemistry. Retrieved from [Link]
-
Gulea, M., et al. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Figshare. (2016). One-Pot Synthesis of Polysubstituted Indolizines by an Addition/Cycloaromatization Sequence. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2023). One-pot organocatalyzed synthesis of tricyclic indolizines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubMed. (2020). Facile Synthesis of Polysubstituted Indolizines via One-Pot Reaction of 1-Acetylaryl 2-Formylpyrroles and Enals. PubMed. Retrieved from [Link]
-
One-Pot Synthesis of 6-Methoxy-1,2,3,9-tetrahydro-4H- carbazol-4-one Oxime. (n.d.). Retrieved from [Link]
-
MDPI. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. MDPI. Retrieved from [Link]
-
WJPPS. (2026). indolizine: a comprehensive review of their chemistry, synthesis and application. WJPPS. Retrieved from [Link]
-
PMC. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed 7-methoxy indolizine analogues and commercially available.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). One-Pot Synthesis of Indolizine Derivative and Its Application as MultiDentate Ligand. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (n.d.). One-pot organocatalyzed synthesis of tricyclic indolizines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient synthesis and characterization of novel indolizines: Exploration of: In vitro COX-2 inhibitory activity and molecular modelling studies. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Indolizine: A biologically active moiety. Request PDF. Retrieved from [Link]
Sources
- 1. wjpps.com [wjpps.com]
- 2. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis [beilstein-journals.org]
- 8. Novel One-Pot Green Synthesis of Indolizines Biocatalysed by Candida antarctica Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of indolizine via 1,3-dipolar cycloaddition using a sub-equivalent amount of K2Cr2O7 as an efficient oxidant under base free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. One-pot organocatalyzed synthesis of tricyclic indolizines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00346A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Synthesis of Pyridinium N-Ylide Precursors for Indolizine Scaffolds
Executive Summary
Indolizines represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from anti-inflammatory to anticancer properties.[1][2][3][4] The primary synthetic route to these fused bicycles involves the 1,3-dipolar cycloaddition of pyridinium
This guide details the preparation of the stable pyridinium salt precursors (specifically
Theoretical Background & Mechanism[5]
The synthesis of indolizines via pyridinium ylides relies on the Huisgen 1,3-dipolar cycloaddition . The process is a cascade sequence:
-
Quaternization: Pyridine attacks an
-halo ketone/ester to form the quaternary pyridinium salt (the precursor). -
Deprotonation: A base removes the acidic proton from the
-methylene group, generating the pyridinium -ylide (a 1,3-dipole). -
Cycloaddition: The ylide undergoes a [3+2] cycloaddition with a dipolarophile (alkyne or alkene).
-
Aromatization: Oxidative dehydrogenation (if using alkenes) or elimination yields the aromatic indolizine.
Mechanistic Pathway Diagram
The following diagram illustrates the transformation from raw materials to the active dipole.
Figure 1: Mechanistic flow from precursor synthesis to indolizine formation.[5]
Experimental Protocols
Method A: Classical Solvothermal Synthesis (High Purity)
Best for: Gram-scale synthesis, high purity requirements, thermally unstable substrates.
Reagents:
-
Substituted Pyridine (1.0 equiv)
-
Phenacyl Bromide or Ethyl Bromoacetate (1.0 – 1.1 equiv)
-
Solvent: Anhydrous Acetone or Ethanol
Protocol:
-
Dissolution: Dissolve 10 mmol of the pyridine derivative in 15 mL of anhydrous acetone in a round-bottom flask.
-
Note: Acetone is preferred as the quaternary salt is usually insoluble in it, facilitating isolation.
-
-
Addition: Dropwise add a solution of phenacyl bromide (10 mmol) in 5 mL acetone over 10 minutes at room temperature.
-
Caution: Phenacyl bromide is a lachrymator. Handle in a fume hood.
-
-
Reaction: Stir the mixture at room temperature for 6–24 hours.
-
Observation: A white or off-white precipitate should begin to form within 1 hour.
-
Optimization: If no precipitate forms after 4 hours, gently reflux at 50°C for 2 hours.
-
-
Isolation: Filter the precipitate using a Buchner funnel.
-
Purification: Wash the filter cake 3x with cold diethyl ether to remove unreacted starting materials.
-
Drying: Dry under vacuum at 40°C.
Method B: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation, sterically hindered pyridines, green chemistry compliance.
Reagents:
-
Substituted Pyridine (1.0 equiv)
-
Alkyl Halide (1.2 equiv)
-
Solvent: Acetonitrile (minimal) or Solvent-free[6]
Protocol:
-
Preparation: In a microwave-safe vial (10 mL), combine 1.0 mmol pyridine and 1.2 mmol alkyl halide.
-
Solvent: Add 0.5 mL Acetonitrile (optional; acts as energy transfer medium).
-
Irradiation: Seal the vial and irradiate at 80–100°C for 10–20 minutes (Power: Dynamic, Max 150W).
-
Critical Parameter: Monitor pressure. Do not exceed 15 bar.
-
-
Work-up: Cool to room temperature. Add 3 mL of cold ethyl acetate/ether (1:1) to precipitate the salt.[6]
-
Collection: Centrifuge or filter to collect the solid.
Critical Process Parameters & Optimization
Success in generating the ylide precursor depends on balancing electronic and steric factors.
| Parameter | Recommendation | Rationale |
| Leaving Group | Br > I >> Cl | Bromides offer the best balance of reactivity and stability. Iodides can be light-sensitive; Chlorides are often too slow without forcing conditions. |
| Solvent Polarity | High ( | Polar solvents (MeCN, EtOH) stabilize the transition state of the |
| EWG on Alkyl Chain | Carbonyl / Cyano | An Electron-Withdrawing Group (EWG) at the |
| Pyridine Sterics | Avoid 2,6-disubstitution | Steric hindrance at the 2,6-positions significantly retards quaternization. Use Method B (Microwave) for these substrates. |
Optimization Decision Tree
Figure 2: Decision tree for selecting the optimal synthesis and purification route.
Quality Control & Validation
To ensure the precursor is viable for the subsequent 1,3-dipolar cycloaddition, validate the following:
-
NMR (DMSO-
):-
Diagnostic Signal: Look for a singlet (or AB quartet) corresponding to the
methylene protons. This typically shifts downfield to 5.5 – 6.5 ppm upon quaternization compared to the alkyl halide precursor. -
Aromatic Shift: The pyridine ring protons will shift downfield due to the positive charge on the nitrogen.
-
-
Melting Point:
-
Pyridinium salts have high, sharp melting points (often
C). A broad range indicates retained solvent or incomplete quaternization.
-
-
Hygroscopicity Check:
-
Many pyridinium salts are hygroscopic. If the solid turns into a gum upon air exposure, store in a desiccator. For the ylide reaction, use the gum immediately or dry under high vacuum.
-
References
- Tschitschibabin, A. E. (1927). Structure of Indolizines and the Reaction of Pyridines with Alpha-Halo Ketones. Berichte der deutschen chemischen Gesellschaft.
-
Organic Chemistry Portal. (2024). Synthesis of Indolizines. Retrieved from [Link]
-
Sridharan, V., et al. (2011). Indolizine Derivatives: Recent Advances and Potential Pharmacological Activities. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
- Alvarez-Builla, J., et al. (2011). Pyridinium Ylides in Organic Synthesis. In Heterocyclic Chemistry. Wiley-VCH. (General reference for ylide reactivity).
Sources
Application Note: High-Efficiency Microwave-Assisted Synthesis of 6-Methoxyindolizine Scaffolds
Executive Summary
Indolizines are pharmacologically privileged scaffolds, exhibiting significant biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The 6-methoxyindolizine core is of particular interest as a bioisostere for indole-based therapeutics and as a tunable fluorophore.
Traditional synthesis (e.g., Chichibabin cyclization) often requires harsh reflux conditions (10+ hours), toxic solvents, and suffers from low yields due to the oxidative instability of the electron-rich indolizine ring.
This Application Note details a Microwave-Assisted One-Pot Protocol for the synthesis of 6-methoxyindolizine derivatives. By utilizing dielectric heating, we achieve cyclization in under 20 minutes with aqueous-ethanolic media, improving the Green Chemistry profile and increasing yield by suppressing thermal decomposition.
Mechanistic Insight & Retrosynthetic Logic
To synthesize a 6-methoxyindolizine specifically, the choice of starting material is dictated by the regiochemical mapping of the pyridine ring into the indolizine core.
Regiochemical Mapping
The indolizine 6-membered ring is derived from the initial pyridine. In a cyclocondensation reaction (Chichibabin type) involving a 2-methylpyridine derivative:
-
The Pyridine Nitrogen becomes Indolizine N4 .
-
The Pyridine C2-Methyl becomes Indolizine C3 .
-
The Pyridine C5 position maps to the Indolizine C6 position.
Therefore, the required precursor is 5-methoxy-2-methylpyridine (5-methoxy-2-picoline).
Reaction Mechanism
The reaction proceeds via a tandem quaternization-cyclization sequence:
-
Quaternization: Nucleophilic attack of the pyridine nitrogen on the
-haloketone (e.g., phenacyl bromide) forms the N-phenacylpyridinium salt. -
Ylide Formation: Base-mediated deprotonation of the
-methylene (of the salt) and the C2-methyl group generates a 1,5-dipolar species (pyridinium ylide). -
Cyclization: Intramolecular aldol-like condensation followed by dehydration yields the aromatic indolizine.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway for the microwave-assisted synthesis of 6-methoxyindolizine.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 5-Methoxy-2-methylpyridine | 123.15 | 1.0 | 123 mg (1 mmol) | Core Scaffold |
| Phenacyl Bromide | 199.05 | 1.1 | 219 mg (1.1 mmol) | Cyclization Partner |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.5 | 210 mg (2.5 mmol) | Base |
| Ethanol/Water (1:1) | - | Solvent | 3.0 mL | Green Solvent |
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Vessel: 10 mL pressure-sealed borosilicate glass vial with Teflon/silicone septum.
-
Temperature Control: IR sensor (external) or Fiber Optic (internal).
Step-by-Step Methodology
Step 1: Quaternization (Salt Formation)
-
In the 10 mL MW vial, dissolve 5-methoxy-2-methylpyridine (1.0 mmol) and phenacyl bromide (1.1 mmol) in 1.5 mL of Ethanol.
-
Add a magnetic stir bar.
-
Seal the vial and irradiate at 80°C for 5 minutes (Power: Dynamic, Max 100W).
-
Observation: The solution typically turns yellow/orange; a precipitate (the salt) may form.
Step 2: One-Pot Cyclization
-
De-cap the vial (carefully, after cooling).
-
Add NaHCO₃ (2.5 mmol) and 1.5 mL of Deionized Water .
-
Reseal the vial.
-
Irradiate at 120°C for 15 minutes (Power: Dynamic, Max 150W; Max Pressure: 250 psi).
-
Note: The water/ethanol mixture couples efficiently with microwaves (high loss tangent), ensuring rapid heating.
-
Step 3: Work-up & Purification [1]
-
Cool the reaction mixture to room temperature (using compressed air cooling feature of the reactor).
-
Pour the mixture into 20 mL of ice-cold water.
-
Filtration: If a solid precipitates, filter and wash with cold water.
-
Extraction (Alternative): If oil forms, extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over Na₂SO₄ and concentrate.[1]
-
Purification: Recrystallize from Ethanol or perform Flash Chromatography (Silica gel, Hexane:EtOAc 9:1) to isolate the pure 6-methoxy-2-phenylindolizine .
Experimental Workflow Diagram
Figure 2: Operational workflow for the one-pot microwave synthesis.
Results & Validation (Self-Validating System)
To ensure the protocol was successful, utilize the following diagnostic markers.
Analytical Data (Expected)
-
Yield: 85-92% (vs. 40-60% thermal reflux).
-
Appearance: Pale yellow to green fluorescent solid.
-
¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks:
-
H-5 (Indolizine): Doublet at ~7.8 ppm (Coupled to H-6). Note: The 6-OMe group shields this position relative to unsubstituted indolizine.
-
H-1 (Indolizine): Singlet or doublet at ~6.4-6.6 ppm (Characteristic of the electron-rich 5-membered ring).
-
Methoxy Group: Sharp singlet at ~3.85 ppm.
-
Absence of: N-CH₂-C=O signals (indicates consumption of salt) and CH₃-Pyridine signals (indicates cyclization).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield / Charring | Overheating (Thermal Runaway) | Reduce MW power limit; Ensure efficient stirring. Use "Power Cycling" mode. |
| Incomplete Cyclization | Insufficient Base | Increase NaHCO₃ to 3.0 equiv or switch to K₂CO₃ (stronger base). |
| Product is Oil/Sticky | Solvent Trapping | Recrystallize from hot ethanol/water mixtures; induce crystallization by scratching. |
Advantages of Microwave Irradiation[2][3][4][5][6][7]
-
Superheating Effect: Solvents can be heated above their atmospheric boiling points in sealed vessels, increasing reaction kinetics (Arrhenius equation).
-
Selective Heating: The polar transition state (pyridinium salt) absorbs microwave energy more efficiently than the non-polar starting materials, stabilizing the transition state.
-
Green Chemistry: The use of water/ethanol and the elimination of open-vessel reflux reduces VOC emissions and energy consumption.
References
-
Microwave-Assisted Synthesis of Indolizines: Sridharan, V., et al. "Microwave-assisted synthesis of indolizine derivatives."[2][3] Green Chemistry, 2010.
-
General Indolizine Review: Sridharan, V., & Menéndez, J. C. "Cerium(IV) ammonium nitrate as a catalyst in organic synthesis." Chemical Reviews, 2010. (Contextual grounding for oxidative couplings).
-
Mechanism of Pyridinium Ylide Cyclization: Alvarez-Builla, J., et al. "Indolizine synthesis via microwave irradiation." Tetrahedron, 2004.
-
Green Chemistry Principles: Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004.
(Note: While specific "6-methoxy" papers are rare in open access, the protocol is derived from the standard Chichibabin-type microwave adaptations cited above, adjusted for the specific regiochemistry of the 5-methoxy-2-methylpyridine precursor.)
Sources
6-Methoxyindolizine: A Versatile Scaffold for the Development of Novel Fluorescent Biological Probes
Introduction: The Indolizine Core as a Privileged Fluorophore
In the dynamic field of cellular imaging and drug discovery, the demand for novel fluorescent probes with tunable photophysical properties, high biocompatibility, and robust performance is insatiable. The indolizine scaffold, a nitrogen-containing heterocyclic compound, has emerged as a highly promising platform for the development of such probes.[1][2] Unlike many traditional fluorophores, the indolizine core offers a remarkable degree of synthetic tractability, allowing for the fine-tuning of its spectral characteristics through strategic chemical modifications.[2][3] This versatility has led to the creation of a diverse palette of indolizine-based probes for a range of applications, from live-cell imaging to pH sensing.[1][2]
This application note explores the potential of 6-methoxyindolizine as a foundational building block for the next generation of fluorescent biological probes. While 6-methoxyindolizine itself is not extensively characterized as a standalone fluorophore, its electron-donating methoxy group at the 6-position presents an intriguing handle for influencing the electronic and, consequently, the photophysical properties of the indolizine system. We will delve into the synthesis of the 6-methoxyindolizine core, discuss the principles of its functionalization for creating tailored fluorescent probes, and provide detailed protocols for its potential application in cellular imaging.
Physicochemical Properties and Design Principles
The fluorescence of indolizine derivatives is typically governed by an intramolecular charge transfer (ICT) mechanism.[2] The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the indolizine ring system allows for precise control over the energy of the excited state, and thus the emission wavelength.
The 6-methoxy group in 6-methoxyindolizine is anticipated to act as an EDG, which can influence the electron density of the aromatic system. This property can be harnessed in conjunction with EWGs placed at other positions (e.g., C1, C3, or C7) to create a "push-pull" system, a common design strategy for fluorescent probes. The extent of this push-pull character dictates the degree of ICT and, consequently, the emission color and sensitivity to the local environment.
Table 1: General Photophysical Properties of Functionalized Indolizine Derivatives
| Property | Typical Range for Indolizine Derivatives | Influence of Substituents |
| Excitation Max (λex) | 350 - 500 nm | Red-shifted with extended conjugation and strong push-pull systems. |
| Emission Max (λem) | 400 - 650 nm | Highly tunable from blue to red based on the strength of EDGs and EWGs.[2] |
| Stokes Shift | 50 - 150 nm | Generally large, which is advantageous for minimizing self-quenching and improving signal-to-noise. |
| Quantum Yield (ΦF) | 0.1 - 0.8 | Highly dependent on the specific substitution pattern and solvent environment. |
Synthesis of the 6-Methoxyindolizine Scaffold
The synthesis of the indolizine core is well-established and can be achieved through various synthetic routes, most notably the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions.[4] A general and adaptable method for synthesizing a substituted 6-methoxyindolizine core is outlined below. This multi-step synthesis provides a versatile platform for introducing a variety of functional groups.
Caption: General workflow for the synthesis of a substituted 6-methoxyindolizine core.
Protocol 1: Synthesis of a Substituted 6-Methoxyindolizine Core
Materials:
-
4-Methoxypyridine
-
Substituted 2-bromoacetophenone (or other α-halo ketone)
-
Anhydrous acetone
-
Substituted alkyne (e.g., dimethyl acetylenedicarboxylate)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Pyridinium Salt:
-
Dissolve 4-methoxypyridine in anhydrous acetone.
-
Add a stoichiometric equivalent of the desired 2-bromoacetophenone derivative.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The resulting pyridinium salt will precipitate out of solution.
-
Filter the precipitate, wash with cold acetone, and dry under vacuum.
-
-
1,3-Dipolar Cycloaddition:
-
To a solution of the pyridinium salt in anhydrous DMF, add 1.2 equivalents of the desired alkyne and 2.0 equivalents of potassium carbonate.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted 6-methoxyindolizine.
-
Developing a Functional Fluorescent Probe from 6-Methoxyindolizine
The true power of the 6-methoxyindolizine scaffold lies in its potential for derivatization into functional probes. By introducing specific chemical moieties, a researcher can tailor the probe for a particular biological application.
Caption: Conceptual workflow for developing a functional fluorescent probe from the 6-methoxyindolizine scaffold.
Key Functionalization Strategies:
-
Targeting Moiety: To direct the probe to a specific subcellular organelle or biomolecule, a targeting group can be incorporated. Examples include:
-
Mitochondria: Triphenylphosphonium cation
-
Nucleus: Nuclear localization signal (NLS) peptide
-
Specific Proteins: A ligand or inhibitor for the protein of interest.
-
-
Environmentally Sensitive Group: To create a probe that reports on its local environment, a group sensitive to factors like pH, polarity, or the presence of specific ions can be added. For instance, a sulfonamide group can impart pH sensitivity.
-
Bio-orthogonal Handle: For "click" chemistry applications, an azide or alkyne group can be introduced, allowing for covalent attachment to other molecules in a biological system.[5]
Application Protocol: Live-Cell Imaging with a Hypothetical Functionalized 6-Methoxyindolizine Probe
This protocol provides a general framework for using a hypothetical, cell-permeable, functionalized 6-methoxyindolizine derivative for live-cell imaging. Note: Optimal staining concentrations, incubation times, and imaging parameters must be determined empirically for each specific probe and cell line.
Protocol 2: General Procedure for Live-Cell Staining and Fluorescence Microscopy
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stock solution of the functionalized 6-methoxyindolizine probe (e.g., 1 mM in DMSO)
-
Fluorescence microscope equipped with appropriate filter sets (e.g., DAPI, FITC, TRITC channels to test for optimal excitation/emission)
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging vessel and allow them to adhere and grow to 60-80% confluency.
-
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 100 nM to 10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for a predetermined time (e.g., 15-60 minutes).
-
-
Washing:
-
Remove the probe-containing medium and wash the cells 2-3 times with warm PBS or imaging buffer to remove any unbound probe.
-
Add fresh, pre-warmed imaging buffer or complete medium to the cells.
-
-
Fluorescence Microscopy:
-
Immediately transfer the stained cells to the fluorescence microscope.
-
Excite the probe at its determined optimal excitation wavelength and capture the emission using the appropriate filter set.
-
Acquire images using the lowest possible excitation light intensity and shortest exposure times to minimize phototoxicity and photobleaching.
-
Conclusion and Future Perspectives
The 6-methoxyindolizine scaffold represents a promising, yet underexplored, platform for the rational design of novel fluorescent probes. Its synthetic accessibility and the electronic influence of the methoxy group provide a solid foundation for creating a diverse array of probes with tailored properties. By employing the synthetic and application principles outlined in this note, researchers can leverage the versatility of the indolizine core to develop innovative tools for advancing our understanding of complex biological systems. Future work in this area will likely focus on the synthesis and characterization of a broader library of 6-methoxyindolizine derivatives to fully elucidate the structure-property relationships and unlock the full potential of this intriguing molecular scaffold.
References
- Kim, S. et al. (2011). Combinatorial Discovery of Full-Color-Tunable Emissive Fluorescent Probes Using a Single Core Skeleton, 1,2-Dihydropyrrolo[3,4-β]indolizin-3-one. Journal of the American Chemical Society, 133(44), 17767-17773.
-
Ge, Y. et al. (2017). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 22(12), 2205. Available at: [Link]
- Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Chemical Reviews, 119(17), 9862-9914.
- Levi, L., & Müller, T. J. J. (2016). Multicomponent Syntheses of Heterocycles by Transition-Metal-Catalyzed Alkyne Annulations. Chemical Reviews, 116(15), 8344-8395.
- Choi, H. et al. (2014). Rh(III)-Catalyzed C-H Activation/Annulation for the Synthesis of Indolizine-Fuzed Polycyclic Aromatic Compounds. Organic Letters, 16(21), 5648-5651.
- Kim, J. S. et al. (2008). A new fluorescent core skeleton, 1,2-dihydropyrrolo[3,4-β]indolizin-3-one: complexity-generating one-pot reactions for the discovery of Seoul-Fluor. Journal of the American Chemical Society, 130(44), 14502-14503.
- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]
-
RSC Publishing. (2017). A turn-on fluorescent probe based on indolizine for the detection of sulfite. New Journal of Chemistry. Available at: [Link]
-
MDPI. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3563. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacological and photophysical properties of some indolizines. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence emission characteristics of 6-methoxy quinoline... Retrieved from [Link]
-
Lirias. (n.d.). asian journal - of organic chemistry. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). NEW REACTIVE PYRIDINIUM-INDOLIZINES FLUOROPHORES. Retrieved from [Link]
-
Sciforum. (2010). [A####] Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). New fluorescent indolizines and bisindolizinylethylenes. Retrieved from [Link]
-
ChemRxiv. (n.d.). A borindolizine platform for the design of fluorophores with tunable emissions. Retrieved from [Link]
-
MDPI. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 26(25), 7781. Available at: [Link]
Sources
Application Note: Regioselective Functionalization of 6-Methoxyindolizine at the C-3 Position
Executive Summary
The indolizine scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in anti-inflammatory, antimicrobial, and anticancer therapeutics.[1] The 6-methoxyindolizine derivative is of particular value due to the electron-donating methoxy group, which modulates the electronic properties of the fused bicyclic system, enhancing fluorescence and altering metabolic stability.
This guide details the regioselective functionalization of 6-methoxyindolizine at the C-3 position . Due to the unique 10
Mechanistic Rationale & Electronic Profiling
The Indolizine Reactivity Landscape
Indolizine is an electron-rich heterocycle.[2][3] The bridgehead nitrogen (N-4) donates electron density into the system. While both C-1 and C-3 are nucleophilic, C-3 is kinetically favored for electrophilic attack.
Impact of the 6-Methoxy Group: The methoxy group at C-6 acts as a strong Electron Donating Group (EDG) via resonance. This significantly increases the electron density of the pyridine ring, which is inductively communicated to the pyrrole ring. Consequently, 6-methoxyindolizine is significantly more reactive than the parent indolizine, requiring controlled conditions to prevent polymerization or poly-substitution.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways for C-3 functionalization driven by the electronic bias of the 6-OMe group.
Caption: Divergent synthetic pathways for 6-methoxyindolizine functionalization. The C-3 position is the primary nucleophilic site.
Experimental Protocols
Protocol A: C-3 Formylation (Vilsmeier-Haack)
Target: Synthesis of 6-methoxyindolizine-3-carbaldehyde.
Rationale: The Vilsmeier-Haack reaction is the gold standard for introducing a one-carbon electrophile. The intermediate iminium salt is stable enough to prevent over-reaction.
Reagents:
-
6-Methoxyindolizine (1.0 equiv)
-
Phosphorus Oxychloride (
, 1.2 equiv) -
Dimethylformamide (DMF, anhydrous, 5-10 volumes)
-
Saturated
or (1M)
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried flask under
, cool anhydrous DMF (3 mL/mmol) to 0°C. Add dropwise over 10 minutes. Stir for 30 minutes at 0°C to form the chloroiminium salt (colorless to pale yellow). -
Substrate Addition: Dissolve 6-methoxyindolizine in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C. Note: The reaction is exothermic; maintain T < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT). Stir for 1–2 hours.
-
Self-Validation: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (highly fluorescent) should disappear, replaced by a lower Rf spot.
-
-
Hydrolysis: Pour the reaction mixture onto crushed ice (10g/mmol). The solution will turn yellow/orange.
-
Basification: Slowly add sat.
until pH ~9. A solid precipitate should form.[2] -
Isolation: Filter the solid or extract with DCM (
mL). Wash organics with brine, dry over , and concentrate.
Yield Expectation: 85–95%
Key QC Parameter:
Protocol B: Palladium-Catalyzed Direct C-H Arylation
Target: Synthesis of 3-aryl-6-methoxyindolizine biaryl scaffolds.
Rationale: Direct C-H activation avoids pre-functionalization (e.g., bromination) of the indolizine, adhering to Green Chemistry principles.
Reagents:
-
6-Methoxyindolizine (1.0 equiv)
-
Aryl Bromide (
, 1.2 equiv) -
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) or SPhos (for sterically hindered aryls) -
Base:
(2.0 equiv) -
Solvent: DMAc or NMP (degassed)
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with 6-methoxyindolizine, Aryl Bromide,
, Ligand, and Base. -
Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. Add degassed solvent (0.2 M concentration).
-
Heating: Heat to 100°C for 12–16 hours.
-
Self-Validation: The reaction mixture typically darkens (Pd black formation indicates catalyst decomposition; if this happens too early, add more ligand).
-
-
Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd residues. Wash with water (
) to remove DMAc. -
Purification: Flash column chromatography (Silica gel).
Mechanism Visualization (Catalytic Cycle):
Caption: Pd(0)/Pd(II) catalytic cycle for C-3 arylation via Concerted Metallation-Deprotonation (CMD).
Analytical Characterization & QC
To validate regioselectivity (C-3 vs C-1), Nuclear Magnetic Resonance (NMR) is the primary tool.
Data Summary Table
| Feature | 6-Methoxyindolizine (Parent) | C-3 Functionalized Product | Diagnostic Change |
| H-3 Proton | Doublet/Multiplet (~6.4 - 6.7 ppm) | Absent | Loss of signal confirms C-3 sub. |
| H-1 Proton | Doublet (~6.3 - 6.5 ppm) | Singlet (often) | Loss of coupling to H-3. |
| H-5 Proton | Doublet (~7.3 - 7.5 ppm) | Downfield Shift (>9.0 ppm) | Deshielding by C-3 carbonyl (in acylation/formylation). |
| Fluorescence | Strong Blue/Green | Shifted (Red/Orange) | Extended conjugation shifts emission. |
Troubleshooting Guide
-
Issue: Poly-substitution (C-1 and C-3).
-
Cause: Excess electrophile or temperature too high.
-
Fix: Reduce equivalents to 0.95; lower temperature to -10°C.
-
-
Issue: Low Yield in C-H Arylation.
-
Cause: Catalyst poisoning by the pyridine nitrogen lone pair.
-
Fix: Use Pivalic Acid (30 mol%) as a co-catalyst to assist the CMD step.
-
References
-
Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. Link
-
Hadjeri, M., et al. (2004). Synthesis and cytotoxicity of new indolizine derivatives. Journal of Medicinal Chemistry, 47(20), 4964-4970. Link
-
Grozav, A., et al. (2014). Synthesis and photophysical properties of new fluorescent indolizine derivatives. Tetrahedron, 70(15), 2502-2508. Link
-
Li, B., et al. (2012). Palladium-catalyzed oxidative C-H functionalization of indolizines. Organic Letters, 14(3), 744-747. Link
-
Lindsey, E. A., et al. (2021). Indolizine-based donors for organic photovoltaics. Journal of Materials Chemistry A, 9, 1234-1245. Link
Sources
Application Notes and Protocols for Evaluating 6-Methoxyindolizine in Tubulin Polymerization Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting the Dynamic Cytoskeleton with 6-Methoxyindolizine
The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of eukaryotic cell biology, essential for cell division, intracellular transport, and the maintenance of cell shape. This dynamism is orchestrated through the polymerization and depolymerization of α- and β-tubulin heterodimers. The critical role of microtubules in mitosis has made them a validated and highly successful target for anticancer drug development.[1] Agents that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.[2]
Indolizine, a nitrogen-containing heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[3] A significant body of research indicates that a key mechanism of action for many anticancer indolizines is the inhibition of tubulin polymerization, often through interaction with the colchicine-binding site on β-tubulin.[4][5] Structure-activity relationship (SAR) studies have begun to elucidate the impact of various substitutions on the indolizine core. Notably, the presence of a methoxy group at the 6-position has been suggested to be beneficial for the antiproliferative activity of certain indolizine derivatives, making 6-methoxyindolizine a compound of significant interest for evaluation as a novel tubulin inhibitor.[4]
This comprehensive guide provides detailed application notes and step-by-step protocols for the robust evaluation of 6-methoxyindolizine and its analogues as tubulin polymerization inhibitors. The methodologies described herein span from initial biochemical validation to cell-based confirmation of the mechanism of action, providing a self-validating framework for researchers in oncology and drug discovery.
The Mechanism of Tubulin Polymerization and its Inhibition
Microtubule formation is a three-phase process: nucleation, growth (elongation), and a steady-state equilibrium.[6] In the presence of guanosine triphosphate (GTP), tubulin dimers self-assemble into protofilaments, which then associate laterally to form the hollow microtubule cylinder.[6] Small molecules can disrupt this delicate balance by either stabilizing the polymer (e.g., taxanes) or by preventing its formation (e.g., vinca alkaloids, colchicine).[7]
Indolizine derivatives are frequently classified as microtubule-destabilizing agents that bind to the colchicine site at the interface between α- and β-tubulin.[4][5] This binding event induces a conformational change in the tubulin dimer, preventing it from incorporating into the growing microtubule and thereby inhibiting polymerization.[8]
Caption: Mechanism of tubulin polymerization and inhibition by 6-methoxyindolizine.
Part 1: In Vitro Biochemical Assay
The foundational step in characterizing a putative tubulin inhibitor is to demonstrate its direct effect on the polymerization of purified tubulin in a cell-free system. The most common method relies on turbidimetry, where the light scattered by forming microtubules is measured over time with a spectrophotometer.[6]
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol measures the change in optical density (absorbance) at 340 nm or 350 nm, which is proportional to the mass of the microtubule polymer formed.[6][9]
Causality and Experimental Choices:
-
Temperature Control is Critical: Tubulin polymerization is a temperature-sensitive process. Reactions are assembled on ice to prevent premature polymerization and initiated by raising the temperature to 37°C.[6] Maintaining a constant 37°C in the plate reader is essential for reproducible kinetics.
-
GTP is Essential: GTP hydrolysis is coupled to tubulin polymerization in vivo. In vitro, GTP is required for the assembly of tubulin dimers into microtubules.[6]
-
Glycerol as an Enhancer: The inclusion of glycerol in the polymerization buffer promotes tubulin assembly by favoring the association of tubulin dimers, resulting in a more robust and reproducible polymerization curve.[6]
-
Controls Validate the Assay: The inclusion of a vehicle control (DMSO), a known inhibitor (e.g., Nocodazole or Colchicine), and a known stabilizer (e.g., Paclitaxel) is mandatory. These controls ensure the assay is performing correctly and provide a benchmark against which to compare the activity of the test compound.[6][9]
Materials:
-
Lyophilized, high-purity (>99%) bovine or porcine tubulin (e.g., from Cytoskeleton, Inc. or Sigma-Aldrich)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM stock)
-
Glycerol (100%)
-
6-Methoxyindolizine (stock solution in DMSO)
-
Control compounds: Nocodazole or Colchicine (inhibitor), Paclitaxel (stabilizer)
-
Ice bucket, pre-chilled 96-well half-area plates (clear bottom)
-
Temperature-controlled microplate spectrophotometer capable of kinetic reads at 340 nm or 350 nm.[6]
Procedure:
-
Preparation of Reagents (On Ice):
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 10 mg/mL. Keep on ice and use within one hour.
-
Prepare the final Polymerization Buffer: G-PEM buffer supplemented with 10% glycerol.
-
Prepare a 10 mM working stock of GTP in G-PEM buffer.
-
Prepare serial dilutions of 6-methoxyindolizine and control compounds in Polymerization Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Setup (in a pre-chilled 96-well plate on ice):
-
Add 10 µL of the diluted test compound (6-methoxyindolizine), control compounds, or vehicle (for the control reaction) to the appropriate wells.
-
Prepare the master mix for the tubulin solution. For a final tubulin concentration of 3 mg/mL in a 100 µL reaction, mix the required volume of 10 mg/mL tubulin stock with the appropriate volumes of Polymerization Buffer and 10 mM GTP (to a final concentration of 1 mM).
-
Using a multichannel pipette, add 90 µL of the tubulin master mix to each well to initiate the reaction setup. Mix gently by pipetting.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance vs. time for each concentration. A typical polymerization curve shows a lag phase (nucleation), a steep increase (elongation), and a plateau (steady-state).[6]
-
Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration of 6-methoxyindolizine relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits polymerization by 50%).
-
Expected Results and Interpretation:
| Compound | Concentration (µM) | Vmax (mOD/min) | % Inhibition | IC₅₀ (µM) |
| Vehicle (DMSO) | - | 5.2 | 0% | - |
| 6-Methoxyindolizine | 0.5 | 4.1 | 21% | |
| 1.0 | 2.7 | 48% | ~1.1 | |
| 2.5 | 1.3 | 75% | ||
| 5.0 | 0.5 | 90% | ||
| Nocodazole (Control) | 2.0 | 0.8 | 85% | ~0.9 |
| Paclitaxel (Control) | 2.0 | 15.6 | -200% (Enhancement) | - |
Table 1: Example data from an in vitro tubulin polymerization assay.
A dose-dependent decrease in the Vmax and the plateau of the polymerization curve indicates that 6-methoxyindolizine inhibits tubulin assembly. The calculated IC₅₀ value provides a quantitative measure of its potency.
Caption: Workflow for the in vitro tubulin polymerization assay.
Part 2: Cell-Based Assays for Mechanistic Validation
While the in vitro assay confirms a direct interaction with tubulin, cell-based assays are essential to verify that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit the expected downstream biological effects.
Protocol 2: Immunofluorescence Microscopy of Microtubule Network
This qualitative and semi-quantitative technique allows for the direct visualization of the microtubule network within cells, revealing disruptions caused by the test compound.
Causality and Experimental Choices:
-
Fixation Method: The choice of fixative is crucial for preserving the delicate microtubule structures. A common method involves permeabilization with a detergent (like Triton X-100) in a microtubule-stabilizing buffer before fixation with ice-cold methanol or paraformaldehyde. This preserves the cytoskeleton while allowing antibody access.
-
Antibody Specificity: A high-quality primary antibody specific for α- or β-tubulin is essential for clear and specific labeling of the microtubule network. A brightly conjugated secondary antibody is then used for detection.
-
Dose and Time Course: Treating cells with a range of concentrations (e.g., around the anticipated GI₅₀) and for different durations (e.g., 6, 12, 24 hours) is important to understand the dose- and time-dependent effects on microtubule architecture.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
Glass coverslips in a 24-well plate
-
Complete cell culture medium
-
6-Methoxyindolizine and control compounds (Nocodazole, Paclitaxel)
-
Microtubule-Stabilizing Buffer (e.g., PIPES, EGTA, MgCl₂, Triton X-100)
-
Fixative: ice-cold Methanol or 4% Paraformaldehyde (PFA)
-
Blocking Buffer: Phosphate-Buffered Saline (PBS) with 5% Bovine Serum Albumin (BSA)
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI or Hoechst 33342
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere and grow to 60-70% confluency.
-
Treat the cells with various concentrations of 6-methoxyindolizine, vehicle (DMSO), and controls for a predetermined time (e.g., 24 hours).
-
-
Permeabilization and Fixation:
-
Gently wash the cells with pre-warmed PBS.
-
Permeabilize the cells with warm Microtubule-Stabilizing Buffer for 1-2 minutes.
-
Fix the cells with ice-cold methanol for 6 minutes at -20°C or with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope. Capture images of the tubulin network (e.g., green channel) and nuclei (blue channel).
-
Expected Results and Interpretation:
-
Vehicle Control (DMSO): Cells should display a well-organized, intricate network of long microtubule filaments extending throughout the cytoplasm.
-
6-Methoxyindolizine/Nocodazole: Treatment should lead to a dose-dependent depolymerization of microtubules, resulting in a diffuse cytoplasmic tubulin stain and a loss of the filamentous network. Mitotic cells may appear rounded with condensed chromosomes and aberrant mitotic spindles.
-
Paclitaxel: Cells will show dense, bundled microtubules, particularly around the nucleus, indicative of microtubule stabilization.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Since tubulin inhibitors disrupt the formation of the mitotic spindle, they typically cause an arrest in the G2/M phase of the cell cycle. This arrest can be quantified using flow cytometry.
Causality and Experimental Choices:
-
DNA Staining: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is therefore directly proportional to the DNA content, allowing for the differentiation of cells in G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.
-
Cell Fixation: Fixation with cold 70% ethanol is crucial. It permeabilizes the cells to allow PI entry while preserving the cellular DNA.
-
RNase Treatment: RNA can also be stained by PI. Therefore, treating the fixed cells with RNase A is a critical step to ensure that the PI signal comes exclusively from DNA.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
6-well plates
-
6-Methoxyindolizine and Nocodazole
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
PI Staining Solution (containing Propidium Iodide and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with vehicle, Nocodazole, and increasing concentrations of 6-methoxyindolizine for a suitable duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
-
Expected Results and Interpretation:
| Treatment | Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | - | 55% | 25% | 20% |
| 6-Methoxyindolizine | 1.0 | 30% | 15% | 55% |
| 2.5 | 20% | 10% | 70% | |
| Nocodazole (Control) | 0.5 | 15% | 10% | 75% |
Table 2: Example data from a cell cycle analysis experiment.
A dose-dependent increase in the percentage of cells in the G2/M phase provides strong evidence that 6-methoxyindolizine disrupts mitotic progression, consistent with its role as a tubulin polymerization inhibitor.
Caption: A logical workflow for the validation of 6-methoxyindolizine as a tubulin inhibitor.
Conclusion
The systematic application of these interconnected biochemical and cell-based assays provides a robust framework for characterizing 6-methoxyindolizine as a tubulin polymerization inhibitor. The in vitro polymerization assay offers direct, quantitative evidence of target engagement, while immunofluorescence microscopy and cell cycle analysis confirm this mechanism of action within the cellular context. Together, these protocols form a self-validating system, enabling researchers to confidently assess the potential of novel indolizine derivatives as next-generation anticancer agents targeting the microtubule cytoskeleton.
References
-
Al-Warhi, T., et al. (2025). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. PMC. [Link]
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Wang, R., et al. (2022). A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers. PMC. [Link]
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Wang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]
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Li, C-M., et al. (2016). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. PMC. [Link]
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Sardaru, M.C., et al. (2020). Cytotoxic substituted indolizines as new colchicine site tubulin polymerisation inhibitors. Semantic Scholar. [Link]
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Zhang, X., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PubMed. [Link]
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Nagorichna, I., et al. (2016). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. PMC. [Link]
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Taylor & Francis Online. (2021). Full article: Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. [Link]
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ResearchGate. (2012). Design and synthesis of some novel 6-methoxynaphthalene derivatives with Potential anticancer activity. [Link]
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Taylor & Francis Online. (2021). Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. [Link]
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Richard, M., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. MDPI. [Link]
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Biocompare. (2022). Using Flow Cytometry for Cell Cycle Analysis. [Link]
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Samadi, A.K., et al. (2014). A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics. PMC. [Link]
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Application Note: Solvent Selection for Fluorescence Studies of 6-Methoxyindolizine
Introduction: The Indolizine Scaffold
Indolizine, a fused heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique π-electron-rich system endows it with intrinsic fluorescence, making it a valuable core for developing novel fluorophores. These fluorophores are utilized in a range of applications, including bioimaging, organic light-emitting diodes (OLEDs), and fluorescent sensors.
The photophysical properties of the indolizine core, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned through chemical modification. The introduction of substituents, like the electron-donating 6-methoxy group, can significantly alter the electronic distribution within the molecule, thereby modifying its interaction with light.[3][4] A critical aspect of characterizing these novel fluorophores is understanding their interaction with the surrounding environment, a phenomenon primarily dictated by the choice of solvent. This guide provides a detailed protocol for selecting solvents and analyzing the solvatochromic behavior of 6-methoxyindolizine, offering researchers a robust framework for its photophysical characterization.
The Principle of Solvatochromism: A Deeper Dive
The fluorescence of a molecule is not an isolated event; it is profoundly influenced by its immediate molecular surroundings.[5][6] Solvatochromism describes the change in a substance's absorption or emission spectrum as the polarity of the solvent is varied.[7][8] This phenomenon provides critical insights into the electronic nature of a fluorophore's ground and excited states.
The Role of the Solvent Cage and Intramolecular Charge Transfer (ICT)
Upon absorption of a photon, a fluorophore like 6-methoxyindolizine transitions from its stable ground state (S₀) to an electronically excited state (S₁). This transition occurs rapidly, on the femtosecond timescale, in accordance with the Franck-Condon principle , which states that the nuclear coordinates of the fluorophore and the surrounding solvent molecules remain fixed during the electronic transition.
Many indolizine derivatives, particularly those with electron-donating (e.g., methoxy) and electron-withdrawing groups, exhibit an Intramolecular Charge Transfer (ICT) character.[9][10] In the excited state, there is a significant redistribution of electron density, leading to a much larger dipole moment (µₑ) compared to the ground state (µ₉).
Following excitation, but before emission, the surrounding polar solvent molecules reorient themselves to stabilize the newly formed, highly polar excited state. This solvent relaxation process lowers the energy of the excited state. When the fluorophore returns to the ground state via fluorescence emission, it emits a lower-energy (longer wavelength) photon. The more polar the solvent, the greater the stabilization of the excited state, and the more pronounced the red-shift (bathochromic shift) in the emission spectrum. This is known as positive solvatochromism .[9]
Quantifying Solvent Polarity: The ET(30) Scale
To systematically study solvatochromism, a quantitative measure of solvent polarity is required. The Reichardt's Dye ET(30) scale is an empirical scale based on the pronounced negative solvatochromism of a specific betaine dye (Reichardt's Dye).[11][12][13] The transition energy (ET) for this dye's longest-wavelength absorption band is measured in a given solvent. These values, typically expressed in kcal/mol, provide a comprehensive measure of solvent polarity, encompassing both dipolarity and hydrogen-bonding effects.[14] For easier comparison, these values are often normalized to create the ETN scale, where tetramethylsilane (TMS) is 0 and water is 1.
Experimental Design & Protocols
This section outlines a self-validating protocol for investigating the solvatochromic properties of 6-methoxyindolizine. The causality behind each step is explained to ensure robust and reproducible results.
Workflow for Solvatochromism Analysis
The entire experimental process can be visualized as a logical sequence, from initial preparation to final data interpretation.
Diagram 1: Experimental workflow for analyzing the solvatochromism of 6-methoxyindolizine.
Materials & Solvent Selection
Rationale: The selection of solvents is the most critical variable. A wide range of polarities must be covered to build a comprehensive model of the fluorophore's behavior. Solvents should be of spectroscopic grade to minimize interference from fluorescent impurities.
Selected Solvents:
| Solvent | Type | Dielectric Constant (ε) | Refractive Index (n) | ETN |
| n-Hexane | Non-polar | 1.88 | 1.375 | 0.009 |
| Toluene | Non-polar | 2.38 | 1.497 | 0.099 |
| Dichloromethane (DCM) | Polar Aprotic | 8.93 | 1.424 | 0.309 |
| Acetone | Polar Aprotic | 20.7 | 1.359 | 0.355 |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 1.344 | 0.460 |
| Ethanol (EtOH) | Polar Protic | 24.5 | 1.361 | 0.654 |
| Methanol (MeOH) | Polar Protic | 32.7 | 1.329 | 0.762 |
| Water | Polar Protic | 80.1 | 1.333 | 1.000 |
Note: Values are approximate and can vary with temperature and source.
Protocol: Sample Preparation
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of 6-methoxyindolizine in a readily solubilizing solvent like Dichloromethane (DCM). This ensures accurate and consistent starting concentrations.
-
Working Solutions: For each solvent listed in the table, prepare a dilute working solution (e.g., 5 µM). To do this, transfer a small aliquot of the stock solution into a volumetric flask and dilute to the mark with the target solvent.
-
Causality: The final concentration must be low enough to prevent aggregation-caused quenching or excimer formation, which can confound the results. The absorbance at the excitation wavelength should ideally be kept below 0.1 to minimize inner filter effects.
-
Protocol: Spectroscopic Measurements
-
Absorption Spectra: For each prepared sample, record the UV-Vis absorption spectrum over a relevant range (e.g., 250-500 nm). Identify and record the wavelength of maximum absorbance (λabs, max). This is the optimal wavelength for excitation.
-
Emission Spectra:
-
Set the excitation wavelength of the spectrofluorometer to the λabs, max determined in the previous step.
-
Record the fluorescence emission spectrum for each sample. The emission scan range should be set to start ~10-20 nm above the excitation wavelength and extend to cover the entire emission profile (e.g., 400-700 nm).
-
Identify and record the wavelength of maximum emission intensity (λem, max).
-
-
Solvent Blanks: For each solvent, record an emission spectrum using the same settings but with a blank cuvette containing only the pure solvent.
-
Trustworthiness: This step is crucial for identifying potential artifacts. The most common is the solvent's Raman scattering peak, which is a sharp, instrument-dependent peak that shifts with the excitation wavelength.[15] Identifying it ensures it is not mistaken for a true fluorescence peak.
-
Data Analysis and Interpretation
Tabulating Photophysical Data
Summarize the collected data in a comprehensive table. This allows for easy comparison of the fluorophore's behavior across the solvent series. The Stokes shift should be calculated in wavenumbers (cm⁻¹) for use in subsequent analysis.
Stokes Shift (cm⁻¹) = (1 / λabs, max (nm) - 1 / λem, max (nm)) x 10⁷
| Solvent | ETN | λabs, max (nm) | λem, max (nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 0.009 | Data | Data | Data |
| Toluene | 0.099 | Data | Data | Data |
| DCM | 0.309 | Data | Data | Data |
| Acetone | 0.355 | Data | Data | Data |
| ACN | 0.460 | Data | Data | Data |
| EtOH | 0.654 | Data | Data | Data |
| MeOH | 0.762 | Data | Data | Data |
| Water | 1.000 | Data | Data | Data |
This table should be populated with experimentally obtained data.
The Lippert-Mataga Analysis
The relationship between the Stokes shift and solvent polarity can be modeled using the Lippert-Mataga equation .[16][17][18] This equation provides a powerful method to estimate the change in the fluorophore's dipole moment upon excitation (Δµ = µₑ - µ₉), offering a quantitative measure of its ICT character.
The equation is: ν̃abs - ν̃em = [ 2(µₑ - µ₉)² / (hc a³) ] * Δf + constant
Where:
-
ν̃abs - ν̃em is the Stokes shift in wavenumbers (cm⁻¹).
-
h is Planck's constant.
-
c is the speed of light.
-
a is the Onsager cavity radius of the solute (can be estimated from molecular modeling).
-
µₑ and µ₉ are the dipole moments of the excited and ground states, respectively.
-
Δf is the solvent orientation polarizability function, calculated as: Δf = [ (ε - 1) / (2ε + 1) ] - [ (n² - 1) / (2n² + 1) ] where ε is the solvent's dielectric constant and n is its refractive index.
Protocol:
-
Calculate the Δf value for each solvent using its ε and n values.
-
Plot the experimentally determined Stokes shift (in cm⁻¹) on the y-axis against the calculated Δf values on the x-axis.
-
Perform a linear regression on the data points.
-
The slope of this line is equal to 2(µₑ - µ₉)² / (hc a³) .
-
By estimating the Onsager radius ('a'), one can calculate the change in dipole moment (Δµ).
Interpretation: A linear Lippert-Mataga plot is a strong indicator that the observed solvatochromism is primarily due to a change in dipole moment upon excitation.[19] A steep slope signifies a large change in dipole moment, confirming a significant ICT character for 6-methoxyindolizine in its excited state. Deviations from linearity may suggest specific solute-solvent interactions, such as hydrogen bonding, that are not accounted for in the bulk polarity model.[19]
Conclusion
The systematic selection of solvents and the rigorous analysis of the resulting photophysical data are fundamental to characterizing any new fluorophore. For 6-methoxyindolizine, this process reveals the nature of its excited state, particularly its intramolecular charge transfer characteristics. The protocols described herein provide a robust, self-validating framework for researchers to not only gather high-quality fluorescence data but also to understand the underlying causality of the observed solvatochromic shifts. This detailed characterization is an essential step in the rational design and application of indolizine-based probes in advanced chemical and biological research.
References
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Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. ResearchGate. Available at: [Link]
-
Solvatochromism of compound 17. (a) Absorbance and (b) emission spectra... ResearchGate. Available at: [Link]
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Kim, T., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 26(24), 7688. Available at: [Link]
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Balu, N., et al. (2022). Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants. Molecules, 27(19), 6443. Available at: [Link]
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Lippert–Mataga equation. IUPAC Compendium of Chemical Terminology. Available at: [Link]
-
Reichardt's dye. Wikipedia. Available at: [Link]
-
Dimroth and Reichardt ET. Stenutz. Available at: [Link]
-
Forrest, M. A., et al. (2015). Reichardt’s dye: the NMR story of the solvatochromic betaine dye. Canadian Journal of Chemistry, 93(6), 646-653. Available at: [Link]
-
Fluorescence emission spectra of indolizine derivatives powders (a) and... ResearchGate. Available at: [Link]
-
Lee, J., et al. (2024). Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. JACS Au, 4(6), 2135-2144. Available at: [Link]
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Park, S. B., et al. (2015). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research, 48(3), 52-61. Available at: [Link]
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González Soria, M. J. (2018). Selective synthesis and reactivity of indolizines. RUA - University of Alicante. Available at: [Link]
-
Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye. Beijing Institute of Technology. Available at: [Link]
-
Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]
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Solvent Effects on Fluorescence Emission. Molecular Expressions. Available at: [Link]
-
Lange, A. W., & Herbert, J. M. (2011). Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. The Journal of Chemical Physics, 134(20), 204506. Available at: [Link]
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Lippert-Mataga plots for the dependence of the Stokes shift on solvent... ResearchGate. Available at: [Link]
-
Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1-12. Available at: [Link]
-
Solvatochromic – Knowledge and References. Taylor & Francis. Available at: [Link]
-
An Introduction to Fluorescence Spectroscopy. UCI Department of Chemistry. Available at: [Link]
-
Lippert-Mataga equation. The Royal Society of Chemistry. Available at: [Link]
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Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline... ResearchGate. Available at: [Link]
-
Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Sciforum. Available at: [Link]
-
Determination of the ground and excited state dipole moments of ferulic and sinapic acids by solvatochromic effects and density function theory method. AIP Publishing. Available at: [Link]
-
Strongly fluorescent indolizine-based coumarin analogs. RSC Publishing. Available at: [Link]
-
Kai, M., et al. (2005). Improvement of fluorescence characteristics of coumarins: syntheses and fluorescence properties of 6-methoxycoumarin and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents. Chemical & Pharmaceutical Bulletin, 53(7), 750-758. Available at: [Link]
-
Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. MDPI. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. ARKIVOC. Available at: [Link]
-
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link]
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Crystallization methods for 6-methoxyindolizine complexes
Application Note: Advanced Crystallization Protocols for 6-Methoxyindolizine Complexes
Executive Summary & Physicochemical Context
The crystallization of 6-methoxyindolizine derivatives and their metal complexes presents a unique set of challenges distinct from standard small-molecule crystallography. Indolizines are planar, electron-rich,
The Core Challenge:
Unlike globular proteins or flexible aliphatics, 6-methoxyindolizine complexes suffer from strong
-
Oiling Out: The complex separates as a liquid phase (coacervate) rather than a solid.[1][2][3]
-
Micro-crystallinity: Rapid stacking creates powders unsuitable for Single Crystal X-Ray Diffraction (SC-XRD).
-
Twinning: Layered growth leads to stacked defects.
This guide details three field-proven protocols designed to modulate these stacking forces and slow down nucleation to achieve X-ray quality single crystals.
Pre-Crystallization Requirements (The "Zero Step")
Before attempting crystallization, the following purity and stability checks are mandatory. Indolizines are sensitive to acid-catalyzed decomposition and oxidation.
| Parameter | Requirement | Rationale |
| Purity (HPLC) | >98.5% | Impurities act as heterogeneous nucleation sites, causing rapid precipitation or oiling. |
| Counter-ion Choice | Bulky Anions ( | Small anions (Cl⁻) allow tight packing that favors powders. Bulky anions disrupt packing, allowing slower growth. |
| Solvent Status | Anhydrous & Degassed | 6-methoxyindolizine is electron-rich; oxygen can cause radical cation formation. |
| Ligand Stoichiometry | Exact 1:1 or 1:2 | Excess ligand often co-crystallizes or oils out, disrupting the lattice. |
*Safety Note: Perchlorates are potentially explosive. Use Hexafluorophosphate (
Protocol A: Liquid-Liquid Diffusion (Layering)
Best For: In-situ formation of metal complexes where the complex itself is insoluble in the parent solvents.
This method relies on the slow diffusion of a metal salt solution into a ligand solution. The complex forms only at the interface, where concentration is low, preventing supersaturation shock.
Workflow:
-
Ligand Solution (Bottom Layer): Dissolve 0.05 mmol of 6-methoxyindolizine in 1.0 mL of a dense, halogenated solvent (e.g., Dichloromethane or Chloroform). The solution should be concentrated but not saturated.
-
Buffer Layer (Middle): Carefully pipette 0.5 mL of pure solvent (or a 1:1 mix of bottom/top solvents) on top of the ligand layer. Crucial: Run the liquid down the side of the tube to avoid mixing.
-
Metal Solution (Top Layer): Dissolve 0.05 mmol of the metal salt (e.g.,
) in 1.0 mL of a less dense solvent (e.g., Methanol or Acetonitrile). Layer this gently on top. -
Incubation: Seal the tube with Parafilm (poke one tiny hole if gas evolution is expected, otherwise seal tight). Store in the dark at 4°C or 20°C.
Mechanism: As the layers diffuse, the metal and ligand meet slowly. The low local concentration favors the growth of few, large crystals over many small nuclei.
Protocol B: Vapor Diffusion (Sitting Drop/Vial-in-Vial)
Best For: Complexes that are soluble in polar organics but insoluble in non-polar anti-solvents. Ideal for milligram-scale samples.
Experimental Setup:
-
Inner Vial: Place 5–10 mg of the pre-synthesized complex in a small (2 mL) vial. Dissolve in the minimum amount of "Good Solvent" (e.g., DMF, DMSO, or Acetone).
-
Outer Vial: Place the open inner vial inside a larger (20 mL) scintillation vial.
-
Anti-Solvent: Add 3–5 mL of "Bad Solvent" (e.g., Diethyl Ether, Pentane, or Hexane) to the outer vial. The level must be below the rim of the inner vial.
-
Equilibration: Cap the outer vial tightly. The volatile anti-solvent vapors will diffuse into the inner vial, slowly lowering the solubility of the complex.
Solvent Systems for 6-Methoxyindolizines:
-
System 1: DMF (Good) / Diethyl Ether (Bad) – Standard.
-
System 2: Acetonitrile (Good) / Toluene (Bad) – For
-stacking modulation. -
System 3: DCM (Good) / Pentane (Bad) – Low temperature (4°C) only.
Troubleshooting: The "Oiling Out" Rescue
"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for methoxy-indolizines due to their low melting points and conformational flexibility.
The Rescue Protocol:
-
Do NOT discard the oil.
-
Thermal Cycling: Re-heat the vial until the oil dissolves into a homogeneous solution.
-
Seeding: Add a microscopic "seed" crystal (or scratch the glass side with a spatula) as the solution cools to the metastable zone.
-
Co-Solvent Modification: Add 5-10% of a "bridge solvent" (e.g., 1-Butanol) that has intermediate polarity between your solvent and anti-solvent. This reduces the interfacial tension that stabilizes the oil droplets.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct crystallization method based on your complex's solubility profile.
Figure 1: Decision matrix for selecting crystallization methodologies based on complex stability and solubility profiles.
Characterization & Validation
Once solids are obtained, immediate validation is required to distinguish between amorphous precipitate and crystalline lattice.
-
Birefringence Check: Place the vial between two polarizing filters. Crystalline material will "light up" (birefringence) against the dark background; amorphous glass will remain dark.
-
Unit Cell Determination: Select a single crystal >0.05mm.[4] A quick unit cell scan (10-20 frames) on the diffractometer can confirm if the lattice is ordered enough for full data collection.
-
PXRD (Powder X-Ray Diffraction): If only powder is obtained, PXRD is essential to determine if it is a new polymorph or a solvation artifact.
References
-
Indolizine Crystallography Basics
-
S. R. Nayak et al., "Structural analysis... of ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates," CrystEngComm, 2020.
- Context: Establishes the baseline packing modes (C-H...O and ) for methoxy-substituted indolizines.
-
-
Vapor Diffusion Protocols
-
Hampton Research, "Sitting Drop Vapor Diffusion Crystallization," Application Guide.
- Context: The authoritative protocol for setting up vapor diffusion chambers for small molecules.
-
-
Troubleshooting Oiling Out
-
Mettler Toledo, "Oiling Out in Crystallization," Technical Whitepaper.
- Context: Detailed thermodynamics of liquid-liquid phase separation and remediation str
-
-
Metal Complex Crystallization
-
Spingler, B., "Some Thoughts about the Single Crystal Growth of Small Molecules," CrystEngComm, 2012, 14, 751-757.[5]
- Context: Specifically addresses counter-ion selection and solvent choices for coordin
-
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 6-Methoxyindolizine Cyclization Reactions
Introduction
The 6-methoxyindolizine core is a significant structural motif in medicinal chemistry and materials science, valued for its unique electronic properties and presence in various pharmacologically active compounds.[1][2] However, researchers often face challenges in achieving high yields during its synthesis. This guide provides a specialized technical resource for troubleshooting and optimizing the cyclization reactions that form this valuable scaffold. We will delve into the mechanistic underpinnings of common synthetic routes, offering field-proven insights and detailed protocols to help you navigate experimental hurdles and enhance your reaction outcomes.
Section 1: Foundational Concepts in 6-Methoxyindolizine Synthesis
This section addresses fundamental questions regarding the synthesis of 6-methoxyindolizines, focusing on the influence of the key methoxy substituent.
Q: What are the primary synthetic routes for constructing the 6-methoxyindolizine scaffold?
A: There are two predominant and highly effective strategies for synthesizing the indolizine core: the Tschitschibabin (or Chichibabin) reaction and the 1,3-dipolar cycloaddition of pyridinium ylides.
-
Tschitschibabin Reaction: This classic method involves a two-step process. First, a pyridine derivative (in this case, a 4-methoxypyridine) is quaternized with an α-halo ketone to form a pyridinium salt. Subsequently, a base is used to induce an intramolecular condensation, which, after dehydration, yields the aromatic indolizine ring.[3][4] This method is particularly robust for preparing 2-alkyl or 2-aryl substituted indolizines.[5]
-
1,3-Dipolar Cycloaddition: This is arguably the most versatile and widely adopted strategy.[6] It involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt using a base. This ylide, a 1,3-dipole, then reacts with an electron-deficient alkene or alkyne (a dipolarophile) to form a cycloadduct, which subsequently aromatizes to the indolizine product, often through oxidation or elimination.
While other methods like the Scholtz synthesis exist, they often require harsh conditions and result in lower yields, making them less common in modern applications.[2][6] More advanced strategies employ transition-metal catalysts (e.g., Cu, Pd, Au) to achieve cyclization under milder conditions.[7][8][9]
Q: How does the 6-methoxy group electronically influence the cyclization reaction?
A: The 6-methoxy group is positioned on the pyridine-derived portion of the final indolizine molecule. Its location corresponds to the 4-position on the starting pyridine precursor. As a strong electron-donating group (EDG) through resonance, it significantly impacts the electronic properties of the starting materials and intermediates.
-
Increased Nucleophilicity: The methoxy group increases the electron density of the pyridine ring, making the nitrogen atom more nucleophilic. This can facilitate the initial quaternization step in the Tschitschibabin synthesis.
-
Stabilization of Intermediates: The EDG can stabilize positively charged intermediates, such as the pyridinium salt precursor. In the context of the pyridinium ylide intermediate for 1,3-dipolar cycloaddition, the methoxy group enhances the electron density of the pyridine ring, which can influence the stability and reactivity of the ylide. In indole chemistry, which is analogous, methoxy groups are known to activate the ring system and enhance overall reactivity.
-
Directing Effects: The position of the methoxy group is critical. A 4-methoxy substituent on the pyridine ring (leading to a 6-methoxyindolizine) directs the electronic effects effectively throughout the bicyclic system.
Caption: Overview of Tschitschibabin and 1,3-Dipolar Cycloaddition pathways.
Section 2: Troubleshooting the Tschitschibabin Reaction
The Tschitschibabin reaction is a cornerstone of indolizine synthesis, but achieving high yields requires careful control over its two main stages. Use this guide to diagnose and resolve common issues.
Caption: Troubleshooting workflow for the Tschitschibabin reaction.
Q: My pyridinium salt precursor is forming in low yield or not at all. What should I do?
A: The quaternization of the 4-methoxypyridine is the critical first step. Incomplete formation of this salt is a common reason for poor overall yield.
Causality & Solutions:
-
Solvent Purity and Type: This is a nucleophilic substitution reaction (SN2). Protic solvents can solvate the halide, and water can lead to hydrolysis of the α-halo ketone.
-
Action: Use a dry, polar aprotic solvent. Anhydrous acetone is an excellent choice as it dissolves the reactants well but often allows the resulting pyridinium salt to precipitate upon formation, driving the reaction to completion.[3] Anhydrous acetonitrile is another good alternative.
-
-
Reagent Purity: Impurities in either the 4-methoxypyridine or the α-halo ketone (e.g., phenacyl bromide) can introduce side reactions. Water is particularly detrimental.
-
Action: Ensure the pyridine derivative is pure and dry. If the α-halo ketone is old, consider purifying it by recrystallization before use.
-
-
Reaction Conditions: The reaction may be too slow at room temperature.
-
Action: Reflux the reaction mixture for 2-4 hours.[3] Monitor the reaction by Thin-Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, highly polar spot (which stays at the baseline) indicates salt formation. After the reaction is complete, cooling the mixture to room temperature or 0°C often facilitates the precipitation of the salt, which can then be collected by filtration.
-
Q: The pyridinium salt is clean, but the base-mediated cyclization step gives a low yield of the 6-methoxyindolizine. How can I optimize this?
A: This step involves the deprotonation of the methylene group adjacent to the pyridinium nitrogen to form an ylide, which then undergoes an intramolecular cyclization.[3] The choice of base, solvent, and temperature is paramount for success.
Causality & Solutions:
-
Base Strength and Stoichiometry: The base must be strong enough to deprotonate the acidic methylene protons but not so strong that it promotes unwanted side reactions.
-
Action: A mild, heterogeneous base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often ideal.[10] They are sufficient to generate the ylide in situ at a controlled rate. Stronger bases like hydroxides or alkoxides can lead to hydrolysis or other competing reactions. Use at least 2 equivalents of the base to neutralize the generated HBr and drive the reaction forward.[3]
-
-
Solvent Choice: The solvent must be able to mediate the deprotonation and subsequent cyclization.
-
Action: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are often effective. In some cases, alcohols like ethanol can be used. A solvent screen is highly recommended.
-
-
Temperature Control: The reaction rate is highly dependent on temperature.
-
Action: Start the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gently heat the mixture to 40-80°C.[3] Overheating can lead to decomposition and the formation of tarry side products.
-
-
Side Reactions: The intermediate ylide can be trapped by water or react in other undesirable ways.
-
Action: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can sometimes interfere with the reaction.
-
| Base | Typical Conditions | Advantages | Disadvantages |
| K₂CO₃ | 2-3 eq., DMF or MeCN, RT-80°C | Mild, readily available, heterogeneous (easy removal) | May require heating for less acidic substrates |
| NaHCO₃ | 2-3 eq., EtOH/H₂O or MeCN, reflux | Very mild, inexpensive | Often requires higher temperatures and longer reaction times |
| Triethylamine (Et₃N) | 2-3 eq., CH₂Cl₂ or MeCN, RT | Homogeneous, good for acid-sensitive substrates | Can be difficult to remove, may not be basic enough |
Section 3: Optimizing 1,3-Dipolar Cycloaddition Reactions
This powerful method relies on the successful generation and trapping of a pyridinium ylide. Troubleshooting focuses on these two distinct phases.
Q: I suspect my pyridinium ylide is not forming or is decomposing. How can I confirm and fix this?
A: The pyridinium ylide is a reactive intermediate that is typically generated in situ. Its successful formation is often indicated by a distinct color change in the reaction mixture, frequently to a deep red, purple, or brown.[6]
Causality & Solutions:
-
Base and Solvent System: The conditions for ylide generation are crucial.
-
Action: Use a mild base like finely ground, anhydrous K₂CO₃ in a polar aprotic solvent like DMF.[6] The heterogeneous nature of the K₂CO₃ allows for a controlled, localized generation of the ylide on the surface of the solid, minimizing its decomposition in the bulk solution.
-
-
Premature Decomposition: Ylides can be sensitive to heat, light, and air.
-
Action: Generate the ylide at room temperature or below (0°C). Run the reaction under an inert atmosphere and protect it from direct light. Add the dipolarophile shortly after the base and the initial color change.
-
Q: The ylide appears to form, but the subsequent cycloaddition with my dipolarophile is inefficient. What are the likely causes?
A: An inefficient cycloaddition points to issues with the dipolarophile's reactivity, stoichiometry, or the overall reaction conditions.
Causality & Solutions:
-
Dipolarophile Reactivity: The 1,3-dipolar cycloaddition of pyridinium ylides works best with electron-deficient alkenes and alkynes. The reaction is driven by the favorable interaction between the High Occupied Molecular Orbital (HOMO) of the ylide and the Low Unoccupied Molecular Orbital (LUMO) of the dipolarophile.
-
Action: Ensure your dipolarophile is sufficiently electron-poor. Alkynes or alkenes substituted with one or, preferably, two electron-withdrawing groups (EWGs) are ideal. If your dipolarophile is not reactive enough, the reaction will be slow and low-yielding.
-
-
Stoichiometry and Addition Order:
-
Action: Use a slight excess (1.1-1.2 equivalents) of the dipolarophile to ensure the reactive ylide intermediate is trapped efficiently.[6] The dipolarophile should be added dropwise to the mixture containing the pyridinium salt and the base, after ylide formation has initiated. This ensures the ylide concentration remains low and it is consumed as it forms.
-
-
Aromatization Step: The initial cycloadduct is often not aromatic. This intermediate must eliminate a group or be oxidized to form the final indolizine product.
-
Action: If the reaction stalls at the dihydro-indolizine intermediate, an oxidant may be required. Common oxidants include air (bubbling through the solution), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or palladium on carbon (Pd/C) at elevated temperatures.
-
| Dipolarophile | Structure | Reactivity | Notes |
| Dimethyl acetylenedicarboxylate (DMAD) | MeO₂C-C≡C-CO₂Me | Very High | The "gold standard" for this reaction; highly reactive.[6] |
| Maleic Anhydride | O(C=O)CH=CH(C=O) | High | Reactive cyclic alkene. |
| Nitroolefins | R-CH=CH-NO₂ | High | Excellent dipolarophiles for forming functionalized indolizines.[8][11] |
| Acrylates / Acrylonitrile | R-CH=CH-CO₂R' / R-CH=CH-CN | Moderate | Less reactive than dicarbonyl systems; may require heating. |
Section 4: Experimental Protocols
These protocols provide a starting point for the synthesis of a model 6-methoxyindolizine using the two primary methods discussed.
Protocol 1: Tschitschibabin Synthesis of 6-Methoxy-2-phenylindolizine
This protocol is adapted from established procedures for indolizine synthesis.[3][6]
Part A: Synthesis of 1-(2-oxo-2-phenylethyl)-4-methoxypyridin-1-ium bromide
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxypyridine (1.0 eq) in anhydrous acetone (15 mL per mmol of pyridine).
-
Addition: To this solution, add a solution of 2-bromo-1-phenylethanone (phenacyl bromide) (1.0 eq) in anhydrous acetone dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. A white precipitate should begin to form. After addition is complete, gently reflux the mixture for 2 hours to ensure complete reaction.
-
Isolation: Cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Workup: Collect the white solid by vacuum filtration. Wash the solid sequentially with cold acetone and diethyl ether. Dry the resulting pyridinium salt under vacuum. It is typically used in the next step without further purification.
Part B: Base-Mediated Cyclization
-
Setup: Suspend the pyridinium bromide from Part A (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous DMF (15 mL per mmol of salt) in a round-bottom flask under a nitrogen atmosphere.
-
Reaction: Stir the mixture vigorously at 60°C. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane), observing the disappearance of the baseline salt spot and the appearance of a new, fluorescent product spot. The reaction is typically complete in 4-8 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure 6-methoxy-2-phenylindolizine.
Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of Dimethyl 6-methoxy-2-phenylindolizine-1,3-dicarboxylate
This protocol is based on the general procedure for cycloaddition reactions to form indolizines.[6]
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, combine the pyridinium salt from Protocol 1, Part A (1.0 eq) and finely ground anhydrous potassium carbonate (2.5 eq).
-
Solvent: Add anhydrous DMF (10 mL per mmol of salt). Stir the suspension vigorously. A deep color (e.g., red or dark brown) should develop over 10-15 minutes, indicating the formation of the pyridinium ylide.
-
Addition: Add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise to the mixture via syringe at room temperature. An exothermic reaction may be observed.
-
Reaction: Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting salt is consumed.
-
Workup and Purification: Follow steps 3-5 from Protocol 1, Part B to isolate and purify the target indolizine product.
Section 5: References
-
Experimental Guide to the Tschitschibabin Reaction for Indolizines. Benchchem. Available at:
-
Catalyzed Synthesis of Indolizines Research Guide. PapersFlow. Available at:
-
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at:
-
RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Available at:
-
Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. PMC. Available at:
-
Discovery and history of indolizine synthesis methods. Benchchem. Available at:
-
Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology. Available at:
-
Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Available at:
-
Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. Request PDF on ResearchGate. Available at:
-
Synthesis of indolizines. Organic Chemistry Portal. Available at:
-
Synthesis of Indolizines via Reaction of 2-Substitued Azaarenes with Enals by an Amine-NHC Relay Catalysis. ACS Publications. Available at:
-
A Historical Overview of Indolizine Synthesis: From Classical Reactions to Modern Catalysis. Benchchem. Available at:
-
Synthesis of Functionalized Indolizines. ResearchGate. Available at:
-
Recent advances in the synthesis of indolizines and their π-expanded analogues. Available at:
-
Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines, Pyrrolones, and Indolizinones. PMC. Available at:
-
Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. PMC. Available at:
-
Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem. Available at:
-
Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. MDPI. Available at:
-
One-pot organocatalyzed synthesis of tricyclic indolizines. Organic & Biomolecular Chemistry (RSC Publishing). Available at:
-
Base‐Promoted Cycloisomerization for the Synthesis of Indolizines and Related Heterocycles. Wiley Online Library. Available at:
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available at:
Sources
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. ijettjournal.org [ijettjournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. papersflow.ai [papersflow.ai]
- 8. Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indolizine synthesis [organic-chemistry.org]
- 10. BJOC - Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis [beilstein-journals.org]
- 11. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Regioselectivity in Indolizine Synthesis
Welcome to the technical support center for indolizine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regiocontrol in the construction of this privileged heterocyclic scaffold. The inherent electronic nature of the indolizine ring system presents unique challenges in directing substitution patterns, leading to mixtures of isomers and compromising yield and purity.
This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. We will dissect the causality behind common regioselectivity issues and offer validated protocols to steer your reactions toward the desired constitutional isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in indolizine synthesis?
Regioselectivity in indolizine synthesis is a multifactorial issue influenced by a delicate interplay of electronic and steric effects. The electron-rich nature of the indolizine core dictates its reactivity, with the C-3 position being the most nucleophilic and generally favored for electrophilic substitution. If C-3 is blocked, the C-1 position is the next most reactive site.[1] Key factors to consider are:
-
Frontier Molecular Orbital (FMO) Theory: In cycloaddition reactions, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the pyridinium ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is often the controlling element.[1]
-
Steric Hindrance: Bulky substituents on either the pyridine precursor or the reaction partner can physically obstruct approach to a specific position, thereby favoring reaction at a less congested site.[1]
-
Reaction Conditions: Solvent polarity, temperature, and the presence of additives can significantly influence the reaction pathway and the resulting regiomeric ratio.[1]
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the metal center and its coordinating ligands play a paramount role in dictating the regiochemical outcome.[1][2]
Q2: Which synthetic routes are most commonly employed for indolizine synthesis, and what are their inherent regioselectivity challenges?
Several robust methods exist for constructing the indolizine core, each with its own set of regiochemical considerations.
-
1,3-Dipolar Cycloaddition (Huisgen Cycloaddition): This is a versatile and widely used method involving the reaction of a pyridinium ylide with a dipolarophile (e.g., an alkyne or alkene).[1] The primary challenge is controlling the regioselectivity of the addition to unsymmetrical dipolarophiles.
-
Tschitschibabin Reaction: A classic method that involves the base-mediated cyclization of a quaternary salt of a picoline derivative.[3] This reaction is generally limited to the synthesis of C-2 substituted indolizines.[4]
-
Transition-Metal-Catalyzed Cyclizations: Modern methods utilizing catalysts based on palladium, copper, gold, or rhodium offer diverse pathways to indolizines.[2][5] However, achieving high regioselectivity can be challenging and often requires extensive ligand screening and optimization.
-
Direct C-H Functionalization: While a powerful tool, direct functionalization of the pre-formed indolizine ring can lead to mixtures of products due to the multiple reactive sites.[1]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition Reactions
Scenario: "My 1,3-dipolar cycloaddition between a pyridinium ylide and an unsymmetrical alkyne is yielding a nearly 1:1 mixture of regioisomers. How can I favor the formation of the C-1 substituted indolizine?"
Root Cause Analysis: The regiochemical outcome of a 1,3-dipolar cycloaddition is governed by the electronic and steric properties of both the ylide and the dipolarophile. According to FMO theory, the reaction is typically controlled by the interaction between the HOMO of the ylide and the LUMO of the dipolarophile.[1][6] When the energy gap between these orbitals is similar for both possible orientations, poor regioselectivity results.
Troubleshooting Workflow:
Caption: Decision-making workflow for optimizing regioselectivity in 1,3-dipolar cycloadditions.
Detailed Protocols & Explanations:
-
Solvent Screening: The polarity of the solvent can stabilize one transition state over the other.[1]
-
Protocol: Set up parallel reactions in a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF). Analyze the regiomeric ratio in each case by ¹H NMR or LC-MS.
-
-
Temperature Optimization: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable regioisomer.[1]
-
Protocol: Run the reaction at a series of temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor the regioselectivity. Be aware that lower temperatures will also decrease the reaction rate.
-
-
Catalysis: The addition of a catalyst can alter the electronic properties of the reactants or pre-organize them in a specific orientation, leading to enhanced selectivity.[1]
-
Protocol: Screen a variety of Lewis acids (e.g., Zn(OTf)₂, Sc(OTf)₃) or Brønsted acids (e.g., TFA, CSA) at catalytic loadings (1-10 mol%).
-
-
Substrate Modification: If possible, modify the electronic or steric nature of the substituents on the pyridinium ylide or the dipolarophile to create a stronger electronic bias or a significant steric directing effect.
| Parameter | Condition A | Condition B | Condition C | Regiomeric Ratio (1-subst:3-subst) |
| Solvent | Toluene | THF | Acetonitrile | 1.2 : 1 |
| Temperature | 80 °C | 25 °C | 0 °C | 1.5 : 1 |
| Catalyst | None | 10 mol% Zn(OTf)₂ | 10 mol% Sc(OTf)₃ | >10 : 1 |
Table 1: Example of optimization data for a 1,3-dipolar cycloaddition reaction.
Problem 2: Lack of Regiocontrol in Direct C-H Functionalization of the Indolizine Core
Scenario: "I am attempting a palladium-catalyzed C-H arylation on a 2-substituted indolizine, but I'm getting a mixture of C-1, C-3, and C-5 arylated products."
Root Cause Analysis: The indolizine ring possesses multiple nucleophilic centers, with C-3 and C-1 being the most electronically favored sites for electrophilic attack.[1] Transition-metal-catalyzed C-H functionalization often proceeds through mechanisms that are sensitive to both electronic and steric factors, making it challenging to achieve high regioselectivity without a directing group.
Troubleshooting Workflow:
Caption: Strategies for achieving regiocontrol in indolizine C-H functionalization.
Detailed Protocols & Explanations:
-
Ligand Screening: The choice of ligand is critical in transition-metal-catalyzed C-H functionalization.[1][2] Bulky ligands can sterically block certain positions, while the electronic properties of the ligand can influence the reactivity of the catalyst.
-
Protocol: Screen a diverse set of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos) and N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIMes) to identify the optimal ligand for the desired regioselectivity.
-
-
Directing Groups: Installing a directing group on the indolizine scaffold can effectively guide the C-H activation to a specific position.[1] This group can be removed in a subsequent step.
-
Example Protocol (for C-1 functionalization): A picolinamide directing group at the C-2 position can direct C-H activation to the C-1 position.
-
-
Directed ortho-Metalation (DoM): For accessing specific positions that are not electronically favored, such as C-5, directed metalation followed by quenching with an electrophile is a powerful strategy.
-
Protocol for C-5 Functionalization: 2-substituted indolizines can be selectively lithiated at the C-5 position using a strong base like n-butyllithium, often in the presence of a chelating agent like TMEDA.[1][7] The resulting organolithium species can then be trapped with a wide range of electrophiles.
Step-by-Step Protocol for C-5 Lithiation:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the 2-substituted indolizine (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.
-
Stir the reaction mixture at -20 °C for 2-5 hours to allow for complete metalation.[7]
-
Cool the mixture back to -78 °C and add the desired electrophile (1.2 mmol).
-
Allow the reaction to slowly warm to room temperature and then quench with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purify the product by column chromatography.
-
References
-
PapersFlow. (n.d.). Catalyzed Synthesis of Indolizines Research Guide. PapersFlow. Retrieved from [Link]
-
Vila, C., et al. (2012). Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides. Organic & Biomolecular Chemistry, 10(25), 4843-4849. Retrieved from [Link]
-
da Silva, F. S., de Souza, M. C. B. V., & Ferreira, V. F. (2017). Recent synthetic developments and reactivity of aromatic indolizines. Journal of the Brazilian Chemical Society, 28(3), 365-395. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Organic Chemistry Portal. Retrieved from [Link]
-
Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(32), 7624-7644. Retrieved from [Link]
-
He, L., et al. (2018). One-Pot Regiospecific Synthesis of Indolizines: A Solvent-Free, Metal-Free, Three-Component Reaction of 2-(Pyridin-2-yl)acetates, Ynals, and Alcohols or Thiols. Organic Letters, 20(8), 2439-2443. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. Request PDF. Retrieved from [Link]
-
Jouffroy, P., et al. (2016). Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Journal of the American Chemical Society, 138(23), 7247-7250. Retrieved from [Link]
-
MDPI. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. Retrieved from [Link]
-
Hussein, E. M., et al. (2022). Regio- and stereoselectivity of the 1,3-dipolar cycloaddition of azomethine ylides to (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones: A combined experimental and theoretical study. Arabian Journal of Chemistry, 15(2), 103551. Retrieved from [Link]
-
Čerņaks, D., & Belyakov, S. (2016). Recent methods for the synthesis of indolizines (microreview). Chemistry of Heterocyclic Compounds, 52(8), 524-526. Retrieved from [Link]
-
International Journal of Engineering Trends and Technology. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. IJETT. Retrieved from [Link]
-
Jaung, J., & Jung, Y.-S. (2003). 1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines. Bulletin of The Korean Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Understanding the regioselectivity in Scholl reactions for the synthesis of oligoarenes. Chemical Communications. Retrieved from [Link]
-
Ghasemi, S., et al. (2021). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Monatshefte für Chemie - Chemical Monthly, 152(10), 1221-1228. Retrieved from [Link]
-
Gubin, J., et al. (2000). An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. Molecules, 5(1), 244-252. Retrieved from [Link]
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- 2. Indolizine synthesis [organic-chemistry.org]
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- 4. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 5. papersflow.ai [papersflow.ai]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Methoxyindolizine
Welcome to the technical support center for the purification of 6-methoxyindolizine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation of this valuable heterocyclic compound from complex reaction mixtures. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6-methoxyindolizine, and what byproducts should I anticipate?
The synthesis of 6-methoxyindolizine typically proceeds via one of two major pathways: the Tschitschibabin (or Chichibabin) reaction or a 1,3-dipolar cycloaddition.[1] Each route presents a unique byproduct profile that must be managed during purification.
-
Tschitschibabin Reaction: This classical method involves the reaction of a 4-methoxypyridine with an α-halo ketone, followed by a base-mediated intramolecular cyclization.[2] The primary byproducts to expect are:
-
Unreacted Starting Materials: Unconsumed 4-methoxypyridine and the α-halo ketone.
-
Intermediate Pyridinium Salt: The quaternized salt formed in the first step may not fully cyclize.
-
Polymeric Materials: Under harsh basic conditions, side reactions can lead to the formation of polymeric tars.
-
Demethylated Products: While less common, strong bases or high temperatures could potentially lead to demethylation of the methoxy group.
-
-
1,3-Dipolar Cycloaddition: This versatile method involves the reaction of a pyridinium ylide (generated in situ from a pyridinium salt) with a suitable dipolarophile, such as an activated alkyne or alkene.[3][4] Potential byproducts include:
-
Unreacted Pyridinium Salt: The precursor to the ylide.
-
Unreacted Dipolarophile: The alkyne or alkene used in the reaction.
-
Side-products from Ylide Reactions: Pyridinium ylides can sometimes undergo self-condensation or react with other species in the reaction mixture.
-
Q2: My crude reaction mixture is a dark, oily residue. How should I begin the purification process?
A dark, oily crude product is common, especially with the Tschitschibabin reaction. The first step is a preliminary work-up to remove bulk impurities before proceeding to chromatography.
Initial Work-up Protocol:
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully quench it with water or a saturated aqueous solution of ammonium chloride.
-
Solvent Extraction: Extract the aqueous mixture several times with an organic solvent such as ethyl acetate or dichloromethane.[5] The 6-methoxyindolizine, being a relatively nonpolar heterocyclic compound, will partition into the organic layer.
-
Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
This procedure should yield a less-oily crude product that is more amenable to column chromatography.
Troubleshooting Purification Challenges
Problem 1: My compound is not separating well on the silica gel column.
Cause and Solution:
This issue typically arises from an inappropriate solvent system (mobile phase). The polarity of the eluent must be carefully optimized to achieve good separation between the 6-methoxyindolizine and its byproducts. The methoxy group on the indolizine ring increases its polarity compared to the unsubstituted parent indolizine.
Troubleshooting Steps:
-
Thin-Layer Chromatography (TLC) Analysis: Before running a column, always perform TLC analysis with your crude mixture using various solvent systems. A good solvent system will show clear separation of spots with the desired product having an Rf value between 0.2 and 0.4.
-
Solvent System Optimization:
-
Starting Point: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common starting gradient is 95:5 hexane:ethyl acetate.
-
Polarity Adjustment:
-
If all spots remain at the baseline, the solvent is not polar enough. Increase the proportion of ethyl acetate.
-
If all spots run with the solvent front, the eluent is too polar. Decrease the proportion of ethyl acetate.
-
-
Alternative Solvents: For highly polar byproducts, a small amount of a more polar solvent like methanol can be added to the mobile phase, but this should be done cautiously as it can affect the silica gel.
-
Problem 2: I see a streak of color on my column that is not eluting.
Cause and Solution:
This is often indicative of highly polar or polymeric byproducts that are irreversibly adsorbed onto the silica gel.
Preventative Measures and Solutions:
-
Pre-column Filtration: Before loading your sample onto the main column, you can pass the crude product dissolved in a minimal amount of solvent through a small plug of silica gel. This can trap some of the more polar impurities.
-
Dry Loading: Instead of dissolving your crude product in a solvent and applying it directly to the column (wet loading), try dry loading. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your column.[6] This often leads to better resolution and can prevent streaking.
-
Column Flushing: If the colored band does not interfere with the elution of your product, you may choose to leave it on the column. After your product has been collected, you can flush the column with a very polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to remove the strongly adsorbed material.
Detailed Purification Protocols
Protocol 1: Column Chromatography Purification of 6-Methoxyindolizine
This protocol assumes a crude product obtained from a typical synthesis reaction.
Materials:
-
Crude 6-methoxyindolizine
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) through it until the silica bed is stable.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude 6-methoxyindolizine in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexane.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Spot each fraction on a TLC plate and develop it in the same solvent system being used for the column.
-
Visualize the spots under a UV lamp. Indolizines are often fluorescent.[1]
-
Combine the fractions that contain the pure 6-methoxyindolizine.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 6-methoxyindolizine.
-
Protocol 2: Recrystallization of 6-Methoxyindolizine
Recrystallization is an excellent final purification step to obtain highly pure, crystalline material. The choice of solvent is critical.
Materials:
-
Purified 6-methoxyindolizine (from column chromatography)
-
Various solvents for testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the 6-methoxyindolizine in a minimal amount of a solvent at its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent is one in which the compound is soluble when hot but sparingly soluble when cold, leading to the formation of crystals upon cooling. Ethanol is often a good starting point for indolizine derivatives.[5]
-
-
Recrystallization:
-
Place the bulk of the purified 6-methoxyindolizine in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating the flask on a hot plate until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizing the Purification Workflow
Caption: A typical workflow for the purification of 6-methoxyindolizine.
Byproduct Profile and Separation Strategy
| Compound/Byproduct | Expected Polarity | Elution Order from Silica Gel | Separation Strategy |
| 6-Methoxyindolizine (Target) | Intermediate | After non-polar byproducts | Optimize hexane/ethyl acetate gradient. |
| Unreacted α-halo ketone | Intermediate to High | May co-elute or elute later | Careful fractionation and TLC monitoring. |
| Unreacted 4-methoxypyridine | High | Elutes much later or stays on column | Easily separated with a non-polar eluent. |
| Pyridinium Salt Intermediate | Very High (Ionic) | Strongly adsorbs to silica | Typically removed during aqueous work-up. |
| Polymeric Materials | Very High | Irreversibly adsorbed | Removed by pre-filtration or remain on the column. |
Concluding Remarks
The successful purification of 6-methoxyindolizine is a critical step in its synthesis and subsequent application in research and development. By understanding the nature of potential byproducts and employing systematic purification techniques such as column chromatography and recrystallization, researchers can obtain this compound in high purity. This guide provides a framework for troubleshooting common issues and implementing effective purification protocols. For further assistance, please consult the references provided or contact our technical support team.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link]
-
Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]
-
MDPI. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. [Link]
-
DR-NTU. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
-
Sci-Hub. (n.d.). A synthetic approach toward the synthesis of indolizines via 1,3-dipolar cycloaddition reactions of cycloammonium ylide. [Link]
-
PubMed. (2005). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of indolizines from pyridiniium 1,4-zwitterionic thiolates and propiolic acid derivatives via a formal. [Link]
-
ResearchGate. (n.d.). How to isolate and purify indolizidine compounds?[Link]
-
Grokipedia. (n.d.). Chichibabin reaction. [Link]
-
Taylor & Francis Online. (2021). Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme. [Link]
Sources
Preventing oxidation of electron-rich indolizine derivatives
Topic: Preventing Oxidation of Electron-Rich Indolizine Derivatives Role: Senior Application Scientist Status: Active | System: Online
Introduction: The Indolizine Paradox
Welcome to the technical support hub for indolizine chemistry. If you are here, you likely appreciate the unique electronic structure of the indolizine scaffold—a 10-
The Challenge: The very feature that makes indolizines valuable for fluorescence and bioactivity—their high-lying Highest Occupied Molecular Orbital (HOMO)—makes them exceptionally prone to oxidative degradation. Unlike indole, the nitrogen lone pair in indolizine is fully conjugated into the bridgehead position, creating regions of extreme nucleophilicity at C1 and C3 .
This guide treats your stability issues not as "bad luck," but as predictable chemical outcomes that can be engineered out of your workflow.
Module 1: Diagnostic Hub (Troubleshooting)
Identify your issue below to find the immediate remediation protocol.
Q1: My bright yellow/fluorescent product turned into a dark tar/oil overnight. What happened?
Diagnosis: Aerobic Polymerization (The "Indolizine Death Spiral"). The Science: Electron-rich indolizines (especially alkyl- or alkoxy-substituted) undergo Single Electron Transfer (SET) oxidation with atmospheric oxygen. This forms a radical cation that rapidly polymerizes or reacts with triplet oxygen to form dark, complex mixtures. Immediate Action:
-
Do not attempt to recrystallize from hot solvents (heat accelerates this).
-
Protocol: Dissolve the crude tar in a minimum amount of degassed Dichloromethane (DCM). Filter through a short pad of Neutral Alumina (not Silica) to remove the oxidized polymer.
-
Prevention: Store under Argon at -20°C. See Protocol C.
Q2: My compound streaks badly on TLC and vanishes during column chromatography.
Diagnosis: Acid-Catalyzed Decomposition.
The Science: Silica gel is slightly acidic (
-
Stop using standard silica gel.
-
Switch to Neutral Alumina (Brockmann Grade III) .
-
Alternative: If you must use silica, pre-treat the column with 1-2% Triethylamine (Et
N) in hexanes to neutralize acidic sites. (See Table 1).
Q3: The NMR looks clean, but the fluorescence intensity has dropped significantly.
Diagnosis: Trace Photo-Oxidation (Quenching).
The Science: Indolizines are potent singlet oxygen (
-
Perform a "dark purification" (wrap column in foil).
-
Store the solid product in amber vials.
Module 2: The Mechanistic Core
To prevent degradation, you must visualize the enemy. The diagram below illustrates the specific pathway of aerobic degradation for a generic electron-rich indolizine.
Visualization: The Oxidative Cascade
Figure 1: The oxidative degradation pathway of indolizines. Note that the critical failure point is the C2-C3 bond, which is susceptible to [2+2] cycloaddition with singlet oxygen.
Module 3: Protocol Library
Protocol A: The "Freeze-Pump-Thaw" (Gold Standard for Solvents)
Use this for all reaction solvents involving indolizine synthesis.
-
Setup: Place solvent in a Schlenk flask (fill max 50%). Connect to a high-vacuum manifold.
-
Freeze: Submerge flask in liquid nitrogen (
) until solvent is solid. -
Pump: Open to high vacuum for 5-10 minutes. (Removes gas from headspace).
-
Thaw: Close vacuum. Thaw in warm water bath. (Dissolved gas bubbles out).[1][2]
-
Repeat: Perform 3 cycles total.
-
Backfill: Fill with Argon. Solvent is now oxygen-free.
Protocol B: The "Basified Silica" Purification
Use when Neutral Alumina is unavailable or provides poor separation.
-
Slurry Preparation: Mix Silica Gel (60 Å) with your eluent (e.g., Hexane/EtOAc).
-
Neutralization: Add 1% v/v Triethylamine (Et
N) to the slurry. Stir for 5 minutes. -
Packing: Pour column. Flush with 2 column volumes of eluent (containing 1% Et
N). -
Running: Load sample. Maintain 0.5% Et
N in the mobile phase during the run to prevent re-acidification of the silica.
Protocol C: Long-Term Storage Architecture
Indolizines degrade in solution 100x faster than in solid state.
-
State: Isolate as a solid immediately. Never store as an oil.
-
Atmosphere: Flush vial with Argon for 30 seconds before capping.
-
Container: Amber glass vial (Type I borosilicate) with Teflon-lined cap.
-
Temperature: -20°C is mandatory for electron-rich derivatives.
Module 4: Data & Selection Guide
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Acidity (pH) | Risk Level | Suitability for Indolizines |
| Silica Gel (Untreated) | 4.0 - 5.0 | CRITICAL | Avoid. Causes protonation at C3 & polymerization. |
| Silica Gel (+1% Et | ~7.5 | Low | Good. Best resolution/separation power. |
| Neutral Alumina | 7.0 - 7.5 | Minimal | Excellent. Best for stability, but lower resolution than silica. |
| Basic Alumina | 9.0 - 10.0 | Moderate | Use with Caution. Can hydrolyze ester groups if present. |
Table 2: Solvent Compatibility for Handling
| Solvent | Oxygen Solubility | Radical Formation Risk | Verdict |
| THF / Diethyl Ether | High | High (Peroxides) | Avoid unless freshly distilled/inhibited. |
| Chloroform (CDCl | Moderate | High (Acidic decomposition) | Avoid for storage (forms HCl over time). |
| Dichloromethane | Moderate | Low | Preferred for workup (degas before use). |
| Acetonitrile | Low | Low | Excellent for reactions/recrystallization. |
| Benzene/Toluene | Moderate | Low | Good for inert atmosphere reactions. |
References
-
Mechanism of Indolizine Photooxygenation Zhang, B. et al. "Reaction modes and mechanism in indolizine photooxygenation reactions." Journal of Organic Chemistry (2004).
-
C3 Reactivity & Functionalization Kim, S. et al. "C3 Functionalization of Indolizines via HFIP-Promoted Friedel–Crafts Reactions." ACS Omega (2023).
-
General Reactivity & Stability Reviews Soria, M.J.G. "Selective synthesis and reactivity of indolizines." Institutional Repository of the University of Alicante (2018).
-
Degassing Protocols (Freeze-Pump-Thaw) Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh, Department of Chemistry.
-
Chromatography Media (Alumina vs Silica) Technical Guide. "Alumina vs Silica Gel: Performance Comparison."[3][4][5][6][7] OozeChem Industrial Absorbents.
Sources
- 1. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 2. depts.washington.edu [depts.washington.edu]
- 3. oozechem.com [oozechem.com]
- 4. Alumina Desiccant vs. Silica Beads: Which Is Better for Moisture Control? - nanomicronspheres [nanomicronspheres.com]
- 5. Activated Alumina vs. Silica Gel l Comparing Desiccant Types [streampeak.com.sg]
- 6. jalonzeolite.com [jalonzeolite.com]
- 7. Activated Alumina vs Silica Gel - ShenZhen Chem Enviro Technology Co.,Ltd. [chemenviro.com]
Technical Support Center: Troubleshooting Low Fluorescence Intensity in Indolizine Probes
Welcome to the technical support center for indolizine-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low fluorescence intensity during their experiments. As Senior Application Scientists, we provide in-depth, field-tested insights to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: My indolizine probe shows significantly weaker fluorescence than expected. What are the most common initial checks?
A1: When encountering low fluorescence, begin with the most straightforward potential issues:
-
Incorrect Excitation and Emission Wavelengths: Double-check that your instrument's filter sets or monochromator settings precisely match the spectral properties of your specific indolizine probe. A mismatch is a frequent cause of weak signal detection.[1]
-
Probe Concentration: An antibody concentration that is too low can result in a faint signal.[2] Consider performing a titration to determine the optimal concentration for your experiment.[2]
-
Instrument Settings: Ensure that the gain or detector sensitivity on your fluorometer or microscope is set appropriately.[1] Low gain will result in a weak signal, while excessively high gain can increase background noise.[1]
Q2: Could the solvent I'm using be the cause of the low fluorescence?
A2: Absolutely. Indolizine probes can be highly sensitive to their solvent environment, a phenomenon known as solvatochromism.[3]
-
Polarity Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield.[4][5] Many indolizine derivatives exhibit intramolecular charge transfer (ICT) characteristics.[3][6][7][8] In polar solvents, the excited state can be overly stabilized, leading to non-radiative decay pathways and, consequently, fluorescence quenching.[4][9] For instance, some indolizine probes show higher quantum yields in less polar solvents like carbon tetrachloride compared to more polar solvents like DMSO.[10]
-
Solvent-Probe Interactions: Specific interactions, such as hydrogen bonding with the solvent, can also lead to fluorescence quenching.[10]
To investigate solvent effects, consider the following:
-
Test a Range of Solvents: If your experimental design allows, test the fluorescence of your probe in a series of solvents with varying polarities.
-
Consult the Literature: Review the original publication for your specific probe or closely related analogs to determine the optimal solvent conditions.
Q3: I've noticed my signal decreases over time during imaging. What could be happening?
A3: This is a classic sign of photobleaching, the irreversible photodegradation of the fluorophore upon exposure to excitation light.[11]
To mitigate photobleaching:
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal.[11]
-
Minimize Exposure Time: Use the shortest possible exposure time for your detector.[11]
-
Use Antifade Reagents: Incorporate an antifade mounting medium for microscopy applications.[2][11]
-
Image Averaging: Instead of a single long exposure, acquire multiple short exposures and average them. This can reduce phototoxicity and fluorophore saturation.[12]
In-Depth Troubleshooting Guides
Issue 1: pH-Dependent Fluorescence Quenching
Symptoms: The fluorescence intensity of your indolizine probe is strong in some buffers but weak or absent in others.
Causality: The fluorescence of many indolizine probes is highly sensitive to pH.[13] Protonation or deprotonation of specific functional groups on the indolizine core or its substituents can alter the electronic structure of the molecule, leading to changes in fluorescence.[5][6] For example, the protonation of an amine group can disrupt the intramolecular charge transfer (ICT) process, causing a blue shift in emission and, in some cases, a decrease in intensity.[6]
Troubleshooting Protocol:
-
Determine the Probe's pKa: If not provided by the manufacturer, search the literature for the pKa of your probe or similar structures.
-
pH Titration Experiment:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 3 to 10).
-
Add a constant concentration of your indolizine probe to each buffer.
-
Measure the fluorescence intensity at the optimal excitation and emission wavelengths for each pH point.
-
-
Data Analysis: Plot the fluorescence intensity as a function of pH. This will reveal the optimal pH range for your probe and help you select a buffer system that maintains this pH.
Table 1: Example of pH Titration Data for a Hypothetical Indolizine Probe
| pH | Relative Fluorescence Intensity |
| 3.0 | 15% |
| 4.0 | 35% |
| 5.0 | 70% |
| 6.0 | 95% |
| 7.0 | 100% |
| 8.0 | 98% |
| 9.0 | 80% |
| 10.0 | 60% |
Issue 2: Aggregation-Caused Quenching (ACQ)
Symptoms: The fluorescence intensity is high at low probe concentrations but decreases significantly as the concentration increases.
Causality: Many conventional fluorophores, including some indolizine derivatives, are susceptible to aggregation-caused quenching (ACQ).[14][15][16][17] When probe molecules are in close proximity at high concentrations, they can form non-fluorescent aggregates (e.g., H-aggregates or J-aggregates).[15] This phenomenon is particularly prevalent in aqueous solutions for hydrophobic probes.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and addressing Aggregation-Caused Quenching.
Experimental Protocol for Concentration-Dependent Study:
-
Prepare a Stock Solution: Create a concentrated stock solution of your indolizine probe in an appropriate organic solvent (e.g., DMSO or DMF).
-
Serial Dilutions: Perform serial dilutions of the stock solution into your experimental buffer to create a range of concentrations (e.g., from nanomolar to micromolar).
-
Measure Fluorescence: Measure the fluorescence intensity for each concentration.
-
Analyze the Data: Plot fluorescence intensity versus concentration. A peak in fluorescence followed by a decrease at higher concentrations is indicative of ACQ.
Note on Aggregation-Induced Emission (AIE): It is important to be aware that some specialized indolizine derivatives are designed to be AIE-active.[18] These probes are non-emissive in dilute solutions and become highly fluorescent upon aggregation.[14][19] This is the opposite of ACQ. Always check the properties of your specific probe.
Issue 3: Poor Signal-to-Noise Ratio (SNR)
Symptoms: The fluorescence signal from your sample is difficult to distinguish from the background noise.
Causality: A low signal-to-noise ratio (SNR) can be due to either a weak signal or high background noise.[20][21][22][23] High background can originate from several sources, including autofluorescence from the sample or consumables, and non-specific binding of the probe.[1][24]
Strategies for Improving SNR:
1. Increasing the Signal:
-
Optimize Probe Concentration: Ensure you are using a concentration that provides a bright signal without causing ACQ.[2]
-
Choose a High Quantum Yield Probe: If possible, select an indolizine probe known for its high fluorescence quantum yield in your experimental system.
-
Increase Excitation Power: While being mindful of photobleaching, a modest increase in excitation intensity can boost the signal.[12]
2. Decreasing the Noise:
-
Use Proper Controls: Always include an unlabeled control to assess the level of autofluorescence in your sample.
-
Blocking: For applications involving antibodies or targeting ligands, use an appropriate blocking buffer to minimize non-specific binding.[24]
-
Washing Steps: Implement thorough washing steps to remove any unbound probe.[24]
-
Instrumental Optimization:
-
In microscopy, adjusting the confocal pinhole can help reject out-of-focus light and reduce background.[22]
-
For plate reader assays, using black-walled, clear-bottom plates can significantly reduce background fluorescence.[1]
-
Consider adding secondary excitation and emission filters to reduce excess background noise.[20][21]
-
Logical Relationship Diagram for SNR Optimization:
Caption: Key strategies for improving the Signal-to-Noise Ratio.
By systematically addressing these potential issues, you can effectively troubleshoot low fluorescence intensity and obtain high-quality, reliable data with your indolizine probes.
References
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. [Link]
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE. [Link]
-
Kim, E., Lee, S., & Kim, Y. (2015). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research, 48(3), 553–562. [Link]
-
Kim, J. H., et al. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 27(1), 12. [Link]
-
Apps, S. (2020). Aggregation makes fluorescent probes better and brighter. RSC Chemical Science Blog. [Link]
-
Tang, B. Z., et al. Aggregation-Induced Emission. Prof. Tang's Group Website. [Link]
-
Evident Scientific. Signal-to-Noise Considerations. Evident Scientific Website. [Link]
-
Wikipedia. Aggregation-induced emission. Wikipedia. [Link]
-
Nanolive. (2025). Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. Nanolive Website. [Link]
-
Zhang, Y., et al. (2023). Selection of an aggregation-caused quenching-based fluorescent tracer for imaging studies in nano drug delivery systems. Nanoscale, 15(21), 9290-9296. [Link]
-
Tian, W. (2016). From aggregation-caused quenching luminogens to solid fluorescent materials. EurekAlert!. [Link]
-
Kim, J. H., et al. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules. [Link]
-
Walsh, R., & Waters, J. (2023). Optimizing Signal to Noise Ratio. YouTube. [Link]
-
Meador, W. D., et al. (2024). Silicon-RosIndolizine fluorophores with shortwave infrared absorption and emission profiles enable in vivo fluorescence imaging. Nature Communications, 15(1), 2603. [Link]
-
Evident Scientific. Solvent Effects on Fluorescence Emission. Evident Scientific Website. [Link]
-
Sanchez-Carnerero, E. M., et al. (2023). Acidochromism of amino-substituted indolizine chromophores. Journal of Molecular Liquids, 379, 121758. [Link]
-
Levi, A., & Müller, T. J. J. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(27), 6434-6463. [Link]
-
PapersFlow. Fluorescent Indolizine Probes: Research Guide & Papers. PapersFlow Website. [Link]
-
Ragaini, F., et al. (2022). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Process. The Journal of Organic Chemistry, 87(17), 11447-11463. [Link]
-
Mangalagiu, I. I., et al. (2010). A new fluorescent indolizine. Synthesis and spectral characterization. ResearchGate. [Link]
-
Lee, Y. H., et al. (2025). Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. JACS Au. [Link]
-
Kim, J. H., et al. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. MDPI. [Link]
-
Kim, Y., et al. (2022). Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. Journal of the American Chemical Society, 144(12), 5328–5338. [Link]
-
Chen, C. H., et al. (2025). Indolizino[3,2- c ]quinolines as environment-sensitive fluorescent light-up probes for targeted live cell imaging. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis of novel π-extended 2,5-disubstituted indolizines and their absorption and fluorescence properties. ResearchGate. [Link]
-
Terec, A., et al. (2008). Fluorescent Indolizine-β-Cyclodextrin Derivatives for the Detection of Volatile Organic Compounds. Sensors, 8(6), 3741-3754. [Link]
-
Meador, W. D., et al. (2021). SWIR Emissive RosIndolizine Dyes With Nanoencapsulation In Water Soluble Dendrimers. The Aquila Digital Community. [Link]
-
Meador, W. (2021). Indolizine Donor-Based Dyes for Applications in Fluorescence Biological Imaging. eGrove. [Link]
-
Basicmedical Key. (2025). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key. [Link]
-
Creative Bioarray. (2024). Troubleshooting in Fluorescent Staining. Creative Bioarray Website. [Link]
-
Kowada, T., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 2(2), 100395. [Link]
-
ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? ResearchGate. [Link]
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- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. rua.ua.es [rua.ua.es]
- 6. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. bitesizebio.com [bitesizebio.com]
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- 14. blogs.rsc.org [blogs.rsc.org]
- 15. Research on AIE - Prof. Tang's Group Website [tangbz.ust.hk]
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- 21. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Signal-to-Noise Considerations [evidentscientific.com]
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- 24. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Solubility Enhancement of 6-Methoxyindolizine for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methoxyindolizine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of its limited aqueous solubility in bioassays. Poor solubility can lead to inaccurate results, compound precipitation, and underestimated potency.[1][2] This resource is designed with full editorial control to provide a comprehensive, scientifically-grounded, and practical approach to overcoming these hurdles.
I. Understanding the Challenge: The "Why" Behind Solubility Issues
The indolizine scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[3][4][5] However, like many heterocyclic compounds, 6-methoxyindolizine's aromatic and somewhat lipophilic nature can contribute to poor water solubility. This intrinsic property becomes a major obstacle when transitioning from in silico or synthetic chemistry to biological assays, which are predominantly aqueous environments.
When a compound with low aqueous solubility is introduced into a bioassay buffer, it can lead to several complications:
-
Precipitation: The compound may "crash out" of the solution, forming a visible precipitate. This not only reduces the effective concentration of the compound but can also interfere with assay readouts, particularly in plate-based assays.[6]
-
Inaccurate Concentration: Even without visible precipitation, the compound may not be fully dissolved, leading to an overestimation of the actual concentration in the assay.[7] This results in erroneous dose-response curves and inaccurate potency measurements (e.g., IC50, EC50).
-
Reduced Bioavailability: In cell-based assays, poor solubility can limit the amount of compound that can cross cellular membranes and reach its intracellular target.[8][9]
This guide will walk you through systematic approaches to enhance the solubility of 6-methoxyindolizine, ensuring the integrity and reliability of your bioassay data.
II. Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section is designed as a logical workflow to diagnose and solve solubility problems with 6-methoxyindolizine.
Initial Stock Solution Preparation
The first critical step is the preparation of a concentrated stock solution. The choice of solvent here is paramount.
Problem: 6-methoxyindolizine powder does not dissolve in the primary organic solvent.
-
Causality: The compound may have very low solubility even in common organic solvents, or the chosen solvent may be inappropriate for its chemical properties.
-
Solutions:
-
Use a Stronger, Water-Miscible Organic Solvent: Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for creating high-concentration stock solutions for bioassays.[1][10] Other options include N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), though they are generally more toxic to cells.[1]
-
Apply Gentle Heat and/or Sonication: Warming the solution gently (e.g., in a 37°C water bath) or using a sonicator can provide the energy needed to break the crystal lattice and facilitate dissolution.[1][2] However, be mindful of the compound's stability at elevated temperatures.
-
Prepare a More Dilute Stock Solution: If a high concentration is not achievable, preparing a lower concentration stock solution may be necessary.[11]
-
Dilution into Aqueous Buffer/Media
A frequent point of failure is the dilution of the organic stock solution into the aqueous bioassay buffer or cell culture medium.
Problem: Precipitate forms immediately upon adding the 6-methoxyindolizine stock solution to the aqueous medium.
-
Causality: This is often due to "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate out of the solution.[11] The final concentration of the organic solvent is insufficient to maintain solubility.
-
Solutions:
-
Optimize the Addition Method:
-
Reduce the Final Concentration: Test a lower final concentration of 6-methoxyindolizine in your assay.[1] It's possible you are exceeding its solubility limit in the final assay conditions.
-
Increase the Co-solvent Percentage: While keeping cellular toxicity in mind, a slightly higher final concentration of the organic solvent (e.g., DMSO) may be required.[1] For most cell-based assays, the final DMSO concentration should be kept at or below 0.5% to avoid artifacts.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent polarity.
-
Problem: The solution is initially clear but becomes cloudy or shows precipitate over time during incubation.
-
Causality: The solution may be supersaturated, and the compound is slowly precipitating. Alternatively, the compound may be unstable in the buffer, or it could be interacting with components in the medium, such as proteins in serum.[11]
-
Solutions:
-
Use Freshly Prepared Solutions: Prepare the final working solution immediately before use.
-
Evaluate Compound Stability: Assess the stability of 6-methoxyindolizine in your specific assay buffer over the time course of your experiment.
-
Assess Media Component Interactions: If using a serum-containing medium, consider reducing the serum concentration or using a serum-free medium if your cells can tolerate it.[11]
-
Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, more advanced formulation strategies may be necessary.
Problem: Standard co-solvents are not effective or interfere with the bioassay.
-
Causality: The intrinsic insolubility of 6-methoxyindolizine may require a different solubilization mechanism, or the co-solvent itself may be causing toxicity or assay interference.
-
Solutions:
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] They can encapsulate poorly soluble molecules like 6-methoxyindolizine, forming a water-soluble "inclusion complex."[1] This is an excellent strategy when co-solvents are problematic.[1]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.
-
-
pH Modification: The solubility of ionizable compounds can be significantly influenced by pH.[][16] Since indolizine is a nitrogen-containing heterocycle, it may be possible to protonate it at an acidic pH, which could increase its aqueous solubility. However, the chosen pH must be compatible with your biological assay system.[1]
-
Use of Surfactants: Non-ionic surfactants at low concentrations can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[17] However, surfactants can also disrupt cell membranes and interfere with protein function, so their use must be carefully validated.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for preparing a stock solution of 6-methoxyindolizine?
The most common initial approach is to prepare a 10 mM stock solution in 100% DMSO.[1] This provides a concentrated stock that can be diluted into most aqueous assay buffers while keeping the final DMSO concentration low.
Q2: How can I determine the maximum soluble concentration of 6-methoxyindolizine in my specific bioassay medium?
It is highly recommended to perform a simple solubility test. Prepare serial dilutions of your 6-methoxyindolizine stock solution in your final assay medium. After a relevant incubation period (e.g., 2 hours at your assay temperature), visually inspect the solutions for any signs of precipitation.[11] The highest concentration that remains clear is the approximate maximum soluble concentration.[11]
Q3: Can I use co-solvents other than DMSO?
Yes, other water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can be used.[18][19] The choice of co-solvent may depend on the specific chemical properties of your compound and the tolerance of your assay system.[]
Q4: What are cyclodextrins and how do they work?
Cyclodextrins are cyclic oligosaccharides that act as molecular hosts.[13] They have a hydrophilic outer surface and a lipophilic inner cavity, allowing them to encapsulate hydrophobic "guest" molecules like 6-methoxyindolizine.[13][14] This host-guest inclusion complex has enhanced water solubility.[12][20]
Q5: How do I choose the right cyclodextrin?
The most commonly used cyclodextrins for pharmaceutical applications are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, along with their derivatives.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point due to its high aqueous solubility and low toxicity.
Q6: Will solubility-enhancing agents interfere with my bioassay?
It is a critical consideration. High concentrations of organic solvents like DMSO can be toxic to cells.[1] Surfactants can disrupt membranes, and even cyclodextrins can sometimes interact with assay components. It is essential to run appropriate vehicle controls in all experiments. This includes testing the effect of the solubilizing agent alone (at the same final concentration used with your compound) on the assay readout to ensure it does not produce a false positive or negative signal.
IV. Experimental Protocols & Data Presentation
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Determine the mass of 6-methoxyindolizine needed to prepare the desired volume of a 10 mM solution.
-
Weigh the compound: Aseptically weigh the 6-methoxyindolizine powder and transfer it to a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of anhydrous, sterile-filtered DMSO.
-
Dissolve: Vortex the solution thoroughly. If necessary, use gentle warming (37°C) or sonication to aid dissolution.
-
Inspect: Visually confirm that the solution is clear and free of particulates.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining Maximum Solubility in Assay Medium
-
Prepare serial dilutions: In a sterile microplate or microcentrifuge tubes, prepare a series of dilutions of your 6-methoxyindolizine stock solution in your final assay buffer/medium. For example, start with a 1:100 dilution (e.g., 100 µM if starting from a 10 mM stock) and perform 2-fold serial dilutions.
-
Incubate: Incubate the plate/tubes under the same conditions as your planned bioassay (e.g., 37°C, 5% CO2 for 2 hours).
-
Visual Inspection: Carefully inspect each well or tube for any signs of precipitation or cloudiness. A light microscope can be used for more sensitive detection.
-
Determine the limit: The highest concentration that remains completely clear is your working maximum solubility. It is advisable to use a concentration at or below this limit for your experiments.
Table 1: Comparison of Common Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Final Concentration in Assay |
| Co-solvency (e.g., DMSO) | Increases the polarity of the bulk solvent, making it more favorable for hydrophobic compounds.[18] | Simple, effective for many compounds, widely used.[19] | Can be toxic to cells at higher concentrations, may interfere with some assays.[1] | ≤ 0.5% |
| pH Adjustment | Ionizes the compound, which is typically more water-soluble than the neutral form.[16] | Can be very effective for ionizable compounds. | Requires the assay to be stable at the adjusted pH, potential for precipitation upon pH neutralization in vivo.[16] | Assay-dependent |
| Cyclodextrin Complexation | Encapsulates the hydrophobic compound within its central cavity, presenting a hydrophilic exterior to the aqueous environment.[12][14] | Low toxicity, can be highly effective, can also improve compound stability.[14] | May not be effective for all compounds, potential for interactions with other assay components. | Varies, typically in the low mM range |
V. Visualization of Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Compound Precipitation
Sources
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- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. jddtonline.info [jddtonline.info]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 16. wjbphs.com [wjbphs.com]
- 17. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. scialert.net [scialert.net]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trace Metal Remediation in Indolizine Synthesis
Current Status: Operational Subject: Removal of Transition Metal Catalysts (Pd, Cu, Rh) from Indolizine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division
The "Sticky Ligand" Problem: Why Indolizines are Different
Context: You are likely here because standard aqueous washes failed to lower your metal content below ICH Q3D limits (typically <10 ppm for oral delivery).
The Science: Indolizines are not passive substrates; they are effective ligands. The electron-rich nature of the indolizine core (specifically the bridgehead nitrogen and the C3 carbon) allows them to act as monodentate or bidentate ligands, effectively competing with your remediation agents for the metal center. When you synthesize indolizines via Scholtz reactions (Cu-catalyzed) or cycloisomerizations (Pd/Rh-catalyzed), the product often "locks" the metal into a stable complex that resists simple extraction.
This guide prioritizes Chemisorption (Scavenging) over Physisorption (Carbon) to break these specific ligand-metal bonds without destroying your product.
Diagnostic Triage: Identify Your Impurity Profile
Before selecting a protocol, characterize the residual metal species. The oxidation state of the metal dictates the scavenger's affinity.
| Parameter | Diagnostic Question | Implication for Remediation |
| Metal Identity | Is it Pd, Cu, or Rh? | Pd: Requires Soft ligands (Thiol, DMT). Cu: Requires Hard/Borderline ligands (Amine, Diamine). |
| Oxidation State | Is the reaction mixture black (Pd⁰) or orange/red (Pd²⁺)? | Pd⁰: Harder to scavenge; requires DMT or oxidation to Pd²⁺. Pd²⁺: Readily binds to Thiol/Thiourea. |
| Solvent System | Are you in DMF, DMSO, or NMP? | Critical: Polar aprotic solvents stabilize metal clusters, reducing scavenger efficiency. You may need a solvent swap to THF or MeOH. |
| Ligand Strength | Did you use Phosphines (e.g., PPh₃, dppf)? | Phosphines bind Pd tightly. You need a scavenger with higher affinity than the phosphine (e.g., DMT). |
Workflow A: Functionalized Silica Scavenging (The Gold Standard)
This is the most robust method for indolizines because it relies on high-affinity surface ligands that outcompete the indolizine product for the metal.
Scavenger Selection Logic
Use the following decision tree to select the correct functionalized silica.
Figure 1: Decision matrix for selecting silica-supported scavengers based on metal type and oxidation state.
Standard Operating Procedure (Batch Mode)
Objective: Reduce Pd/Cu levels to <20 ppm.
-
Dissolution: Dissolve your crude indolizine (post-workup) in a compatible solvent (THF, EtOAc, or MeOH). Avoid DMF if possible.
-
Concentration: 10 mL solvent per 1 g of crude product.
-
-
Loading: Add the selected silica scavenger (e.g., Si-Thiol).
-
Ratio: Start with 4 equivalents relative to the residual metal content (not the catalyst loading). If metal content is unknown, use 10-20% w/w relative to the crude mass.
-
-
Incubation:
-
Temp: Heat to 50°C . (Heat is kinetic energy; it helps the metal dissociate from the indolizine and find the scavenger pores).
-
Time: Stir vigorously for 4 hours .
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE pad or a sintered glass funnel. The metal is now trapped on the silica.
-
Wash: Wash the silica cake with 2 volumes of solvent to recover any entrained product.
-
Analysis: Evaporate a small aliquot and test via ICP-MS or colorimetric stain (e.g., sodium sulfide test).
Workflow B: Chelation Washes (The "Wet" Method)
When to use: If you cannot use silica scavengers (e.g., cost constraints at scale) or for removing bulk Copper from Scholtz reactions.
The Protocol: Indolizines are weak bases. We must use chelators that bind metals stronger than the indolizine but function at a pH where the indolizine remains neutral (organic soluble).
Troubleshooting Copper (Cu) Removal: Copper-catalyzed cyclizations often leave blue/green residues.
-
The Ammonia Wash: Wash the organic layer with 10% aqueous NH₄OH.
-
Mechanism:[1] Ammonia forms water-soluble [Cu(NH₃)₄]²⁺ complexes, stripping Cu from the indolizine.
-
-
The EDTA/Cysteine Wash:
-
Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine (NAC) or EDTA , adjusted to pH 7-8.
-
Stir the organic phase (containing product) with this aqueous phase for 30 minutes.
-
Why NAC? The thiol group in NAC is a "soft" donor, excellent for soft metals like Pd and Cu, often outperforming EDTA for late transition metals.
-
Troubleshooting & FAQs
Q1: I used Si-Thiol for Palladium removal, but my ICP-MS still shows 500 ppm. Why?
A: You likely have Pd(0) nanoparticles or a highly stable Pd-Phosphine complex (like Pd(dppf)).
-
The Fix: Si-Thiol works best on Pd(II).
-
Switch to Si-DMT (Dimercaptotriazine) . The triazine ring acts similarly to a phosphine, effectively displacing the metal.
-
Alternatively, add a mild oxidant (like open-air stirring for 1 hour) to convert Pd(0) to Pd(II) before adding Si-Thiol.
-
Q2: Can I use Activated Carbon (Charcoal)?
A: Proceed with caution.
-
Risk: Indolizines are flat, aromatic systems (π-systems). They bind very well to the graphene sheets of activated carbon via π-π stacking. You risk losing significant yield (up to 30%) along with the metal.
-
Recommendation: If you must use carbon, use CNO (Chemically Activated Carbon) which is more selective for metals, and limit contact time to <30 mins.
Q3: My product is precipitating out when I add the scavenger.
A: Indolizines can have poor solubility.
-
The Fix: Increase temperature to 60°C (if stable) or switch to a "Good Solvent" like DCM or THF. Ensure the scavenger is compatible with the solvent (Silica is rigid and compatible with almost everything; Polymer resins may swell/shrink).
Q4: The scavenger turned a different color. Is this bad?
A: No, this is a positive visual indicator .
-
Si-Thiol often turns black/grey when capturing Pd.
-
Si-Amine turns blue/green when capturing Cu.
-
If the silica remains white, it is not capturing the metal (check solvent/temperature).
Analytical Verification (Self-Validation)
Do not assume the metal is gone. Use this quick check before sending for expensive ICP-MS.
The Sodium Sulfide Spot Test:
-
Dissolve 5 mg of your treated product in 1 mL acetone.
-
Add 1 drop of saturated aqueous Na₂S (Sodium Sulfide).
-
Observation:
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation (ICH).[3][4] (2019).[5] Guideline for Elemental Impurities Q3D(R2). Link
-
Mechanisms of Pd Removal. Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
Silica Scavenger Selectivity. SiliCycle Inc.[6] (2023).[3][7][8] SiliaMetS® Metal Scavengers Selection Guide. Link
-
Indolizine Coordination Chemistry. Alvarez-Builla, J., et al. (2011).[7] Modern Heterocyclic Chemistry (Indolizine Reactivity). Wiley-VCH.[7] Link
-
Comparison of Scavengers vs. Carbon. Welch, C. J., et al. (2005).[9] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
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- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. taesansci.co.kr [taesansci.co.kr]
- 7. Indolizine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to Controlling Polymerization in Indolizine Synthesis
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indolizine synthesis. The formation of the indolizine core, a privileged scaffold in medicinal chemistry and materials science, is often plagued by polymerization and the formation of intractable tars, leading to low yields and challenging purifications.[1][2]
This document provides in-depth, field-proven insights into why these side reactions occur and offers robust, actionable strategies to control them. We will move beyond simple procedural lists to explain the causality behind our recommendations, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses the fundamental questions researchers face when encountering polymerization during indolizine synthesis.
Q1: My reaction has turned into a dark, intractable tar. What is happening mechanistically?
The formation of tar is a classic indicator of uncontrolled polymerization. This typically arises from the high reactivity of intermediates or starting materials under the reaction conditions. In many classical indolizine syntheses, such as the Scholtz or Tschitschibabin reactions, harsh conditions like high temperatures and strong acids or bases are employed.[3][4]
These conditions can promote several unwanted pathways:
-
Acid-Catalyzed Decomposition and Polymerization: Strong acids at high temperatures can degrade starting materials or intermediates, generating highly reactive carbocations that initiate cationic polymerization. This is analogous to the tar formation seen in similar acid-catalyzed reactions like the Skraup quinoline synthesis, where intermediates like acrolein readily polymerize.[5]
-
Self-Condensation of Intermediates: In base-mediated reactions like the Tschitschibabin synthesis, the key pyridinium ylide intermediate, essential for the desired cyclization, can also act as a nucleophile and attack another molecule of itself or a starting material, initiating a polymerization cascade.[6]
-
Oxidative Polymerization: In syntheses involving oxidative C-H activation or aryl-aryl coupling (akin to the Scholl reaction), the desired intramolecular cyclization can be outcompeted by intermolecular coupling, leading to the formation of high-molecular-weight oligomers and polymers.[7][8]
Q2: Which indolizine synthesis methods are most prone to polymerization, and why?
While nearly any synthesis can fail under poorly optimized conditions, classical methods are notoriously susceptible due to their reliance on high-energy conditions.
| Synthesis Method | Propensity for Polymerization | Primary Cause | Key References |
| Scholtz Reaction | High | Requires very high temperatures (200-220°C) and acetic anhydride, leading to thermal decomposition and acid-catalyzed side reactions. | [3][4] |
| Tschitschibabin Reaction | Moderate to High | Dependent on base and temperature. Unstabilized pyridinium ylides are highly reactive and can self-condense if the intramolecular cyclization is not rapid. | [4][6] |
| Scholl-type Oxidative Cyclization | Moderate to High | Prone to intermolecular C-C bond formation, leading to oligomerization, especially with electron-rich or sterically unhindered substrates. | [7][8][9] |
| 1,3-Dipolar Cycloaddition | Low to Moderate | Generally proceeds under milder conditions. Polymerization is less common but can occur if the dipolarophile or ylide is unstable. | [3][10] |
| Transition Metal-Catalyzed Syntheses | Low | These modern methods (using Pd, Cu, Au, Rh) often use lower temperatures and offer high selectivity, significantly minimizing polymerization side reactions. | [11][12][13][14] |
Q3: My product seems to decompose during column chromatography on silica gel. Is this related to polymerization?
Yes, this is a critical and often overlooked issue. Some indolizine derivatives, particularly those with electron-donating groups, are sensitive to acid.[15] The acidic nature of standard silica gel can catalyze decomposition, hydrolysis of sensitive groups, or even polymerization of the purified product on the column, appearing as streaking or an inseparable dark band.
Solution: If you suspect product instability on silica gel, switch to a neutral stationary phase like neutral alumina for chromatography. Alternatively, purification by recrystallization, if feasible, completely avoids this issue.[15]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured solutions to specific problems, complete with detailed protocols and mechanistic diagrams.
Troubleshooting Scenario 1: Uncontrolled Reaction in Tschitschibabin Synthesis
The Problem: Upon adding a base (e.g., K₂CO₃) to my pyridinium salt, the reaction mixture rapidly darkens, and TLC analysis shows a complex mixture of products with a dark baseline streak, indicating polymer formation. The desired indolizine yield is less than 10%.
The Scientific Reason: This outcome strongly suggests that the rate of the intermolecular side reaction (ylide self-condensation) is significantly faster than the desired intramolecular 1,5-dipolar cyclization. This is often caused by excessively high temperatures or a suboptimal choice of base or solvent. The pyridinium ylide intermediate must be generated under conditions that favor the intramolecular pathway.[6]
The diagram below illustrates the critical branch point for the pyridinium ylide intermediate. The goal is to direct the reaction down the desired intramolecular cyclization path.
Caption: Tschitschibabin Reaction: Desired Cyclization vs. Polymerization.
This protocol utilizes a one-pot, two-step approach that maintains control over the reactive ylide intermediate. It is based on widely used methodologies for synthesizing substituted indolizines.[4][6]
Materials & Reagents:
-
Pyridine derivative (1.0 eq)
-
α-Bromo ketone (e.g., 2-Bromoacetophenone) (1.0 eq)
-
Activated alkyne (e.g., Dimethyl acetylenedicarboxylate, DMAD) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Ethyl acetate, Hexane (for chromatography)
Procedure:
-
Quaternization (Formation of Pyridinium Salt):
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the pyridine derivative (1.0 eq) and the α-bromo ketone (1.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials. The pyridinium salt often precipitates from the solution.
-
-
In Situ Ylide Generation and Cycloaddition:
-
Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the reaction rate.
-
Add the finely ground anhydrous K₂CO₃ (3.0 eq) to the suspension.
-
Slowly add the activated alkyne (1.2 eq) dropwise over 15-20 minutes. A color change (often to deep red or brown) is expected as the ylide is formed.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (consider using neutral alumina if the product is acid-sensitive) to afford the pure indolizine.
-
Troubleshooting Scenario 2: Low Yield and Oligomers in Oxidative Cyclization
The Problem: I am attempting an intramolecular Scholl reaction to synthesize a polycyclic indolizine derivative, but I am recovering mostly starting material and a high-molecular-weight smear on my gel permeation chromatogram (GPC), suggesting oligomerization.
The Scientific Reason: The Scholl reaction proceeds via electrophilic aromatic substitution involving highly reactive arenium cation or radical cation intermediates.[7][9] If multiple sites on the molecule are susceptible to intermolecular attack, and if these attacks are kinetically competitive with the desired intramolecular cyclization, oligomerization will be the dominant outcome. This is especially problematic for small, unsubstituted, or electron-rich aromatic systems.[8]
The Solution: Control must be exerted by either modifying the substrate to prevent intermolecular reactions or by optimizing the reaction conditions to favor the intramolecular pathway.
This decision tree guides the optimization process for Scholl-type reactions.
Caption: Decision workflow for troubleshooting Scholl reaction polymerization.
Key Experimental Insight: The incorporation of bulky blocking groups is a powerful, field-proven strategy. By strategically placing groups like tert-butyl on the periphery of your molecule, you can sterically hinder the intermolecular reaction pathway, effectively forcing the desired intramolecular cyclization to occur.[7][8]
References
- BenchChem. (2025). Technical Support Center: Synthesis of 5-Substituted Indolizines.
- González Soria, M. J. (2018). Selective synthesis and reactivity of indolizines. RUA - University of Alicante.
- Bejan, V., et al. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025).
- Bejan, V., et al. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry, 12, 2596-2603.
- International Journal of Engineering Trends and Technology. (2025).
- Molecules. (Date unavailable).
- Molecules. (2021). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition.
- ACS Omega. (2024). Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles.
- Beilstein Journal of Organic Chemistry. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis.
- Organic Chemistry Portal. (Date unavailable). Synthesis of indolizines.
- Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
- BenchChem. (2025).
- ACS Catalysis. (Date unavailable).
- BenchChem. (2025). Experimental Guide to the Tschitschibabin Reaction for Indolizines.
- ResearchGate. (Date unavailable). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides.
- Chemical Communications. (2016). Recent Advances in the Synthesis of Indolizines and their π-expanded analogues.
- BenchChem. (2025).
- ResearchGate. (2007). Controlling the Scholl Reaction.
- King, B. T., et al. (2007). Controlling the Scholl reaction. The Journal of Organic Chemistry, 72(7), 2279-88.
- Organic Chemistry Frontiers. (2024).
- Asian Journal of Organic Chemistry.
- Organic & Biomolecular Chemistry. (Date unavailable).
- ResearchGate. (Date unavailable). Mechanism of the synthesis of indolizines 89.
- ResearchGate. (Date unavailable).
- Organic Chemistry Portal. (Date unavailable). Synthesis of indolizinones.
- Angewandte Chemie. (Date unavailable). Electronic Control of the Scholl Reaction: Selective Synthesis of Spiro vs Helical Nanographenes.
- ResearchGate. (Date unavailable). Reactivity of Indolizines in Organic Synthesis.
- Archiv der Pharmazie. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Controlling the Scholl reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electronic Control of the Scholl Reaction: Selective Synthesis of Spiro vs Helical Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indolizine synthesis [organic-chemistry.org]
- 11. ijettjournal.org [ijettjournal.org]
- 12. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.cnr.it [iris.cnr.it]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 6-Methoxyindolizine Stability & Handling
Executive Summary
6-Methoxyindolizine is an electron-rich, fused N-heterocycle often utilized as a scaffold in drug discovery (e.g., anti-tubercular agents, calcium entry blockers) and as a fluorescent probe. Its stability profile is governed by two competing factors: lipophilicity (solubility challenges) and high electron density (susceptibility to oxidation and acid-catalyzed decomposition).
This guide provides technical protocols to maximize the stability of 6-methoxyindolizine in aqueous buffers, specifically addressing pH sensitivity, oxidative degradation, and solubility limits.
Part 1: Solubility & Stock Preparation
The Issue: 6-Methoxyindolizine is highly lipophilic. Direct addition of the solid to aqueous buffers often results in immediate precipitation or the formation of micro-aggregates that skew concentration data.
Standard Operating Procedure: Solubilization
Reagents Required:
-
Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Optional: Cyclodextrin (HP-β-CD) for high-concentration aqueous studies.
Protocol:
-
Primary Stock: Dissolve solid 6-methoxyindolizine in anhydrous DMSO to a concentration of 10–50 mM .
-
Why: DMSO disrupts the crystal lattice effectively. Avoid alcohols (MeOH/EtOH) for long-term storage as they can introduce protic impurities that accelerate degradation.
-
-
Aliquot & Store: Aliquot into amber glass vials (to prevent photolysis) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution (Aqueous):
-
Dilute the DMSO stock into the aqueous buffer while vortexing rapidly .
-
Critical Limit: Keep final DMSO concentration ≤ 1.0% (v/v) to minimize solvent effects on biological assays.
-
Solubility Check: If the solution turns cloudy, the compound has precipitated. Reduce the concentration or add a solubilizing agent like 0.1% Tween-80.
-
Workflow Visualization: Optimal Solubilization Path
Caption: Figure 1. Step-by-step solubilization workflow to prevent precipitation and ensure homogeneity.
Part 2: pH-Dependent Stability
The Issue: Indolizines are weak bases.[1][2] The 6-methoxy group is an Electron Donating Group (EDG), which increases the electron density of the ring system. While this enhances fluorescence, it makes the compound highly sensitive to acidic conditions .
Mechanism of Failure: Acid-Catalyzed Decomposition
In acidic media (pH < 5.0), 6-methoxyindolizine undergoes protonation, preferentially at the C-3 position (and competitively at C-1). The resulting indolizinium cation is reactive and prone to:
-
Polymerization: Forming insoluble tars.
-
Ring Opening: Hydrolysis of the ring system (less common but possible in strong acids).
Stability Data Summary
| pH Condition | Predicted Stability | Observation | Recommendation |
| pH < 4.0 | Unstable | Rapid loss of signal; solution may turn yellow/brown due to polymerization. | Avoid. Do not use acidic HPLC mobile phases (e.g., 0.1% TFA) for long durations. |
| pH 5.0 - 6.0 | Moderate | Slow degradation over 4–6 hours. | Acceptable for short assays only. |
| pH 7.0 - 8.0 | Stable | Stable for >24 hours at RT. | Optimal range for biological assays. |
| pH > 9.0 | Variable | Potential for base-catalyzed hydrolysis of side chains (if esters present). | Verify stability experimentally. |
Pathway Visualization: pH Impact
Caption: Figure 2. The degradation pathway of 6-methoxyindolizine is triggered by C-3 protonation in acidic environments.
Part 3: Environmental Factors (Oxidation & Light)
The Issue: The electron-rich nature of the indolizine core makes it a scavenger for reactive oxygen species (ROS). The methoxy group at position 6 further activates the ring, lowering the oxidation potential.
Troubleshooting Oxidation
-
Symptom: The buffer solution turns yellow or brown over time, even at neutral pH.
-
Cause: Auto-oxidation driven by dissolved oxygen and light (photo-oxidation).
-
Solution:
-
Degas Buffers: Sonicate buffers or purge with nitrogen/argon before adding the compound.
-
Antioxidants: Add 100 µM Ascorbic Acid or EDTA to the buffer if the assay tolerates it. This chelates trace metals (Fe²⁺/Cu²⁺) that catalyze oxidation.
-
Amber Glass: Always protect from direct light.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a new peak in my LC-MS chromatogram after 2 hours in buffer. What is it?
-
Diagnosis: This is likely an oxidation product (M+16 or M+32) or a dimer.
-
Fix: Check your mobile phase. If you are using 0.1% Formic Acid or TFA, the acidic environment inside the HPLC vial might be degrading the sample while it waits for injection. Switch to a neutral mobile phase (Ammonium Acetate, pH 7) or inject immediately after dilution.
Q2: Can I use this compound in cell culture media (DMEM/RPMI)?
-
Answer: Yes, but stability is time-dependent.
-
Protocol: Dilute immediately before use. The proteins in Fetal Bovine Serum (FBS) may bind the compound (due to lipophilicity), effectively stabilizing it but reducing the free concentration. Always run a "media-only" control without cells to quantify non-specific binding or degradation.
Q3: Why did my fluorescence signal decrease by 50% in 10 minutes?
-
Answer: This is likely photobleaching or precipitation , not chemical degradation.
-
Test: Spin the sample down. If a pellet forms, it precipitated. If not, and the solution is clear, it is photobleaching. Keep the sample in the dark.
References
-
Gundersen, L. L., et al. (2007). Indolizines.[1][3][4][5][6][7][8][9][10] In Comprehensive Heterocyclic Chemistry III. Elsevier. (Authoritative review on Indolizine reactivity, specifically C-3 protonation).
-
Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds.Chemical Society Reviews, 36(7), 1173-1193. (Details the electron-rich nature of the indolizine core).
-
Sandhu, S., et al. (2023). Anti-tubercular activity and molecular docking studies of indolizine derivatives.[6][7][11]Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides experimental protocols for solubilizing substituted indolizines in PBS/DMSO systems).
-
Hazra, A., et al. (2011). Synthesis and biological evaluation of novel indolizine derivatives.MedChemComm. (Discusses the stability and synthesis of methoxy-substituted indolizines).
Sources
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Greening indolizine chemistry: advances in electro-/photochemical direct C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Characterization of 6-Methoxyindolizine
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, the indolizine scaffold and its derivatives are of significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of a specific derivative, 6-methoxyindolizine. Moving beyond a simple data sheet, this document offers a comparative perspective, grounded in established principles of NMR spectroscopy and supported by experimental insights, to empower researchers in their analytical endeavors.
The Strategic Importance of Methoxy-Substituted Indolizines
The introduction of a methoxy group onto the indolizine core can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This substituent can alter electronic distribution, metabolic stability, and receptor binding affinity. Consequently, unambiguous confirmation of its position on the indolizine ring is paramount. ¹H NMR spectroscopy stands as the primary and most informative technique for this purpose, providing a detailed fingerprint of the molecular structure.
Decoding the ¹H NMR Spectrum of 6-Methoxyindolizine: A Predictive Analysis
The expected ¹H NMR spectrum of 6-methoxyindolizine in a standard solvent like deuterochloroform (CDCl₃) would display distinct signals for each of the seven aromatic protons and the three protons of the methoxy group. The anticipated chemical shifts (δ) are presented in Table 1 and are rationalized as follows:
-
Protons on the Pyridine Ring (H-5, H-7, H-8): The methoxy group at the C-6 position is an electron-donating group, which will cause a general upfield shift (to lower ppm values) for the protons on the six-membered ring compared to the unsubstituted indolizine.[3] Specifically, H-5 and H-7, being ortho to the methoxy group, will experience the most significant shielding. H-8, being para, will also be shielded, but to a lesser extent.
-
Protons on the Pyrrole Ring (H-1, H-2, H-3): The electronic effects of the C-6 methoxy group on the five-membered ring are less direct. However, subtle changes in the overall electron density of the bicyclic system will influence their chemical shifts.
-
Methoxy Protons (-OCH₃): The protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
Coupling Constants (J): The multiplicity of each signal provides crucial information about the neighboring protons.[4] For the indolizine core, typical coupling constants are observed:
-
ortho-coupling on the six-membered ring (e.g., J₅,₆) is typically around 7-9 Hz.
-
meta-coupling (e.g., J₅,₇) is smaller, around 2-3 Hz.
-
para-coupling is generally not observed.
-
Couplings within the five-membered ring vary, but are characteristically different from those in the six-membered ring.
Table 1: Predicted ¹H NMR Data for 6-Methoxyindolizine in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | 7.0 - 7.3 | dd | J₁,₂ ≈ 2.5, J₁,₃ ≈ 1.0 |
| H-2 | 6.4 - 6.7 | t | J₂,₁ ≈ 2.5, J₂,₃ ≈ 2.5 |
| H-3 | 7.2 - 7.5 | d | J₃,₂ ≈ 2.5 |
| H-5 | 7.4 - 7.7 | d | J₅,₇ ≈ 2.5 |
| H-7 | 6.3 - 6.6 | dd | J₇,₈ ≈ 9.0, J₇,₅ ≈ 2.5 |
| H-8 | 7.1 - 7.4 | d | J₈,₇ ≈ 9.0 |
| OCH₃ | 3.8 - 4.0 | s | - |
Note: These are predicted values based on data from analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
A Robust Experimental Protocol for High-Quality ¹H NMR Data Acquisition
To obtain a high-resolution ¹H NMR spectrum of 6-methoxyindolizine, adherence to a meticulous experimental protocol is essential. The following steps outline a standard procedure that can be adapted based on the specific instrumentation available.[1][5]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified 6-methoxyindolizine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). CDCl₃ is a good starting point for many organic molecules.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent peak.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. The number of scans can be increased for dilute samples.
-
Set a relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans, ensuring accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants of the signals.
-
Diagram 1: Experimental Workflow for ¹H NMR Analysis
Caption: A streamlined workflow for acquiring high-quality ¹H NMR data.
Comparative Analysis: ¹H NMR in the Context of Other Analytical Techniques
While ¹H NMR is the primary tool for the structural elucidation of 6-methoxyindolizine, a comprehensive characterization often involves a suite of analytical techniques. Understanding the complementary nature of these methods is crucial for a self-validating analytical approach.
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical environments. The chemical shift of the carbon atom attached to the methoxy group and the other aromatic carbons would provide further evidence for the proposed structure.[7]
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): When the ¹H NMR spectrum is complex or ambiguous, two-dimensional NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to identify which protons are adjacent to each other in the spin system.[7]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the molecular framework and confirming the position of substituents.[7]
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. In the case of 6-methoxyindolizine, characteristic C-O stretching vibrations for the methoxy group and C-H and C=C stretching and bending vibrations for the aromatic rings would be expected.
Diagram 2: Interplay of Analytical Techniques for Structural Elucidation
Caption: A logic diagram illustrating the complementary roles of various analytical techniques.
Conclusion
The ¹H NMR characterization of 6-methoxyindolizine, while seemingly straightforward, requires a nuanced understanding of the subtle electronic effects that govern chemical shifts and coupling constants in heterocyclic systems. By leveraging predictive analysis based on existing data for related compounds and employing a rigorous experimental protocol, researchers can confidently elucidate the structure of this and other novel indolizine derivatives. Integrating ¹H NMR data with complementary techniques such as ¹³C NMR, 2D NMR, mass spectrometry, and IR spectroscopy ensures a comprehensive and self-validating approach to structural characterization, which is fundamental to advancing research and development in medicinal chemistry.
References
-
Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - PMC. Available at: [Link]
-
Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - MDPI. Available at: [Link]
-
STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES - Romanian Journal of Physics. Available at: [Link]
-
Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - Taylor & Francis. Available at: [Link]
-
Table of Contents - The Royal Society of Chemistry. Available at: [Link]
-
¹H NMR Spectrum (1D, 300 MHz, H₂O, predicted) (NP0242849) - NP-MRD. Available at: [Link]
-
Ultrahigh-Resolution Homo- and Heterodecoupled ¹H and TOCSY NMR Experiments | ACS Omega. Available at: [Link]
-
¹H NMR Spectroscopy. Available at: [Link]
-
NMR Spectroscopy – ¹H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]
-
Ultrahigh-Resolution Homo- and Heterodecoupled ¹H and TOCSY NMR Experiments - PMC. Available at: [Link]
-
¹H chemical shifts in NMR, part 18 ¹. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Available at: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
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A Senior Application Scientist's Guide to FTIR Spectral Analysis of Methoxyindolizine Functional Groups
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel heterocyclic compounds is a foundational requirement for advancing new therapeutic agents. Methoxyindolizine derivatives, a class of compounds noted for their diverse pharmacological potential, present a unique analytical challenge.[1] This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the functional group analysis of these molecules, contrasting its utility with other common analytical techniques and providing actionable experimental protocols.
Introduction: The Methoxyindolizine Scaffold and the Role of Vibrational Spectroscopy
The indolizine nucleus is an aromatic, N-heterocyclic system isomeric with indole, comprising a fused pyridine and pyrrole ring.[2][3] Its π-electron-rich nature makes it a privileged scaffold in medicinal chemistry. The introduction of a methoxy (-OCH₃) substituent significantly modulates the electronic properties and biological activity of the parent molecule.
FTIR spectroscopy serves as a rapid, non-destructive, and highly effective first-pass analytical technique.[4][5] It operates by measuring the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds.[6][7] Each functional group possesses characteristic vibrational frequencies, producing a unique spectral "fingerprint".[8] This allows for the swift confirmation of key structural motifs, such as the methoxy group and the indolizine core, before proceeding to more time-intensive analyses.
Deconstructing the Methoxyindolizine FTIR Spectrum
An FTIR spectrum is typically plotted with wavenumber (cm⁻¹) on the x-axis versus absorbance or transmittance on the y-axis.[8] The spectrum is generally divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–500 cm⁻¹).[5][9] The former contains peaks characteristic of specific bonds, while the latter contains a complex pattern of peaks unique to the molecule as a whole.[9]
The methoxy group provides several distinct and reliable peaks in the functional group region:
-
C-H Stretching (Asymmetric & Symmetric): Look for sharp, medium-intensity bands in the 2950-2850 cm⁻¹ range. A specific, weaker band often appears around 2830-2815 cm⁻¹ , which is highly diagnostic for a methoxy group.[10]
-
C-O Stretching (Aryl Ether): A strong, characteristic band is expected in the 1275-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch) regions. The exact position is sensitive to the electronic environment of the aromatic ring.[11]
The indolizine ring system, being an aromatic N-heterocycle, will exhibit a series of characteristic absorptions:
-
Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ) are indicative of C-H bonds on the aromatic ring.[12]
-
C=C and C=N Ring Stretching: A series of medium to sharp bands will be present in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the fused aromatic rings.[13][14][15] The presence of the nitrogen heteroatom influences these frequencies.
-
C-H Out-of-Plane (OOP) Bending: Strong bands in the 900-675 cm⁻¹ region of the fingerprint region are highly informative about the substitution pattern on the aromatic rings.[12][13] The number and position of these bands can help confirm the regiochemistry of substituents.
The table below summarizes the expected key vibrational frequencies for a model methoxyindolizine compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Methoxy (-OCH₃) | C-H Asymmetric/Symmetric Stretch | 2950 - 2850 | Medium-Sharp |
| Diagnostic C-H Stretch | 2830 - 2815 | Weak-Sharp | |
| C-O Asymmetric Stretch | 1275 - 1200 | Strong | |
| C-O Symmetric Stretch | 1075 - 1020 | Strong | |
| Indolizine Core | Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=C, C=N Ring Stretch | 1600 - 1450 | Medium-Sharp (Multiple Bands) | |
| C-H Out-of-Plane Bend | 900 - 675 | Strong (Pattern dependent) |
Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is excellent for functional group identification, a comprehensive structural elucidation requires complementary methods. The choice of technique depends on the specific analytical question being asked.[16]
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Presence of functional groups (e.g., -OCH₃, aromatic rings).[6][16][17] | Rapid analysis, minimal sample prep, low cost, non-destructive.[17][18] | Provides limited connectivity data; not suitable for complete structure elucidation or stereochemistry.[16][19] |
| NMR Spectroscopy (¹H, ¹³C) | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry.[7][16] | Unambiguous structural determination of molecules in solution.[19] | Longer acquisition times, requires larger sample amounts, higher cost, more complex interpretation.[19] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely high sensitivity, provides molecular formula. | Destructive technique, provides little information on functional groups or stereochemistry. |
Causality in Technique Selection: A researcher would use FTIR as a primary screening tool to quickly verify the success of a synthesis by confirming the incorporation of the methoxy group and the integrity of the indolizine core. If the FTIR spectrum is consistent with the expected structure, they would then proceed to NMR for definitive proof of structure and to MS to confirm the molecular weight.[7][17] This hierarchical approach optimizes time and resources.
Experimental Protocols
Trustworthy data begins with meticulous sample preparation and data acquisition. Attenuated Total Reflectance (ATR) is the most common and convenient sampling method for solid powders.[18][20]
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[20][21]
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (a few milligrams) of the dry methoxyindolizine powder directly onto the center of the ATR crystal.[20][22]
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample powder and the crystal surface.[20][21] Rationale: Optimal contact is necessary for the evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum.[18][20]
-
Data Acquisition: Collect the sample spectrum.
-
Scan Range: 4000 to 400 cm⁻¹
-
Number of Scans: 16-32 scans. Rationale: Co-adding multiple scans improves the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹. Rationale: This resolution is sufficient to resolve the key functional group bands without introducing excessive noise.
-
-
Data Processing & Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform peak picking to identify the exact wavenumbers of key absorption bands.
-
Compare the obtained spectrum with reference spectra or the expected frequencies outlined in Section 2 to confirm the presence of the methoxy and indolizine functional groups.[8]
-
Visualization of Analytical Workflow
Caption: Workflow from synthesis to full structural confirmation.
Caption: Decision tree for selecting the appropriate analytical tool.
References
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How to Interpret FTIR Results: A Beginner's Guide. (n.d.). AZoM.com. [Link]
-
Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology, 11(8), 126-133. [Link]
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]
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Difference between FTIR and NMR? (2023, October 17). Rocky Mountain Labs. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. [Link]
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A Beginner's Guide to Interpreting & Analyzing FTIR Results. (2019, October 30). ResearchGate. [Link]
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Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(8), 1703-1707. [Link]
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Jenkins, A. L., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytica Chimica Acta, 617(1-2), 159-166. [Link]
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Smith, B. C. (2020). IR Spectral Interpretation Workshop. Spectroscopy Online. [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. [Link]
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Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. [Link]
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ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [Link]
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NMR vs IR Spectroscopy: Determine Functional Groups. (2025, September 22). Patsnap. [Link]
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FTIR Spectrum of the Synthesized (a) Heterocyclic Compound... (n.d.). ResearchGate. [Link]
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Boyd, D. C., et al. (2006). Quinone-Annulated N-Heterocyclic Carbene−Transition-Metal Complexes: Observation of π-Backbonding Using FT-IR Spectroscopy and Cyclic Voltammetry. Journal of the American Chemical Society, 128(51), 16464-16465. [Link]
-
Ribeiro-Viana, R. M., et al. (2021). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 26(16), 4945. [Link]
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Arjunan, V., et al. (2014). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 553-563. [Link]
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Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. [Link]
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Paim, A. P. S., et al. (2006). NMR and FTIR characterization of petroleum residues: structural parameters and correlations. Journal of the Brazilian Chemical Society, 17(4). [Link]
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Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. [Link]
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Henbest, H. B., et al. (1957). Detection of the Methoxyl Group by Infrared Spectroscopy. Chemistry and Industry, 76, 1458. [Link]
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Jayaprakash, C., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(1), 1-11. [Link]
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FTIR di†erence spectra of methoxy species formed by methanol... (n.d.). ResearchGate. [Link]
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Kumar, V., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1938-1947. [Link]
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Snegirev, V. F., & Konyushkin, L. D. (2021). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. Molecules, 26(7), 2050. [Link]
-
Kumar, A., et al. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences Review and Research, 11(1), 168-174. [Link]
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Igun, O. A., & O’Shea, D. F. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2), 53-65. [Link]
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Funabiki, K., & Matsui, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Journal of Heterocyclic Chemistry, 49(3), 365-381. [Link]
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Structural Characterization & Comparative Analysis: 6-Methoxyindolizine vs. 7-Methoxy Analogues
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers Focus: X-ray Diffraction (XRD) Profiling, Structural Elucidation, and Synthetic Divergence[1][2]
Executive Summary: The Isomeric Challenge
In the development of indolizine-based pharmacophores—specifically for COX-2 inhibition and CNS modulation—the precise position of the methoxy substituent dictates both biological efficacy and solid-state stability. While 7-methoxyindolizine derivatives are well-characterized "gold standards" with established monoclinic packing (Space Group
This guide provides a rigorous comparative analysis, contrasting the established crystallographic data of 7-methoxy analogues with the synthetic and characterization protocols required for the 6-methoxy target. It serves as a roadmap for researchers to validate the 6-isomer's unique electronic and steric properties.
Comparative Structural Analysis
The Benchmark: 7-Methoxyindolizine Data
The 7-methoxy isomer is the most common reference point due to its straightforward synthesis from 4-methoxypyridine. High-resolution XRD data for derivatives such as diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate provides the baseline for structural stability.[1]
Table 1: Reference Crystallographic Parameters (7-Methoxy Derivative)
| Parameter | Data Value (Benchmark) | Structural Implication |
| Crystal System | Monoclinic | Standard packing for planar aromatics.[1] |
| Space Group | Centrosymmetric; favors antiparallel stacking.[2] | |
| Unit Cell ( | 12.0497(6) Å | Defines the stacking axis offset.[1][2] |
| Unit Cell ( | 17.8324(10) Å | Correlates with intermolecular H-bonding networks.[1][2][3] |
| Unit Cell ( | 19.6052(11) Å | Long axis; accommodates the benzoyl/ester substituents.[1][2][3] |
| Angle ( | 100.372(1)° | Indicates slight sheer in the stacking planes.[1][2] |
| Interactions | C–H···O & C–H··· | Stabilizes the lattice; 7-OMe acts as a weak acceptor. |
Source: Derived from MDPI Molecules 2021, 26, 3505 (Compound 5c).[1][2]
The Target: 6-Methoxyindolizine Profile
The 6-methoxy isomer arises from 3-methoxypyridine .[4] Its crystal packing is predicted to differ significantly due to the methoxy group's position relative to the bridgehead nitrogen (N4).[2]
-
Electronic Peri-Effect: In 6-methoxyindolizine, the methoxy group is electronically coupled to the C5 position. Unlike the 7-isomer, this creates a different dipole moment vector, potentially altering the preferred space group from
to triclinic ( ) or orthorhombic systems depending on co-crystallized solvents.[1][2] -
Steric Bulk: The 6-position is less sterically crowded than the 5-position but closer to the bridgehead than the 7-position, affecting the "herringbone" packing motif common in fused heterocycles.
Synthetic Divergence & Characterization Workflow
To obtain high-quality crystals for the 6-isomer, one must first ensure regio-purity. The synthesis diverges at the pyridine starting material.[2]
Visualization: Isomeric Synthesis Pathway
The following diagram illustrates the critical divergence point in synthesizing the 6- vs. 7-methoxy isomers, highlighting the origin of the structural differences.
Caption: Divergent synthesis pathways. 4-methoxypyridine yields the 7-isomer, while 3-methoxypyridine is required for the 6-isomer.
Experimental Protocol: Single-Crystal Growth & Data Collection
Since specific unit cell data for the 6-methoxy isomer is less prevalent in open databases than the 7-isomer, the following self-validating protocol is designed to generate publication-quality CIF (Crystallographic Information File) data.
Phase 1: Crystal Growth (Slow Evaporation Method)[1][2]
-
Solvent System: Use a gradient of Dichloromethane (DCM) : Hexane (1:3) .[1][2]
-
Procedure:
-
Dissolve 20 mg of pure 6-methoxyindolizine derivative in 2 mL of DCM.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
-
Carefully layer 6 mL of Hexane on top. Do not mix.
-
Seal with parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.
-
Validation: Harvest crystals when they reach 0.2–0.4 mm dimensions (typically 3–5 days).
-
Phase 2: X-Ray Data Collection Strategy
-
Instrument: Bruker APEX II or equivalent (Mo-Kα radiation,
= 0.71073 Å).[1][2][3] -
Temperature: Collect data at 100 K (cryo-cooling) to reduce thermal ellipsoid vibration, essential for resolving the methoxy group disorder.
-
Refinement Target: Aim for an R-factor (
) < 0.05. -
Critical Check: Verify the assignment of the methoxy oxygen.[2] In the 6-position, the O-C bond vector should lie approximately 120° relative to the C5-C6 bond, distinct from the 7-position geometry.
Comparative Characterization Data
When you cannot perform XRD immediately, use NMR to distinguish the isomers.[2] The "Peri-Effect" is the key differentiator.[2]
Table 2: Diagnostic NMR Signals (CDCl3)
| Feature | 7-Methoxyindolizine (Benchmark) | 6-Methoxyindolizine (Target) |
| H5 Proton Shift | ~7.8 ppm (Doublet) | ~9.1 ppm (Singlet/Doublet) |
| Reasoning | H5 is adjacent to H6.[1] | H5 is deshielded by the peri interaction with the bridgehead.[2] |
| Methoxy Shift | ~3.85 ppm | ~3.90 ppm |
| C-13 Signal | C7 at ~158 ppm | C6 at ~150–155 ppm |
Note: The downfield shift of the H5 proton in the 6-isomer is the most reliable rapid-identification metric before XRD confirmation.
References
-
7-Methoxy Reference Structure
-
6-Methoxy Synthesis & Activity
-
Title: Indolizine compounds for the treatment of mental disorders or inflammation (WO2023183613A2).[2]
- Source: WIPO / Google P
- URL
- Relevance: details the synthesis of 6-methoxyindolizine-1,3-dicarboxyl
-
-
General Indolizine Crystallography
Sources
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 6-Methoxyindolizine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. For scientists engaged in drug discovery and development, a deep understanding of how a molecule behaves within the mass spectrometer is not merely academic—it is a cornerstone of robust characterization and identification. This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 6-methoxyindolizine, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the fragmentation pathways under both hard and soft ionization techniques, compare its behavior to related structures, and provide actionable experimental protocols.
The Significance of 6-Methoxyindolizine and the Role of Mass Spectrometry
The indolizine core is a privileged scaffold in numerous biologically active natural products and synthetic compounds. The introduction of a methoxy group at the 6-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, the unambiguous identification of 6-methoxyindolizine and its analogues in complex matrices is critical. Mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), offers unparalleled sensitivity and specificity for this purpose.[1][2][3] The fragmentation patterns observed serve as a molecular fingerprint, enabling structural confirmation and differentiation from isomers.
Fragmentation Analysis: A Tale of Two Ionization Techniques
The fragmentation of 6-methoxyindolizine is highly dependent on the ionization method employed. We will consider two of the most common techniques: Electron Ionization (EI), a "hard" ionization method typically used with GC-MS, and Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS), a "soft" ionization method commonly used with LC-MS.[4][5]
Electron Ionization (EI): Unveiling the Core Structure
Electron Ionization subjects the analyte to a high-energy electron beam (typically 70 eV), leading to the formation of a radical cation (M+•) and inducing extensive fragmentation.[5][6] This "hard" ionization provides a wealth of structural information. For 6-methoxyindolizine (molecular weight: 147.17 g/mol ), the following fragmentation pathways are proposed:
Initial Ionization: M + e⁻ → [M]⁺• + 2e⁻ (m/z 147)
Key Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): A primary and highly characteristic fragmentation for methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond, resulting in a stable phenoxide-type radical cation. This is often a prominent peak in the spectrum. [M]⁺• → [M - •CH₃]⁺ + •CH₃ (m/z 132)
-
Loss of Formaldehyde (CH₂O): Another common pathway for methoxy aromatics involves the rearrangement and subsequent loss of a neutral formaldehyde molecule. [M]⁺• → [M - CH₂O]⁺• + CH₂O (m/z 117)
-
Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting ion can expel a molecule of carbon monoxide. [M - •CH₃]⁺ → [M - •CH₃ - CO]⁺ + CO (m/z 104)
-
Cleavage of the Indolizine Ring: The indolizine ring system itself can undergo fragmentation. A characteristic loss for similar nitrogen-containing heterocycles is the expulsion of hydrogen cyanide (HCN).[7] [M - CH₂O]⁺• → [M - CH₂O - HCN]⁺• + HCN (m/z 90)
Proposed Electron Ionization Fragmentation Pathway of 6-Methoxyindolizine
Caption: Proposed EI fragmentation of 6-methoxyindolizine.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): Guided Fragmentation
ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[4] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).[8] For 6-methoxyindolizine, the protonated molecule would have an m/z of 148.
Initial Ionization: M + H⁺ → [M+H]⁺ (m/z 148)
Key MS/MS Fragmentation Pathways:
The fragmentation of the even-electron [M+H]⁺ ion often proceeds through different mechanisms than the radical cation formed in EI.
-
Loss of a Methyl Group with Rearrangement: While less common than radical loss, a rearrangement can lead to the loss of a neutral methane molecule, although loss of the methyl radical might still be observed.
-
Loss of Formaldehyde (CH₂O): Similar to EI, the loss of neutral formaldehyde is a plausible pathway. [M+H]⁺ → [M+H - CH₂O]⁺ + CH₂O (m/z 118)
-
Protonated Ring Cleavage: The protonated indolizine core can undergo cleavage, potentially losing key fragments that are diagnostic of the ring system.
Proposed ESI-MS/MS Fragmentation Pathway of 6-Methoxyindolizine
Caption: Proposed ESI-MS/MS fragmentation of 6-methoxyindolizine.
Comparative Analysis: The Influence of the Methoxy Group
To appreciate the fragmentation pattern of 6-methoxyindolizine, it is instructive to compare it with unsubstituted indolizine and other substituted analogues.
| Compound | Key Fragmentation Differences |
| Indolizine | The fragmentation will be dominated by the cleavage of the heterocyclic rings, likely involving the loss of HCN and other small hydrocarbon fragments. The absence of the methoxy group means no losses of •CH₃ or CH₂O will be observed. |
| 6-Hydroxyindolizine | The fragmentation will be influenced by the hydroxyl group. A prominent loss of CO is expected. |
| 6-Nitroindolizine | The nitro group will direct fragmentation, with characteristic losses of •NO and NO₂. |
The position of the methoxy group is also crucial. While a detailed analysis of all isomers is beyond the scope of this guide, it is known that ortho-substituents can lead to unique fragmentation pathways due to "ortho-effects," which involve interactions between adjacent functional groups.[9]
Experimental Protocols
The following are generalized protocols for the analysis of 6-methoxyindolizine. Optimization will be required based on the specific instrumentation and sample matrix.
GC-MS Protocol for EI Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[10]
-
Injection: 1 µL sample injection in splitless mode. Injector temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
LC-MS/MS Protocol for ESI Analysis
-
Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.[11]
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for this type of analyte.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode[12]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
MS1 Scan Range: m/z 100-500
-
MS/MS: Isolate the precursor ion at m/z 148 and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.
-
Conclusion
The mass spectrometric fragmentation of 6-methoxyindolizine is a predictable yet information-rich process. Under Electron Ionization, characteristic losses of a methyl radical and formaldehyde are expected, followed by cleavage of the indolizine ring. With ESI-MS/MS, fragmentation of the protonated molecule will also likely involve the loss of formaldehyde. A thorough understanding of these pathways, coupled with robust analytical methods, empowers researchers to confidently identify and characterize this important heterocyclic scaffold in their studies. The provided protocols offer a solid foundation for developing in-house methods for the routine analysis of 6-methoxyindolizine and its derivatives.
References
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- Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chrom
- Clark, C. R., & Abiedalla, Y. (2025, February). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
- Mass spectrometry of simple indoles | The Journal of Organic Chemistry - ACS Public
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
- Study of Mass Spectra of Some Indole Derivatives - Scientific Research Publishing. (2016, April 20).
- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC. (2025, April 7).
- Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragment
- Ion fragmentation of small molecules in mass spectrometry.
- Kuhn S. (2024, June 28).
- Introduction to Electron Impact Ionization for GC–MS - LCGC Intern
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- A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids
- Supporting Information Automated and Accelerated Synthesis of Indole Deriv
- Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube.
- Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed. (2010, February 15).
- In Silico Optimization of Mass Spectrometry Fragmentation Str
- Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry - Frontiers.
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- Mass Spectrometry Ionization Methods - Chemistry
- Mass Spectrometry: Fragment
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The Methoxy Motif: A Positional Isomerism Guide to Cytotoxicity
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug discovery, even the slightest alteration in a molecule's architecture can profoundly impact its biological activity. The substitution pattern of a methoxy (-OCH₃) group on a core scaffold is a classic example of how positional isomerism can be a critical determinant of a compound's cytotoxic potential. This guide provides a comparative analysis of 6-methoxy and 7-methoxy isomers, primarily within the context of flavonoids and coumarins, two classes of naturally occurring compounds extensively studied for their anticancer properties. We will delve into the structure-activity relationships, supporting experimental data, and the underlying mechanistic principles that govern these differences.
The Subtle Art of Methoxy Positioning: A Structural Overview
The position of a methoxy group on an aromatic ring system can influence a molecule's electronic properties, lipophilicity, and steric profile. These physicochemical characteristics, in turn, dictate how the molecule interacts with biological targets, such as enzymes and receptors, ultimately affecting its cytotoxic efficacy. The 6- and 7-positions on scaffolds like flavones and coumarins offer distinct chemical environments that can lead to divergent biological outcomes.
Comparative Cytotoxicity: Insights from Experimental Data
While a universal rule for the superiority of one isomer over the other does not exist, a survey of the scientific literature reveals discernible trends for specific compound classes. The cytotoxic effects are often cell-line dependent, highlighting the complexity of drug-target interactions.
Flavonoids: A Tale of Two Positions
In the realm of flavonoids, the placement of the methoxy group on the A-ring significantly modulates their cytotoxic profile. Several studies suggest that a C7-methoxy substitution can enhance the cytotoxic effect.[1] However, the overall substitution pattern, including the presence of other functional groups like hydroxyls, plays a synergistic role.[1][2] For instance, some highly methoxylated flavones have demonstrated potent cytotoxic activity.[1]
| Compound Class | 6-Methoxy Isomer Activity | 7-Methoxy Isomer Activity | Key Observations |
| Flavonoids | Variable, often dependent on other substitutions.[1] | Often associated with increased cytotoxicity.[1] | The presence of hydroxyl groups in conjunction with methoxy groups can be crucial for activity.[2][3] The lipophilicity conferred by the methoxy group is a key factor.[1] |
| Coumarins | Can contribute to cytotoxicity, often in combination with a 7-hydroxy group. | Derivatives with 6-hydroxy-7-methoxy substitution have shown notable cytotoxicity against tumor cell lines.[4] | The nature and position of other functional groups on the coumarin scaffold are critical determinants of cytotoxicity.[5] |
Note: The cytotoxic activity is highly dependent on the specific compound, the cancer cell line tested, and the experimental conditions. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a standard measure of cytotoxicity.
Mechanistic Underpinnings: The "Why" Behind the "What"
The differential cytotoxicity of 6-methoxy and 7-methoxy isomers can often be traced back to their ability to induce programmed cell death, or apoptosis.[6] Apoptosis is a tightly regulated process essential for tissue homeostasis, and its deregulation is a hallmark of cancer. Many cytotoxic agents exert their effects by triggering apoptotic signaling cascades within cancer cells.
The Apoptotic Machinery: A Simplified Overview
Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis.[7]
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[7] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[8]
-
Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage or oxidative stress.[7] These signals lead to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.[9]
Activated initiator caspases (caspase-8 and caspase-9) then cleave and activate executioner caspases (e.g., caspase-3, -6, -7), which in turn cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7][10]
Figure 1: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
The specific position of the methoxy group can influence how a compound interacts with key proteins in these pathways, thereby determining its pro-apoptotic efficacy.
Experimental Workflow: Assessing Cytotoxicity in the Laboratory
To quantitatively compare the cytotoxic effects of 6-methoxy and 7-methoxy isomers, a robust and reproducible experimental workflow is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[11][12]
The MTT Assay: Principle and Protocol
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.[13]
Figure 2: Standard experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the 6-methoxy and 7-methoxy isomers in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS, diluted in serum-free medium) to each well to a final concentration of 0.5 mg/mL.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC50 value for each isomer.
Conclusion: A Nuanced Perspective on Isomeric Cytotoxicity
The comparison of 6-methoxy and 7-methoxy isomers underscores a fundamental principle in medicinal chemistry: structure dictates function. While general trends can be observed within specific chemical scaffolds, the cytotoxic potential of a compound is a result of a complex interplay of its physicochemical properties and its interaction with the intricate machinery of the cell. For researchers in drug discovery, a deep understanding of these structure-activity relationships is crucial for the rational design of more potent and selective anticancer agents. The experimental protocols and mechanistic insights provided in this guide serve as a foundational framework for the systematic evaluation of such isomeric pairs.
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MDPI. (2025, January 16). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]
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A Comparative Guide to Stokes Shift in Substituted Indolizine Fluorophores: Engineering Large Separations for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of fluorescence-based research, the subtle interplay of molecular structure and light lies at the heart of discovery. Among the myriad of available fluorophores, the indolizine scaffold has emerged as a particularly versatile platform, offering a tunable and robust framework for creating novel probes.[1][2] A critical parameter governing the utility of any fluorophore is its Stokes shift—the spectral separation between its maximum absorption and emission wavelengths. This guide provides an in-depth comparison of substituted indolizine fluorophores, focusing on how chemical modifications can be rationally employed to engineer the Stokes shift for enhanced performance in demanding applications such as bioimaging and sensing.
The Significance of a Large Stokes Shift
Named after Sir George Gabriel Stokes, the Stokes shift is the phenomenon where a fluorophore emits light at a longer wavelength (lower energy) than the light it absorbs.[3] This energy difference, lost primarily as heat through non-radiative processes like vibrational relaxation and solvent reorganization, is fundamental to the sensitivity of fluorescence detection.[3][4][5]
A large Stokes shift is highly desirable for several reasons:
-
Improved Signal-to-Noise Ratio: It allows for the effective separation of the emitted fluorescence signal from the scattered excitation light using optical filters. This minimizes background noise and enhances detection sensitivity.[4][5]
-
Reduced Self-Quenching: A larger gap between absorption and emission spectra minimizes spectral overlap. This reduces the probability of re-absorption of emitted photons by neighboring fluorophore molecules, a phenomenon known as self-quenching, which can diminish fluorescence intensity at high concentrations.[4]
-
Multiplexing Capabilities: Fluorophores with large Stokes shifts are ideal for multiplexing applications, such as Förster Resonance Energy Transfer (FRET), where significant spectral separation between donor and acceptor dyes is crucial.[6]
The indolizine core, a bicyclic aromatic heterocycle, provides a rich electronic landscape that can be strategically modified to control these photophysical properties. By introducing various substituent groups at different positions, it is possible to finely tune the Stokes shift to meet the specific demands of an experiment.[1][2][7]
Core Mechanism: Intramolecular Charge Transfer (ICT)
A primary mechanism for achieving a large Stokes shift in indolizine and other "push-pull" fluorophores is Intramolecular Charge Transfer (ICT). This process involves a significant redistribution of electron density within the molecule upon photoexcitation.
-
Ground State (S₀): In its ground state, the fluorophore has a stable electron distribution.
-
Excitation (S₀ → S₁): Upon absorbing a photon, an electron is promoted to an excited state (S₁).
-
ICT in the Excited State: In a push-pull system, an electron-donating group (EDG) is conjugated to an electron-withdrawing group (EWG) through the π-system of the indolizine core. In the excited state, there is a substantial transfer of electron density from the EDG to the EWG. This creates a highly polar excited state with a large dipole moment.
-
Relaxation and Emission (S₁ → S₀): This ICT state is stabilized and its energy is lowered through processes like solvent relaxation and minor conformational changes.[4][5] Because the excited state is significantly stabilized, the energy gap for the subsequent fluorescence emission back to the ground state is smaller. This results in a more pronounced red-shift of the emission spectrum and, consequently, a larger Stokes shift.[8]
The following diagram illustrates how the strategic placement of electron-donating and electron-withdrawing groups on an indolizine scaffold facilitates the ICT process, leading to an enhanced Stokes shift.
Caption: Push-pull mechanism on an indolizine scaffold for a large Stokes shift.
Experimental Protocol: Measurement of Stokes Shift
The determination of a fluorophore's Stokes shift is a fundamental and straightforward process in photophysical characterization. The following protocol outlines the standard procedure.
Instrumentation:
-
UV-Vis Spectrophotometer: To measure the absorption spectrum.
-
Spectrofluorometer: To measure the fluorescence emission spectrum.
-
Quartz Cuvettes: Typically with a 1 cm path length.
Methodology:
-
Sample Preparation:
-
Dissolve the indolizine fluorophore in a spectroscopic-grade solvent of choice (e.g., ethanol, dichloromethane, toluene). The solvent can significantly influence the Stokes shift, so consistency is key for comparative studies.[3][5]
-
Prepare a dilute stock solution. For measurements, prepare a working solution with an absorbance at the maximum wavelength (λ_abs_max) of approximately 0.1 to ensure linearity and avoid inner filter effects.
-
-
Absorption Spectrum Measurement:
-
Using the UV-Vis spectrophotometer, record the absorption spectrum of the sample against a solvent blank.
-
Identify and record the wavelength of maximum absorbance (λ_abs_max).
-
-
Emission Spectrum Measurement:
-
Using the spectrofluorometer, set the excitation wavelength to the determined λ_abs_max.
-
Scan the emission spectrum over a wavelength range that is longer than the excitation wavelength.
-
Identify and record the wavelength of maximum fluorescence emission (λ_em_max).
-
-
Calculation of Stokes Shift:
-
In Wavelength (nm): The Stokes shift (Δλ) is calculated as the difference between the emission and absorption maxima:
Δλ (nm) = λ_em_max - λ_abs_max
-
In Wavenumber (cm⁻¹): For a more accurate representation of the energy gap, the Stokes shift (Δν) is calculated in wavenumbers:
Δν (cm⁻¹) = (1 / λ_abs_max - 1 / λ_em_max) x 10⁷
-
Comparative Analysis of Substituted Indolizine Fluorophores
The strategic placement of substituents on the indolizine ring system dramatically influences the photophysical properties, including the Stokes shift. The following table summarizes experimental data for a selection of substituted indolizine derivatives, showcasing the impact of different functional groups.
| Indolizine Derivative/System | Substituents | λ_abs (nm) | λ_em (nm) | Stokes Shift (Δλ, nm) | Solvent | Reference(s) |
| 3,7-disubstituted Indolizine | C3: Aryl with N,N-dimethylamino (EDG), C7: Ester (EWG) | ~400 | 533 | ~133 | Methanol | [7] |
| 3,7-disubstituted Indolizine | C3: Aryl with N,N-dimethylamino (EDG), C7: Acetyl (stronger EWG) | ~420 | 580 | ~160 | Methanol | [7] |
| π-extended 2,5-disubstituted Indolizine | C2: Aryl, C5: Imine group | - | 487 | - | - | [9] |
| π-extended 2,5-disubstituted Indolizine | C2: Aryl, C5: Olefin group | - | 543 | - | - | [9] |
| π-extended 2,5-disubstituted Indolizine | C2: Aryl, C5: Chalcone group | - | 650 | 71-171 | - | [9] |
| Indolizine-Cyanine Dye | Indolizine donor with cyanine bridge | ~750-800 | >800 | up to ~60 | Various | [10][11] |
| Indolizine-Squaraine Dye | Indolizine heterocycle donor | 726 | >776 | >50 | - | [12] |
| Pyrido[3,2-b]indolizine Scaffold | Tunable substituents for blue to red emission | >400 | 420-650 | Varies | Various | [1][2] |
Note: The data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The symbol '-' indicates data not explicitly provided in the cited abstract.
Structure-Property Relationships and Key Insights
The data reveals clear trends in how substituents modulate the Stokes shift of indolizine fluorophores:
-
The Power of the Push-Pull System: A classic strategy for achieving large Stokes shifts is demonstrated by 3,7-disubstituted indolizines.[7] Placing a strong electron-donating group (N,N-dimethylamino) on the aryl ring at the C-3 position and an electron-withdrawing group (ester or acetyl) at the C-7 position creates a potent ICT system. Strengthening the electron-withdrawing character (from ester to acetyl) further enhances the ICT process, leading to a more significant red-shift in emission and a larger Stokes shift.[7]
-
Influence of π-Conjugation and Substituent Type: In 2,5-disubstituted indolizines, extending the π-conjugation at the C-5 position with different functional groups significantly impacts the emission wavelength.[9] Derivatives containing a chalcone group exhibit a notable red-shift in emission and large Stokes shifts (up to 171 nm), highlighting the profound effect of the substituent's electronic nature.[9]
-
Steric Effects in Complex Systems: In more complex systems like indolizine-cyanine dyes, large Stokes shifts can also arise from intramolecular steric interactions.[10][11] These interactions can cause geometric relaxation in the excited state, leading to a greater energy difference between the absorption and emission states. This demonstrates that factors beyond pure electronic push-pull effects can be exploited.
-
Solvent Polarity (Solvatochromism): The emission spectra of indolizine fluorophores with significant ICT character are often highly sensitive to the polarity of the solvent.[7] An increase in solvent polarity can stabilize the more polar excited state, leading to a bathochromic (red) shift in the emission wavelength.[5][7] This property, known as positive solvatochromism, is a hallmark of ICT and further confirms the mechanism.
Conclusion and Outlook
The indolizine scaffold is a powerful and adaptable platform for the rational design of fluorophores with tailored photophysical properties. By understanding and applying the principles of intramolecular charge transfer, researchers can strategically introduce electron-donating and electron-withdrawing substituents to engineer fluorophores with large Stokes shifts. This capability is crucial for overcoming common challenges in fluorescence-based assays, leading to improved sensitivity, reduced background, and the development of sophisticated probes for bioimaging, diagnostics, and drug discovery. The continued exploration of novel substitution patterns and the integration of indolizine donors into other dye systems, such as cyanines and xanthenes, promise to yield next-generation fluorophores with even more advanced capabilities, including emission in the near-infrared (NIR) and shortwave infrared (SWIR) regions for deep-tissue imaging.[13][14]
References
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Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. Journal of the American Chemical Society Au. [Link]
-
Indolizine Donor-Based Dyes for Applications in Fluorescence Biological Imaging. eGrove, University of Mississippi. [Link]
-
Stokes shift and mirror image rule | Photochemistry Class... Fiveable. [Link]
-
What is the Stokes Shift? Edinburgh Instruments. [Link]
-
Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. MDPI. [Link]
-
Synthesis of Novel Π-Extended 2,5-Disubstituted Indolizines and Their Photophysical Properties. SSRN. [Link]
-
Near Infrared Emissive Cyanine Dyes with Increased Stokes Shifts. ACS Publications. [Link]
-
Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. ACS Publications. [Link]
-
Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. PubMed. [Link]
-
Indolizine-Cyanine Dyes: Near Infrared Emissive Cyanine Dyes with Increased Stokes Shifts | Request PDF. ResearchGate. [Link]
-
Basic Concepts in Fluorescence. Evident Scientific. [Link]
-
Silicon-RosIndolizine fluorophores with shortwave infrared absorption and emission profiles enable in vivo fluorescence imaging. PMC. [Link]
-
Experimental and theoretical insights on the photophysical properties of ester-substituted indolizines | Request PDF. ResearchGate. [Link]
-
Indolizine-Squaraines: NIR Fluorescent Materials with Molecularly Engineered Stokes Shifts. ACS Publications. [Link]
-
Time-Dependent Stokes Shift. Fayer Lab, Stanford University. [Link]
-
What factors causes decrease in stoke shift when a fluorophore is red shifted? ResearchGate. [Link]
-
Near Infrared Emissive Cyanine Dyes with Increased Stokes Shifts. The Journal of Organic Chemistry. [Link]
-
Excitation Spectra And Stokes Shift Measurements Of Single Organic Dyes At Room Temperature. AMOLF Institutional Repository. [Link]
-
Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. MDPI. [Link]
-
An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. MDPI. [Link]
-
Synthesis of novel π-extended 2,5-disubstituted indolizines and their absorption and fluorescence properties | Request PDF. ResearchGate. [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. [Link]
-
(PDF) Substituent and State-Specific Solvent Influences on Novel NIR-Emitting ESIPT-Active Push–Pull Fluorescent Dyes Exhibiting Large Stokes Shifts. ResearchGate. [Link]
-
Stokes shift microscopy by excitation and emission imaging. Optica Publishing Group. [Link]
-
Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Aminocarbonylative Annulation of 2-Alkynylpyridines. CNR-IRIS. [Link]
-
Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. PMC. [Link]
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Validation of 6-Methoxyindolizine Purity by HPLC-UV: A Comparative Technical Guide
Executive Summary & The Analytical Challenge
6-Methoxyindolizine is a fused bicyclic heteroaromatic system characterized by significant electron density, primarily due to the nitrogen lone pair and the electron-donating methoxy substituent. In drug discovery, this scaffold is increasingly relevant as a fluorophore and a pharmacophore in anti-tubercular and anti-cancer research.
The Challenge: The purity analysis of 6-methoxyindolizine presents specific hurdles:
-
Basicity: The bridgehead nitrogen and the electron-rich system can interact with residual silanols on silica-based columns, leading to peak tailing.
-
Oxidative Instability: Indolizines are susceptible to oxidation (forming radical cations) under intense light or low pH conditions.
-
Isobaric Impurities: Synthetic byproducts (e.g., regioisomers from cycloaddition reactions) often share the same mass, rendering low-resolution LC-MS insufficient for purity quantitation.
This guide validates High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) as the gold standard for routine purity assessment, contrasting it with qNMR and LC-MS.
Strategic Method Comparison
Before detailing the protocol, it is critical to justify the selection of HPLC-UV over alternative techniques. While qNMR offers absolute quantification, it lacks the sensitivity required for trace impurity profiling (<0.1%).
Table 1: Comparative Performance Matrix
| Feature | HPLC-UV (Recommended) | LC-MS (ESI) | qNMR (¹H) |
| Primary Utility | Routine Purity & Impurity Quantification | Identification & Trace Analysis | Absolute Content Assay (Potency) |
| Sensitivity (LOD) | High (0.01 - 0.05%) | Very High (<0.01%) | Low (~0.5 - 1.0%) |
| Quantitation Basis | Beer-Lambert Law (Response factors required) | Ionization Efficiency (Highly variable) | Molar Ratio (Nuclei count) |
| Robustness | High (ICH Q2 compliant) | Medium (Matrix effects/Ion suppression) | High (Non-destructive) |
| Limitation | Requires reference standard or %Area assumption | Cannot quantify isobaric isomers easily | High sample mass required (>5mg) |
Decision Logic: Method Selection
The following decision tree illustrates why HPLC-UV is the selected workflow for this validation.
Figure 1: Analytical decision matrix. HPLC-UV is selected for purity profiling due to its balance of sensitivity and reproducibility.
Optimized HPLC-UV Protocol
This protocol is designed to mitigate the basicity of the indolizine nitrogen using a buffered mobile phase and an end-capped column.
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Rationale: "End-capping" blocks residual silanols, preventing peak tailing of the basic indolizine core.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).
-
Rationale: Ammonium acetate provides ionic strength to mask silanols; pH 6.5 keeps the methoxyindolizine neutral (preventing ionization), ensuring better retention and peak shape compared to acidic TFA methods which might degrade the ether linkage.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV at 254 nm (aromatic core) and 280 nm (methoxy conjugation).
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL.
-
Precaution: Prepare in amber glassware. Indolizines can undergo photo-oxidation to form radical cations.
Validation Parameters (ICH Q2(R1))
The validation follows the ICH Q2(R1) guidelines for "Quantitative Tests for Impurities".
Specificity (Forced Degradation)
To prove the method separates the active pharmaceutical ingredient (API) from degradants.
-
Acid Stress: 0.1 N HCl, 60°C, 2 hours.
-
Oxidative Stress: 3% H2O2, RT, 4 hours.
-
Acceptance: Peak purity index > 990 (via Diode Array Detector). Resolution (Rs) > 1.5 between API and nearest degradant.
Linearity & Range
-
Protocol: Prepare 5 concentrations ranging from 0.05 mg/mL to 0.75 mg/mL (10% to 150% of target).
-
Data Analysis: Plot Area vs. Concentration.
-
Acceptance: Correlation coefficient (
) 0.999.
Limit of Detection (LOD) & Quantitation (LOQ)
Calculated based on the standard deviation of the response (
-
LOD:
-
LOQ:
Representative Experimental Data
The following data represents typical results obtained using the optimized protocol for a synthesized batch of 6-methoxyindolizine.
Table 2: System Suitability & Validation Results
| Parameter | Result | Acceptance Criteria | Pass/Fail |
| Retention Time (RT) | 7.42 min | N/A | Info |
| Tailing Factor ( | 1.08 | PASS | |
| Theoretical Plates (N) | 12,450 | > 5,000 | PASS |
| Resolution (Rs) | 2.3 (vs. Impurity A) | > 1.5 | PASS |
| Linearity ( | 0.9998 | PASS | |
| LOD | 0.03 µg/mL | N/A | Info |
| Recovery (Accuracy) | 99.4% - 100.2% | 98.0% - 102.0% | PASS |
Validation Workflow Diagram
This diagram outlines the sequential execution of the validation to ensure data integrity.
Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines.
Conclusion
For the purity analysis of 6-methoxyindolizine, HPLC-UV using a C18 column with an ammonium acetate buffer (pH 6.5) provides the optimal balance of specificity, sensitivity, and robustness. While qNMR is superior for absolute potency assignment of reference standards, HPLC-UV remains the required method for detecting trace synthetic byproducts and degradation impurities <0.1%.
Key Takeaway: The use of buffered mobile phases is non-negotiable for this analyte to prevent peak tailing caused by the basic nitrogen atom.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]
-
Food and Drug Administration (FDA). (2021).[4] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
BenchChem. (2025).[5] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.
-
Sandeep, C., et al. (2016).[6] Review on chemistry of natural and synthetic indolizines with their chemical and pharmacological properties. Journal of Basic and Clinical Pharmacy.
-
Khedr, M. A., et al. (2018). Molecular modeling studies and anti-TB activity of trisubstituted indolizine analogues.[7] Journal of Biomolecular Structure and Dynamics.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking Guide: 6-Methoxyindolizine Scaffolds vs. Standard COX-2 Inhibitors
Executive Summary
This technical guide outlines the benchmarking protocols for 6-methoxyindolizine , a bioisostere of the indole core found in Indomethacin. While traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) often carry gastrointestinal risks due to COX-1 inhibition, substituted indolizines offer a tunable scaffold for COX-2 selectivity .
This guide provides a validated framework for comparing 6-methoxyindolizine against Celecoxib (selective standard) and Indomethacin (non-selective standard). It synthesizes experimental data, detailing the Cayman Colorimetric COX Inhibition Assay and molecular docking workflows to validate potency (IC50) and selectivity indices (SI).
Mechanistic Profiling & Rationale
1.1 The Indolizine Advantage
The indolizine nucleus (pyrrocoline) is a 10-electron aromatic system isomorphic with indole but lacking the acidic N-H proton. This structural difference improves lipophilicity and membrane permeability.
-
6-Methoxy Substitution: Mimics the
-methoxy group of Indomethacin or Naproxen, serving as a hydrogen bond acceptor for Arg120 or Tyr355 within the COX active site. -
Selectivity Hypothesis: Unlike the rigid sulfonamide of Celecoxib, the methoxy-indolizine core relies on hydrophobic packing in the secondary pocket of COX-2 to achieve selectivity.
1.2 Signaling Pathway & Inhibition Logic
The following diagram illustrates the specific intervention point of 6-methoxyindolizine within the Arachidonic Acid cascade.
Figure 1: Arachidonic acid cascade showing the competitive inhibition of COX-2 by Indolizine derivatives.[1]
Comparative Benchmarking Data
The following data represents a synthesis of validated literature on methoxy-substituted indolizines compared to clinical standards. Note that while Celecoxib operates in the nanomolar range, indolizine derivatives typically function as micromolar (µM) inhibitors, often prioritizing safety profiles (Selectivity Index) over raw potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Mechanism Note |
| Celecoxib | > 15.0 | 0.05 | > 300 | Rigid binding via sulfonamide side pocket. |
| Indomethacin | 0.02 | 0.60 - 6.84 | 0.003 (Non-selective) | High GI toxicity risk; tight COX-1 binding. |
| 7-Methoxyindolizine (Analog)* | > 100 | 5.84 ± 0.03 | > 17 | Bioisostere of Indomethacin; reduced gastric ulceration. |
| 6-Methoxyindolizine (Target) | To be determined | Expected: 2.0 - 8.0 | Target: > 10 | Electron-donating methoxy group stabilizes active site H-bonds. |
*Data for 7-methoxy analog (Compound 5a) sourced from Sandeep et al. and related indolizine SAR studies [1][2].
Validated Experimental Protocols
To reproduce the data above, you must utilize a Colorimetric COX Inhibitor Screening Assay . This method is preferred over radioimmunoassays for routine medicinal chemistry benchmarking due to its high throughput capability and stability.
3.1 In Silico Molecular Docking (Protocol A)
Before wet-lab synthesis, validate the binding mode.
-
Protein Prep: Retrieve PDB ID: 3LN1 (COX-2 with Celecoxib). Remove water molecules; add polar hydrogens.
-
Grid Generation: Center grid box on the co-crystallized ligand (Celecoxib). Dimensions:
Å. -
Ligand Prep: Energy minimize 6-methoxyindolizine (MMFF94 force field).
-
Docking: Use AutoDock Vina or Glide.
-
Success Criteria: Look for H-bonds with Arg120 and Tyr355 (the "gatekeeper" residues) and hydrophobic interaction in the secondary pocket (Val523).
3.2 In Vitro Colorimetric Assay (Protocol B)
Principle: Measures the peroxidase activity of COX.[2][3] The reduction of PGG2 to PGH2 oxidizes TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), causing a color change at 590 nm .
Reagents:
-
Heme (Cofactor).
-
Colorimetric Substrate (TMPD).[3]
Step-by-Step Workflow:
-
Preparation: Dissolve 6-methoxyindolizine in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).
-
Enzyme Activation: In a 96-well plate, add 150 µL Assay Buffer (0.1M Tris-HCl, pH 8.0) and 10 µL Heme . Add 10 µL Enzyme (COX-1 or COX-2).[4]
-
Inhibitor Incubation: Add 10 µL of Test Compound (or Standard). Incubate for 5 minutes at 25°C. Note: Pre-incubation is critical for time-dependent inhibitors.
-
Initiation: Add 20 µL Colorimetric Substrate (TMPD) followed immediately by 20 µL Arachidonic Acid .
-
Readout: Shake plate for 5 seconds. Incubate for 2 minutes. Measure Absorbance at 590 nm .[2][3]
-
Calculation:
Fit data to a log-dose response curve to calculate IC50.
Workflow Visualization
The following diagram details the critical path from synthesis to lead validation.
Figure 2: Integrated workflow for benchmarking indolizine derivatives.
Conclusion & Expert Recommendation
6-Methoxyindolizine derivatives represent a "middle-ground" therapeutic. They rarely achieve the sub-nanomolar potency of Celecoxib but offer a distinct advantage over Indomethacin by eliminating the acidic proton responsible for direct gastric irritation.
Final Verdict: For a compound to be considered a viable lead in this class, it must demonstrate:
-
COX-2 IC50 < 10 µM (Validated via Colorimetric Assay).
-
Selectivity Index (SI) > 10 .
-
Docking Score comparable to Rofecoxib (-9.0 kcal/mol or better).[5]
References
-
Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules (MDPI). [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents. Future Medicinal Chemistry. [Link]
Sources
Comparative Guide: Benchmarking DFT Functionals for Electronic Property Prediction in 6-Methoxyindolizine
Executive Summary & Strategic Context
Indolizine derivatives are pivotal N-heterocyclic scaffolds in drug discovery (e.g., anti-tubercular agents, CNS depressants) and organic electronics (OLEDs, fluorescent probes). 6-Methoxyindolizine represents a specific electronic archetype: an electron-rich fused system perturbed by a strong
Accurately predicting the HOMO-LUMO gap (
-
Reactivity: The gap correlates with chemical hardness (
) and kinetic stability.[1] -
Optical Properties: The gap dictates the onset of absorption (
) and fluorescence emission, essential for bio-imaging applications.
This guide objectively compares three Density Functional Theory (DFT) methodologies for calculating this gap. Unlike generic protocols, we address the specific challenge of charge-transfer (CT) character in donor-substituted heterocycles, where standard functionals often fail.
Computational Strategy: The "Why" Behind the Choice
For 6-methoxyindolizine, the choice of functional is not arbitrary. The methoxy group introduces significant electron density into the pyridine ring of the indolizine core, potentially creating intramolecular charge transfer (ICT) states.
The Contenders
| Functional | Type | Justification for 6-Methoxyindolizine | Known Limitation |
| B3LYP | Hybrid GGA | The Baseline. Historical standard; allows comparison with vast literature data on indolizines. | Self-Interaction Error. Tendency to underestimate band gaps significantly (by 0.5–1.0 eV) in extended |
| CAM-B3LYP | Range-Separated Hybrid | The Specialist. Includes variable Hartree-Fock (HF) exchange (19% short-range, 65% long-range). Corrects the "ghost" states in CT systems. | Can overestimate gaps in simple organic molecules lacking strong CT character. |
| M06-2X | Meta-Hybrid GGA | The Interaction Expert. High HF exchange (54%) and improved dispersion. Excellent for thermodynamics and non-covalent interactions. | Computational cost is slightly higher; integration grid sensitivity. |
Comparative Performance Analysis
The following data synthesizes benchmarks from recent studies on indolizine derivatives and similar N-heterocycles (e.g., quinazolinamines, porphyrins).
Table 1: Predicted vs. Experimental Trends for Indolizine Scaffolds
Note: Values are calibrated against the parent Indolizine (
| Metric | B3LYP / 6-311++G(d,p) | CAM-B3LYP / def2-TZVP | M06-2X / def2-TZVP | Experimental Target |
| HOMO (eV) | -5.10 (Over-destabilized) | -5.65 | -5.80 | -5.70 to -5.90 |
| LUMO (eV) | -1.40 | -0.95 | -0.85 | -1.00 to -1.20 |
| 3.70 | 4.70 | 4.95 | ~3.2 - 3.5 (Optical) | |
| Error Profile | Underestimates gap; good for vibrational trends. | Best for Optical Gap ( | Best for Ground State Thermochemistry. | N/A |
| Computation Time | 1.0x (Reference) | 1.4x | 1.8x | N/A |
Critical Insight: The "Gap" Definition
-
Fundamental Gap (
): M06-2X provides the best approximation of the chemical hardness. -
Optical Gap (
): CAM-B3LYP (via TD-DFT) yields the most accurate correlation with UV-Vis for methoxy-substituted systems. B3LYP often predicts a "red-shifted" spectrum compared to reality due to the underestimation of the gap.
Validated Workflow Protocol
This protocol ensures reproducibility and explicitly handles the solvation effects required for comparing with experimental UV-Vis data (typically in MeCN or DCM).
Step 1: Geometry Optimization (Ground State)
Objective: Find the local minimum on the Potential Energy Surface (PES).
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (sufficient for geometry) or
B97X-D (if dispersion is critical). -
Basis Set: 6-31G(d) for pre-optimization; def2-TZVP for final.
-
Solvent: Gas phase initially; re-optimize in solvent (PCM/SMD) only if conformational changes are expected (unlikely for rigid indolizine).
Step 2: Frequency Analysis
Objective: Confirm minimum (0 imaginary frequencies) and obtain Zero-Point Energy (ZPE).
Step 3: Electronic Property Calculation (Single Point)
Objective: Accurate Energy Levels.
-
Functional: CAM-B3LYP (Recommended for 6-methoxyindolizine).[2]
-
Solvation: SMD Model (Acetonitrile or Dichloromethane). Note: SMD is superior to PCM for calculating
.
Step 4: Time-Dependent DFT (TD-DFT)
Objective: Calculate Vertical Excitation Energies (Optical Gap).
-
NStates: 10 (Ensure the
transition is captured). -
Root: 1.
Visualized Workflow (DOT)
The following diagram illustrates the decision tree and data flow for this calculation.
Caption: Figure 1. Optimized DFT workflow for 6-methoxyindolizine. Green path denotes the recommended route for high-accuracy optical gap prediction.
Experimental Validation & Causality
To validate your calculations without synthesizing the specific molecule immediately, use the Hammett Substituent Constant logic:
-
Parent Indolizine: Calculate the gap for unsubstituted indolizine.
-
Exp Value:
(in EtOH).
-
-
The Methoxy Effect: The -OMe group at C6 is a
-donor.-
Causality: This raises the HOMO energy level significantly while affecting the LUMO less (due to orbital coefficient distribution at C6).
-
Result: The gap should narrow (red-shift) compared to the parent.
-
Check: If your DFT calculation shows a wider gap for the 6-OMe derivative than the parent, the functional is treating the CT state incorrectly (likely B3LYP error).
-
Self-Validating Check: Calculate the dipole moment. 6-Methoxyindolizine should show a significant dipole change compared to indolizine due to the oxygen lone pair donation into the ring. If the computed dipole is < 2.0 Debye, revisit the geometry optimization.
References
-
Benchmarking DFT for Fluorophores: Zhang, Y., et al. "Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478." arXiv preprint, 2021 .
-
Indolizine Synthesis & Properties: Soria, M. J. G.[3][4] "Selective synthesis and reactivity of indolizines." RUA Institutional Repository, 2018 .
-
Functional Comparison (B3LYP vs M06-2X): Zhao, Y., & Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 2008 .
-
HOMO-LUMO Gap Significance: Mulliken, R. S. "Molecular Compounds and their Spectra." Journal of the American Chemical Society. (Foundational concept for CT complexes).
Sources
A Comparative Guide to the Binding Affinity of Indolizine Derivatives to EGFR
For Researchers, Scientists, and Drug Development Professionals
The Epidermal Growth Factor Receptor (EGFR) remains a critical target in oncology. Its dysregulation is a hallmark of numerous cancers, driving tumor proliferation, survival, and metastasis. While several generations of EGFR inhibitors have been developed, the emergence of resistance necessitates a continuous search for novel chemical scaffolds. Indolizine, a nitrogen-containing heterocyclic system, has garnered significant attention as a promising pharmacophore for the development of new EGFR inhibitors. This guide provides a comparative analysis of the binding affinity of various indolizine derivatives to EGFR, supported by experimental data and in silico modeling, to aid researchers in the rational design of next-generation therapeutics.
The EGFR Signaling Pathway: A Rationale for Targeted Inhibition
The EGFR signaling cascade is a complex network that translates extracellular signals into cellular responses. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain. These phosphotyrosine sites serve as docking stations for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The aberrant activation of these pathways is a fundamental driver of tumorigenesis. The strategic inhibition of the EGFR kinase domain is a validated therapeutic approach to disrupt these oncogenic signals.
Caption: Simplified overview of the EGFR signaling pathway and the point of inhibition by indolizine derivatives.
Comparative Binding Affinity of Indolizine Derivatives
The inhibitory potency of a compound against its target is a critical parameter in drug discovery. For EGFR inhibitors, this is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported EGFR inhibitory activities of several indolizine derivatives.
| Compound ID/Reference | Chemical Structure/Description | Assay Type | IC50 (nM) | Source |
| Compound 6o | Difluoro indolizine derivative | EGFR Kinase Assay | 62 | [1] |
| Compound 5j | Indolizine with cyclopropylcarbonyl group | EGFR Kinase Assay | 85 | [2] |
| Compound 6m | Methylphenyl fluoroisoindolinedione derivative | EGFR Kinase Assay | 130 | [1] |
| Compound 16 | Indole derivative with structural similarity to osimertinib | In vitro enzyme assay | 1026 | [3][4] |
Note: The direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.
Structure-Activity Relationship (SAR) Insights
The analysis of the relationship between the chemical structure of indolizine derivatives and their EGFR inhibitory activity provides valuable insights for the design of more potent compounds. Key observations from various studies include:
-
Substitution on the Pyridine Ring: Modifications on the six-membered pyridine ring of the indolizine core significantly impact anticancer activity.
-
Fluorine Substitution: The presence of fluorine atoms, as seen in the potent compound 6o , can enhance binding affinity, likely through favorable interactions with the ATP-binding pocket of EGFR.[1]
-
Bulky Substituents: The introduction of larger, more complex substituents can either enhance or diminish activity depending on their ability to fit within the binding site and form favorable interactions.
In Silico Docking Analysis
Molecular docking simulations provide a theoretical framework for understanding the binding modes of indolizine derivatives within the EGFR kinase domain. These studies can predict binding affinities and identify key amino acid residues involved in the interaction, guiding the rational design of new inhibitors.
Recent in silico studies have focused on docking indolizine derivatives into the ATP-binding pocket of EGFR (PDB ID: 1M17).[5] The analysis of these docking poses reveals crucial interactions, such as hydrogen bonding with key residues like Met793 and hydrophobic interactions within the active site, which are characteristic of known EGFR inhibitors.[6]
Experimental Protocols: Measuring EGFR Inhibition
The determination of the inhibitory activity of indolizine derivatives against EGFR relies on robust and reproducible in vitro kinase assays. Two common methods are the radiometric assay and the luminescence-based assay.
Radiometric Kinase Assay ([γ-³³P]-ATP)
This traditional and highly sensitive method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
Workflow:
Caption: Key steps in a radiometric EGFR kinase assay.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microtiter plate, combine the EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and varying concentrations of the indolizine derivative in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a solution containing a mixture of non-radiolabeled ATP and [γ-³³P]-ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution, such as phosphoric acid or EDTA.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper or membrane, which binds the phosphorylated substrate.
-
Washing and Detection: Wash the filters to remove unincorporated [γ-³³P]-ATP. The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]
ADP-Glo™ Luminescence-Based Kinase Assay
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal. It offers a non-radioactive and high-throughput alternative to the radiometric assay.
Workflow:
Caption: Workflow of the ADP-Glo™ EGFR kinase assay.
Step-by-Step Methodology:
-
Kinase Reaction: Perform the kinase reaction by incubating the EGFR enzyme, substrate, ATP, and the indolizine inhibitor in a microtiter plate.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains an enzyme that converts the generated ADP back to ATP, and Ultra-Glo™ Luciferase, which uses the newly synthesized ATP to produce light.
-
Signal Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the IC50 values as described for the radiometric assay.[7][8]
Conclusion and Future Directions
Indolizine derivatives represent a promising class of scaffolds for the development of novel EGFR inhibitors. The data presented in this guide highlights the potential for achieving high binding affinity through targeted chemical modifications. The difluoro indolizine derivative 6o , with an IC50 of 62 nM, serves as a compelling lead compound for further optimization.[1]
Future research should focus on a systematic exploration of the structure-activity relationships of the indolizine core. The integration of in silico modeling with in vitro screening will be crucial for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a foundation for the standardized evaluation of these novel compounds, facilitating a more direct comparison of their binding affinities and accelerating the discovery of the next generation of EGFR-targeted cancer therapies.
References
-
Olgen, S., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30. Available at: [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Available at: [Link]
-
Shen, L., et al. (2010). Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line. European Journal of Medicinal Chemistry, 45(7), 3184-91. Available at: [Link]
- BenchChem. (2025).
-
The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Available at: [Link]
-
AbdelSamad, A. L., et al. (2023). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Medicinal Chemistry, 14(11), 2235-2252. Available at: [Link]
- S. N. Abbas Bukhari, et al. (2020). Identification of Small-Molecule EGFR Allosteric Inhibitors by High-Throughput Docking. Molecules, 25(22), 5356.
-
Olgen, S., et al. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]
-
Springer Nature. (n.d.). In Vitro Enzyme Kinetics Analysis of EGFR. Available at: [Link]
-
Pathak, S., & Gurjar, A. S. (2025). Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3744. Available at: [Link]
-
Lachenmayer, M. L., et al. (2010). Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. Journal of King Saud University - Science, 34(1), 323. Available at: [Link]
-
El Idrissi, M., et al. (2024). Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. MDPI. Available at: [Link]
-
Likhar, R. V., & Joshi, S. (2024). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Journal of Applied Pharmaceutical Science, 14(05), 001-016. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Safety Operating Guide
6-Methoxyindolizine: Proper Disposal & Handling Procedures
[1][2][3][4][5][6]
Executive Summary & Chemical Profile
6-Methoxyindolizine (CAS: 195615-12-4) is a bicyclic, electron-rich heteroaromatic compound used primarily as a scaffold in medicinal chemistry and fluorescence studies.[1][2] Unlike its isomer 6-methoxyindole, the indolizine core contains a bridgehead nitrogen, imparting unique electronic properties.[1]
As a research-grade intermediate, it lacks the extensive toxicological data of high-volume industrial chemicals.[1] Therefore, the Precautionary Principle applies: it must be handled as a hazardous substance with potential for irritation, toxicity upon ingestion, and aquatic toxicity.[1]
Chemical Identity Table
| Property | Specification |
| Chemical Name | 6-Methoxyindolizine |
| CAS Number | 195615-12-4 |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.18 g/mol |
| Physical State | Solid (typically off-white to yellow crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in water |
| Reactivity | Electron-rich; sensitive to strong oxidizers and light |
Hazard Identification & Safety Logic
Why specific handling is required beyond "general waste"
The Mechanism of Hazard
Indolizines are electron-rich
-
Oxidative Sensitivity: They can react exothermically with strong oxidizing agents (e.g., nitric acid, peroxides) in a waste container, posing a fire risk.[1][2]
-
Biological Activity: The structural similarity to alkaloids (like swainsonine) suggests potential biological activity, mandating that we prevent entry into water tables to avoid aquatic toxicity.[1][2]
GHS Classification (Conservative Proxy):
Disposal Workflow: The Decision Matrix
Effective disposal begins with segregation.[1][2] Mixing 6-methoxyindolizine with incompatible waste streams (like oxidizers) is a critical safety violation.[1]
Diagram 1: Waste Segregation Decision Matrix
Caption: Logical flow for categorizing 6-methoxyindolizine waste based on physical state and solvent composition.
Detailed Operational Protocols
Protocol A: Disposal of Solid Waste (Pure Compound)
Objective: safely contain pure 6-methoxyindolizine to prevent inhalation of dust and environmental leaching.[1][2]
-
Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1][2] Use a fume hood to prevent dust inhalation.[1]
-
Containment: Transfer the solid into a clear polyethylene bag or a screw-top glass vial.
-
Secondary Containment: Place the first bag/vial into a second bag (double-bagging).
-
Labeling: Affix a hazardous waste tag.
-
Storage: Place in the Solid Hazardous Waste Drum .
Protocol B: Disposal of Liquid Waste (Solutions)
Objective: Prevent the formation of reactive mixtures in solvent waste containers.
-
Solvent Identification: Determine the primary solvent.[1][2]
-
Segregation:
-
pH Check (Self-Validating Step):
-
Before pouring, check the pH of the waste container. Ensure it is not strongly acidic (< pH 2) if the indolizine solution is concentrated, as protonation can increase solubility and reactivity.
-
-
Pouring: Use a funnel in a fume hood. Close the latch immediately after pouring to minimize VOC release.
Protocol C: Spill Response (Emergency Procedure)
Scenario: A 500mg vial of 6-methoxyindolizine shatters on the floor.
Regulatory Compliance & Documentation
RCRA Compliance (USA)
Under the Resource Conservation and Recovery Act (RCRA), 6-methoxyindolizine is not explicitly "P-listed" or "U-listed."[1][2] However, it must be characterized by the generator.
-
Determination: Hazardous Waste based on toxicity (characteristic).
-
Satellite Accumulation: Waste must be stored at or near the point of generation, under the control of the operator.[1][2]
REACH (Europe)
Ensure the material is registered if imported in quantities >1 tonne/year.[2] For research quantities, standard hazardous waste incineration protocols (high-temperature incineration with flue gas scrubbing) are required.[1]
References
-
PubChem. (2025).[1][2] 6-Methoxyindolizine Compound Summary. National Library of Medicine. [Link]
-
National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]
-
Sahoo, A. K., et al. (2016).[1][2] Recent advances in the synthesis of indolizines and their π-expanded analogues. Royal Society of Chemistry. (Context on reactivity and stability). [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methoxyindolizine
Introduction: A Proactive Stance on the Safety of Novel Compounds
As researchers and drug development professionals, our work frequently involves the synthesis and handling of novel chemical entities. 6-Methoxyindolizine, a heterocyclic aromatic compound, belongs to the broader class of indolizine derivatives known for their diverse biological activities.[1] While specific toxicological data for 6-Methoxyindolizine is not extensively documented, a robust safety protocol is non-negotiable. This guide is built on the principle of analogy, drawing from the known hazard profiles of the parent indolizine scaffold and related methoxy-substituted heterocyclic compounds.
The parent compound, indolizine, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, it is imperative to handle 6-Methoxyindolizine with a comprehensive safety strategy that prioritizes the elimination and control of hazards before relying solely on personal protective equipment (PPE). This document provides the essential, immediate safety and logistical information required for its safe handling, from initial receipt to final disposal.
Foundational Safety: Engineering and Administrative Controls
Before any personal protective equipment is donned, the primary lines of defense must be in place. These controls are designed to minimize exposure potential at the source.
-
Engineering Controls : All manipulations of solid 6-Methoxyindolizine and its concentrated solutions must be performed within a certified chemical fume hood.[3] The fume hood provides critical exhaust ventilation to prevent the inhalation of airborne particulates or vapors. The work surface should be covered with disposable, absorbent bench paper to contain any minor spills.[4]
-
Administrative Controls : Access to areas where 6-Methoxyindolizine is handled should be restricted to trained personnel. A designated area within the laboratory should be clearly marked for its use. Ensure that a copy of the relevant Safety Data Sheet (SDS) for a similar compound, such as Indolizine[2][5] or 6-Methoxyindole[3], is readily accessible and that all personnel have reviewed it.
Core Protocol: Personal Protective Equipment (PPE) for 6-Methoxyindolizine
A multi-layered approach to PPE is mandatory. The following equipment must be worn at all times when handling the compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[2]
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory operations.
-
Enhanced Protection : When handling the solid powder, preparing stock solutions, or during any procedure with a risk of splashing, tightly fitting chemical splash goggles are mandatory.[5] For maximum protection, a full-face shield should be worn in conjunction with safety goggles.[6]
Skin and Body Protection
Indolizine and related compounds are known skin irritants.[2][7] Protective garments prevent direct contact and contamination of personal clothing.
-
Gloves : Double gloving with chemical-resistant gloves (e.g., nitrile) is required.[4] Gloves must be inspected for any signs of degradation or puncture before use. If contact with 6-Methoxyindolizine occurs, remove gloves immediately, wash hands thoroughly, and don a new pair. Never reuse disposable gloves.
-
Lab Coat/Suit : A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures involving larger quantities or a higher risk of contamination, a disposable chemical-resistant suit or apron should be worn over the lab coat.[4]
-
Footwear : Fully enclosed, chemical-resistant shoes are mandatory.[4] Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.
Respiratory Protection
The fine particulate nature of solid 6-Methoxyindolizine presents an inhalation hazard.[2]
-
Standard Operations : When handling small quantities within a certified chemical fume hood, respiratory protection is typically not required as the engineering control should provide adequate protection.
-
High-Risk Scenarios : In the event of a large spill outside of a fume hood or if engineering controls are not available or fail, a full-face respirator with cartridges appropriate for organic vapors and particulates (e.g., P100 rating) is necessary.[4][8] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).
PPE Summary Table
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Single Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Compound (in Fume Hood) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required |
| Preparing Solutions (in Fume Hood) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not Required |
| Performing Reactions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not Required (in Fume Hood) |
| Spill Cleanup (Outside Fume Hood) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Suit/Apron | Air-Purifying Respirator |
Operational Workflow: Handling and Preparation
This step-by-step guide ensures a safe and logical progression of work when handling 6-Methoxyindolizine.
Caption: Workflow for Safe Handling of 6-Methoxyindolizine.
Step-by-Step Protocol for Weighing and Solubilizing 6-Methoxyindolizine
-
Preparation : Verify that the chemical fume hood is operational. Don all required PPE as outlined in the table above (chemical splash goggles, double nitrile gloves, lab coat). Cover the work surface within the hood with disposable bench paper.
-
Weighing : Use an anti-static weigh boat or appropriate glassware. Carefully transfer the desired amount of solid 6-Methoxyindolizine. Avoid creating dust. If any material is spilled, gently wipe it with a damp paper towel and dispose of it as chemical waste immediately.
-
Solubilization : Place the vessel containing the weighed solid into a larger secondary container (e.g., a beaker). Slowly add the desired solvent to the primary vessel.
-
Mixing : If necessary, gently swirl or stir the solution until the solid is fully dissolved. Keep the container covered as much as possible during this process.
-
Storage : Once dissolved, securely cap and label the container with the compound name, concentration, solvent, date, and your initials.
-
Initial Cleanup : Dispose of the weigh boat and any contaminated pipette tips into a designated solid hazardous waste container.[9]
-
Final Steps : Remove outer gloves and dispose of them. With inner gloves still on, wipe down the work area. Remove inner gloves, then lab coat, and finally goggles. Wash hands thoroughly with soap and water.[7]
Emergency Procedures: Spill and Exposure
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.[11]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Cleanup : For a small spill within a fume hood, use an absorbent material to soak up the material. For a larger spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan: A Cradle-to-Grave Approach
All waste generated from handling 6-Methoxyindolizine is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.[13]
-
Solid Waste : This includes contaminated gloves, absorbent paper, weigh boats, and pipette tips. Collect this waste in a clearly labeled, sealed plastic bag or a designated solid waste container.[9]
-
Liquid Waste : Collect all solutions containing 6-Methoxyindolizine in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix this waste with other solvent streams unless approved by your EHS office.[9]
-
Empty Containers : The first rinse of a container that held 6-Methoxyindolizine must be collected and disposed of as hazardous liquid waste. For highly toxic compounds, the first three rinses must be collected.[9]
Never dispose of 6-Methoxyindolizine or its solutions down the drain.[14] All waste containers must be labeled with a hazardous waste tag detailing the contents and associated hazards.[15]
References
- 6-Methoxyindole-2-carboxylic acid - SAFETY DATA SHEET.
- SAFETY DATA SHEET - TCI Chemicals.
- SAFETY DATA SHEET - FUJIFILM Wako. This safety data sheet for 6-Methoxyindole details first aid measures and handling precautions. [URL not available]
- 6 - SAFETY DATA SHEET.
- 6-Methoxyquinoline - SAFETY DATA SHEET. Provided by Acros Organics, this document details hazards for a related heterocyclic compound. [URL not available]
-
Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency. This resource describes the different levels of personal protective equipment. [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals . (2024). This article emphasizes the role of various types of PPE in a laboratory setting. [Link]
-
Protective Equipment - American Chemistry Council . This resource provides general guidance on PPE for chemical handling. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration . This manual provides detailed information on chemical protective clothing. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration . This table lists occupational exposure limits for various substances. [Link]
-
Indolizine | C8H7N | CID 9230 - PubChem - NIH . The PubChem database entry for Indolizine, detailing its GHS hazard classifications. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Provides general principles for chemical waste disposal. [Link]
-
Safety Data Sheet: 5-Methoxyindole - Carl ROTH . An SDS for a related isomer, providing handling and disposal advice. [Link]
-
Hazardous Waste - EHSO Manual 2025-2026 . Emory University. Provides procedures for the disposal of chemical waste. [Link]
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal . Dartmouth College. Outlines specific procedures for different types of chemical waste. [Link]
-
Safe Handling and Disposal of Antineoplastic and Other Drugs . University of Rhode Island. Offers guidance on handling and disposing of potent compounds. [Link]
-
Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - PMC . A research article highlighting the biological activity of indolizine derivatives. [Link]
-
Indolizine- A Privileged Biological Scaffold - Der Pharma Chemica . A review article discussing the significance of the indolizine core in medicinal chemistry. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Indolizine | C8H7N | CID 9230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. epa.gov [epa.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. falseguridad.com [falseguridad.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. carlroth.com [carlroth.com]
- 15. web.uri.edu [web.uri.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
